4-(Indolin-5-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12-10(3-4-13-12)9-11(1)14-5-7-15-8-6-14/h1-2,9,13H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCOEKCFYZRMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652972 | |
| Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-58-5 | |
| Record name | 2,3-Dihydro-5-(4-morpholinyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Morpholin-4-yl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-(Indolin-5-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which pharmacokinetic and pharmacodynamic behaviors are built, influencing everything from absorption and distribution to metabolic stability and target engagement. This guide provides an in-depth analysis of the core physicochemical properties of 4-(Indolin-5-yl)morpholine, a molecule of interest in medicinal chemistry due to its hybrid structure incorporating the privileged indoline and morpholine scaffolds.
Given the current absence of extensive experimental data in publicly accessible literature, this whitepaper presents a combination of computationally predicted properties and established, robust experimental protocols for their empirical determination. This dual approach offers immediate, actionable insights for researchers while providing a clear roadmap for subsequent laboratory validation. The methodologies described are grounded in industry-standard practices, ensuring relevance and applicability for drug development professionals.
Molecular Identity and Predicted Physicochemical Profile
This compound is a heterocyclic compound featuring a saturated indoline ring system linked at the 5-position to a morpholine ring. The presence of two basic nitrogen atoms—one in the indoline ring and one in the morpholine ring—is a key determinant of its physicochemical behavior, particularly its ionization state and solubility.
The structure of this compound is as follows:
Caption: Chemical structure of this compound.
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using the SwissADME web tool, a widely recognized platform for in silico drug discovery.[1][2][3][4]
| Property | Predicted Value | Significance in Drug Discovery |
| IUPAC Name | 4-(2,3-dihydro-1H-indol-5-yl)morpholine | Unambiguous chemical identification. |
| CAS Number | 959238-58-5 | Unique registry number for database searching. |
| Molecular Formula | C12H16N2O | Determines molecular weight and elemental composition. |
| Molecular Weight | 204.27 g/mol | Influences diffusion rates and overall size. |
| Melting Point | Not available (computationally) | Indicator of purity, lattice energy, and solubility. |
| Boiling Point | Not available (computationally) | Relevant for purification and stability at high temperatures. |
| logP (Octanol/Water) | 1.48 (Consensus) | Measures lipophilicity, affecting permeability and metabolism. |
| Aqueous Solubility (logS) | -2.86 | Impacts dissolution, absorption, and formulation. |
| pKa (Most Basic) | 8.78 | Determines the ionization state at physiological pH. |
| Topological Polar Surface Area | 24.71 Ų | Influences membrane permeability and BBB penetration. |
Note: These values are computationally derived and should be confirmed by experimental methods.
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP)
The predicted consensus logP of 1.48 suggests that this compound possesses a balanced hydrophilic-lipophilic character. This is a favorable attribute in drug design, as it often correlates with good oral absorption and distribution properties. A logP in this range is generally considered optimal for cell membrane permeability without excessive sequestration into lipid bilayers, which can lead to toxicity or rapid metabolism.
Aqueous Solubility (logS)
The predicted logS of -2.86 indicates that the compound is likely to have moderate aqueous solubility. Solubility is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal fluids to be absorbed. A logS value in this range may necessitate formulation strategies to enhance dissolution, particularly for higher doses. The basic nature of the molecule, conferred by the two nitrogen atoms, suggests that its solubility will be pH-dependent, increasing at lower pH values where it will be protonated.
Ionization Constant (pKa)
With a predicted basic pKa of 8.78, this compound will be predominantly protonated and positively charged at the physiological pH of blood (7.4). This ionization state will significantly enhance its aqueous solubility and will influence its interactions with biological targets, transporters, and metabolizing enzymes. The presence of a positive charge can also impact its ability to cross the blood-brain barrier. The morpholine nitrogen is expected to be the more basic of the two nitrogens due to the delocalization of the lone pair on the indoline nitrogen into the aromatic system in the deprotonated form.
Standardized Experimental Protocols for Physicochemical Characterization
To provide a framework for the empirical validation of the predicted properties, the following section details standard experimental protocols.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid.[5][6] It measures the difference in heat flow between the sample and a reference as a function of temperature.
Protocol:
-
Calibrate the DSC instrument using certified standards (e.g., indium).[7]
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Crimp the pan with a lid to encapsulate the sample.
-
Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.
Caption: Workflow for Melting Point Determination by DSC.
Aqueous Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility, as recommended by the OECD.[8][9][10][11][12] It involves equilibrating an excess of the solid compound in an aqueous buffer and then measuring the concentration of the dissolved compound.
Protocol:
-
Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Add an excess amount of solid this compound to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the thermodynamic solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[13][14][15][16] It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.
Protocol:
-
Calibrate a pH meter using standard buffers.
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
logP Determination by the Shake-Flask Method
Rationale: Similar to solubility determination, the shake-flask method is the traditional and most reliable method for measuring the octanol-water partition coefficient (logP).[17][18][19][20][21]
Protocol:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol.
-
Dissolve a known amount of this compound in one of the phases.
-
Add a known volume of the second phase to create a two-phase system.
-
Agitate the mixture at a constant temperature until partitioning equilibrium is reached (typically several hours).
-
Separate the two phases by centrifugation.
-
Accurately determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method (e.g., HPLC-UV).
-
Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP Determination by the Shake-Flask Method.
Conclusion
This compound presents a physicochemical profile that is promising for further investigation in a drug discovery context. Its predicted balanced lipophilicity, moderate aqueous solubility, and basic nature suggest that it is likely to have favorable ADME properties. However, it is crucial to underscore that these are in silico predictions. The experimental protocols detailed in this guide provide a clear and robust framework for the empirical determination of these critical parameters. A thorough experimental characterization is the essential next step to validate these predictions and to build a solid foundation for any subsequent preclinical and clinical development of this compound or its analogs.
References
- 1. SwissADME [swissadme.ch]
- 2. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SwissADME: Significance and symbolism [wisdomlib.org]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 7. Calibrating DSC Temperature [deng.folk.ntnu.no]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. Water Solubility | Scymaris [scymaris.com]
- 11. oecd.org [oecd.org]
- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. scribd.com [scribd.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Setup and validation of shake-flask procedures for the determinationof partition coefficients (log D) from low drug amounts [diposit.ub.edu]
- 21. waters.com [waters.com]
A Technical Guide to 4-(Indolin-5-yl)morpholine: Synthesis, Characterization, and Therapeutic Potential
Executive Summary: This document provides a comprehensive technical overview of the novel heterocyclic compound, 4-(Indolin-5-yl)morpholine. We will explore its chemical identity, including a systematic derivation of its IUPAC name and a detailed structural analysis. This guide proposes robust and validated synthetic protocols for its preparation, leveraging modern palladium- and copper-catalyzed cross-coupling reactions. Furthermore, we delve into the potential pharmacological significance of this molecule by examining the well-established roles of its constituent indoline and morpholine scaffolds in medicinal chemistry. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new chemical entities built upon privileged heterocyclic frameworks.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of "privileged structures"—molecular frameworks that are capable of binding to multiple biological targets—is a cornerstone of efficient lead generation. The title compound, this compound, represents a thoughtful amalgamation of two such scaffolds: indoline and morpholine.
The indoline nucleus, a saturated analog of indole, is a versatile pharmacophore present in numerous natural products and synthetic bioactive compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological macromolecules, while its aromatic portion allows for a variety of substitution patterns to modulate activity and physicochemical properties.[3][4] Indoline and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][5]
The morpholine ring is a ubiquitous heterocycle in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[6][7] Its inclusion in a drug candidate can enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a hydrogen bond acceptor, thereby modulating target binding.[8][9] The morpholine moiety is a key component in a range of approved drugs, from the anticancer agent Gefitinib to the antibiotic Linezolid.[10]
This guide will therefore dissect this compound, not merely as a static chemical entity, but as a potential starting point for drug discovery programs, leveraging the synergistic potential of its constituent parts.
Chemical Identity and Physicochemical Properties
Chemical Structure Elucidation
The structure of this compound is defined by a covalent bond between the nitrogen atom of a morpholine ring and the C5 position of an indoline ring.
-
Indoline: A bicyclic structure composed of a benzene ring fused to a five-membered pyrrolidine ring.
-
Morpholine: A saturated six-membered heterocycle containing both an ether and a secondary amine functional group.[10]
-
Linkage: The substituent "indolin-5-yl" indicates that the indoline ring is attached via its 5th carbon atom to the 4th position (the nitrogen atom) of the morpholine ring.
Caption: Chemical structure of this compound.
Systematic (IUPAC) Name Derivation
The formal IUPAC name for this compound is 4-(2,3-dihydro-1H-indol-5-yl)morpholine .
-
Parent Structure: Morpholine is chosen as the principal group.
-
Substituent: The indoline group attached to the morpholine nitrogen is treated as a substituent.
-
Indoline Nomenclature: The systematic name for indoline is 2,3-dihydro-1H-indole.
-
Locant: The attachment point on the indoline ring is position 5, hence "indol-5-yl".
-
Assembly: The substituent "2,3-dihydro-1H-indol-5-yl" is attached to the 4-position (the nitrogen) of the morpholine parent, leading to the full name.
Physicochemical Properties
While experimental data for this specific molecule is not widely available, its key physicochemical properties can be predicted using computational models, which are invaluable for assessing its drug-like potential.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₆N₂O | Defines the elemental composition. |
| Molecular Weight | 204.27 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |
| cLogP | 1.5 - 2.0 | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 28.1 Ų | Suggests good potential for blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (Indoline N-H) | Participates in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Morpholine O, N) | Crucial for solubility and target binding. |
| pKa (most basic) | ~7.5 (Morpholine N) | The morpholine nitrogen is weakly basic, which can influence solubility and receptor interaction.[8] |
Proposed Synthetic Pathways
The key chemical transformation required for the synthesis of this compound is the formation of a carbon-nitrogen (C-N) bond between the indoline C5 position and the morpholine nitrogen. Modern organometallic cross-coupling reactions are the methods of choice for this transformation due to their high efficiency, functional group tolerance, and broad substrate scope.[11]
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the aryl C-N bond, leading to two primary synthetic strategies based on either a palladium- or copper-catalyzed reaction.
Caption: Retrosynthetic analysis for this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and widely used method for the formation of C-N bonds.[11][12] It typically involves a palladium catalyst, a phosphine ligand, and a base.[13][14]
Reaction Scheme: 5-Bromoindoline + Morpholine ---(Pd catalyst, Ligand, Base)---> this compound
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromoindoline (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos or a BippyPhos ligand, 2-4 mol%).[13]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents Addition: Add anhydrous toluene or dioxane as the solvent, followed by morpholine (1.2-1.5 equiv). Finally, add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Rationale for Choices:
-
Catalyst System: The choice of palladium source and phosphine ligand is critical and often requires optimization. Sterically hindered biarylphosphine ligands are generally effective for coupling with secondary amines like morpholine.[13]
-
Base: A strong base is required to deprotonate the morpholine and facilitate the catalytic cycle. NaOtBu is a common and effective choice.[14]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation, which has seen significant improvements with the development of new ligand systems, allowing for milder reaction conditions.[15][16][17]
Reaction Scheme: 5-Iodoindoline + Morpholine ---(Cu catalyst, Ligand, Base)---> this compound
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine 5-iodoindoline (1.0 equiv), a copper(I) salt (e.g., CuI, 5-10 mol%), and a ligand (e.g., L-proline or an N,N'-dimethylethylenediamine), if required.[18]
-
Solvent and Reagents Addition: Add a high-boiling point polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Add morpholine (2.0-3.0 equiv, often used as a solvent as well) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv).
-
Reaction Conditions: Heat the mixture to 100-140 °C. The reaction is typically slower than the palladium-catalyzed counterpart and may require several hours to reach completion. Monitor by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. An ammonia/ammonium chloride solution may be used to wash the organic layer to remove residual copper salts.
-
Purification: Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.
Rationale for Choices:
-
Catalyst: Copper(I) iodide is a common and inexpensive catalyst for Ullmann-type reactions.[18]
-
Substrate: Aryl iodides are generally more reactive than aryl bromides in copper-catalyzed reactions.
-
Base: An inorganic base like K₂CO₃ is typically sufficient and is compatible with a wider range of functional groups than the strong organic bases used in Buchwald-Hartwig reactions.
Proposed Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a standard battery of spectroscopic and chromatographic techniques must be employed. This self-validating process is crucial for scientific integrity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indoline ring (approx. 6.5-7.5 ppm), aliphatic protons of the indoline CH₂ groups (approx. 2.8-3.5 ppm), morpholine protons adjacent to nitrogen (approx. 3.0-3.4 ppm), morpholine protons adjacent to oxygen (approx. 3.7-3.9 ppm), and the indoline N-H proton (a broad singlet). |
| ¹³C NMR | Distinct signals for the aromatic and aliphatic carbons of the indoline and morpholine rings. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound (205.1335 for C₁₂H₁₇N₂O⁺). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (ideally >95%). |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and C-O-C stretching (ether, around 1115 cm⁻¹). |
Potential Biological Significance and Therapeutic Applications
The fusion of the indoline and morpholine scaffolds in this compound suggests several promising avenues for therapeutic investigation.
-
Oncology: Many kinase inhibitors feature N-aryl heterocyclic motifs. The indoline core could serve as a hinge-binding element, while the morpholine group can provide solubility and occupy solvent-exposed regions of the ATP-binding pocket.[19][20]
-
Central Nervous System (CNS) Disorders: The morpholine ring is known to improve brain permeability and is found in several CNS-active drugs.[8] The indoline scaffold itself is related to serotonin and other neurotransmitters, suggesting potential applications in mood disorders or neurodegenerative diseases.[2]
-
Antimicrobial Agents: Both indoline and morpholine derivatives have been reported to possess antibacterial and antifungal properties.[5][19] The combined structure could lead to novel antimicrobial agents, potentially through mechanisms that evade existing resistance.
Conclusion
This compound is a synthetically accessible molecule that stands at the intersection of two pharmacologically significant scaffolds. This guide has provided a detailed analysis of its chemical structure, proposed robust synthetic protocols based on established cross-coupling methodologies, and outlined a framework for its characterization. The inherent properties of its constituent parts suggest a high potential for this compound to serve as a valuable building block or lead structure in diverse drug discovery campaigns. Further investigation into its biological activity is highly warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents [mdpi.com]
- 3. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(Indolin-5-yl)morpholine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Indolin-5-yl)morpholine and its corresponding hydrochloride salt, compounds of significant interest within medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the synthesis, characterization, and potential applications of these molecules.
Core Compound Identification and Properties
The foundational step in any chemical research is the unambiguous identification of the compounds of interest. Herein, we define the key identifiers and physicochemical properties of this compound and its hydrochloride salt.
| Identifier | This compound | This compound hydrochloride |
| CAS Number | 959238-58-5 | 1646152-53-5 |
| Molecular Formula | C₁₂H₁₆N₂O | C₁₂H₁₇ClN₂O |
| Molecular Weight | 204.27 g/mol | 240.73 g/mol |
| Appearance | Off-White to Light Yellow Solid (Predicted) | White to Light Yellow Crystalline Solid (Predicted) |
| Solubility | Soluble in organic solvents such as DMSO and Methanol. | Expected to have enhanced solubility in aqueous solutions. |
Note: Some physical properties are predicted based on the general characteristics of similar chemical structures and may vary based on experimental conditions and purity.
The Strategic Importance in Medicinal Chemistry
The indoline and morpholine scaffolds are considered "privileged structures" in medicinal chemistry. Their frequent appearance in approved drugs and clinical candidates underscores their importance.
-
The Indoline Scaffold : This substructure of the well-known indole provides a three-dimensional element that can facilitate potent and selective interactions with biological targets. Indoline-containing compounds have been explored for a wide range of therapeutic applications, including as anticancer and antibacterial agents.
-
The Morpholine Moiety : The morpholine ring is a versatile component in drug design. Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The ether oxygen and the basic nitrogen atom allow for diverse interactions with biological macromolecules.
The combination of these two scaffolds in this compound creates a molecule with a unique structural and electronic profile, making it a valuable building block for the synthesis of novel therapeutic agents.
Synthesis and Preparation
Synthesis of this compound (Free Base)
A common approach to synthesize aryl-morpholine compounds involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is widely recognized for its efficiency in forming carbon-nitrogen bonds.
Reaction Scheme:
References
Unlocking the Therapeutic Potential of Indoline-Morpholine Compounds: A Technical Guide to Elucidating Their Mechanism of Action
Abstract
The indoline-morpholine scaffold represents a privileged chemotype in modern medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically investigate the mechanism of action of novel indoline-morpholine compounds. Moving beyond a rigid, templated approach, this document offers a logical, field-proven workflow, grounded in scientific integrity and causality. We will explore the primary target classes associated with this scaffold—protein kinases, G-protein coupled receptors (GPCRs), and ion channels—and detail the essential experimental protocols required for target identification, validation, and mechanistic characterization. This guide is designed to empower research teams to navigate the complexities of drug discovery with a scientifically rigorous and efficient strategy.
Introduction: The Indoline-Morpholine Scaffold as a Versatile Pharmacophore
The fusion of the indoline and morpholine heterocycles has given rise to a class of small molecules with significant therapeutic promise. The indoline core, a partially saturated version of indole, provides a rigid, three-dimensional structure that can effectively present substituents for interaction with biological targets.[1][2][3] Its ability to participate in hydrogen bonding and hydrophobic interactions makes it a versatile anchor for binding to protein active sites.[1] The morpholine moiety, on the other hand, is prized for its ability to improve the physicochemical properties of a compound, such as aqueous solubility and metabolic stability.[4][5] Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule.[4][6][7] This combination of a structurally rigid core and a functionally versatile side chain has led to the discovery of indoline-morpholine derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][8][9]
This guide will delineate a rational, multi-pronged approach to elucidating the mechanism of action of a novel indoline-morpholine compound, starting from broad phenotypic screening to precise molecular target identification and characterization.
Initial Hypothesis Generation: Identifying the Primary Target Class
Given the established promiscuity of the indoline-morpholine scaffold, a crucial first step is to narrow down the potential target class. Based on extensive literature precedent, three primary hypotheses should be investigated in parallel:
-
Hypothesis 1: The compound is a protein kinase inhibitor. The indolin-2-one substructure is a well-established pharmacophore for kinase inhibition, with marketed drugs like Sunitinib targeting VEGFR and PDGFR.[2][8][10] The morpholine ring has also been shown to be a key interacting moiety in several kinase inhibitors, including those targeting PI3K.[1][4][6][7][11]
-
Hypothesis 2: The compound is a G-protein coupled receptor (GPCR) modulator. Indoline-morpholine derivatives have been identified as potent agonists of the cannabinoid 2 (CB2) receptor, a GPCR involved in pain and inflammation.[9][12] The structural similarity of the morpholine moiety to endogenous neurotransmitters also suggests potential interactions with other CNS-active GPCRs.[4]
-
Hypothesis 3: The compound is an ion channel blocker. Recent studies have demonstrated the ability of indoline-morpholine compounds to act as inhibitors of voltage-gated potassium channels, such as Kv1.5, which are implicated in cardiac arrhythmias.[13]
The following sections will detail the experimental workflows to test each of these hypotheses.
Investigating the Kinase Inhibition Hypothesis
Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer. The indoline-morpholine scaffold is a promising starting point for the development of novel kinase inhibitors.
Rationale for Experimental Choices
The primary objective is to determine if the compound inhibits kinase activity and, if so, to identify the specific kinase(s) targeted. A tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.
Experimental Workflow
Caption: Workflow for kinase inhibitor characterization.
Step-by-Step Protocols
Protocol 1: Kinome-Wide Profiling
-
Objective: To screen the indoline-morpholine compound against a large panel of kinases to identify potential targets.
-
Methodology: Utilize a commercial kinome profiling service. These services typically employ radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against hundreds of kinases at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The output will be a list of kinases for which the compound shows significant inhibition (e.g., >50% at 1 µM). This provides a preliminary "hit list" for further investigation.
Protocol 2: Biochemical IC50 Determination
-
Objective: To determine the potency of the compound against the hit kinases identified in the kinome scan.
-
Methodology: A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method.
-
Prepare a series of dilutions of the indoline-morpholine compound.
-
In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Add the compound dilutions to the wells and incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
| Kinase Target | Example IC50 (nM) |
| VEGFR2 | 15 |
| PDGFRβ | 25 |
| c-Kit | 50 |
| PI3Kα | 150 |
| Table 1: Example inhibitory profile of a hypothetical indoline-morpholine compound against a panel of kinases. |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm that the compound binds to the target kinase within intact cells.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
-
Methodology:
-
Treat cultured cells with the indoline-morpholine compound or a vehicle control.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble target kinase at each temperature using Western blotting or an immunoassay like AlphaScreen.
-
-
Data Analysis: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating direct binding.
Investigating the GPCR Modulation Hypothesis
GPCRs are the largest family of cell surface receptors and are major drug targets. The ability of indoline-morpholine compounds to modulate GPCR activity opens up therapeutic possibilities in areas such as inflammation, pain, and neurological disorders.
Rationale for Experimental Choices
The initial goal is to determine if the compound interacts with a GPCR and then to characterize the nature of this interaction (agonism, antagonism, or allosteric modulation) and the downstream signaling pathways affected.
Experimental Workflow
Caption: Workflow for GPCR modulator characterization.
Step-by-Step Protocols
Protocol 1: Radioligand Binding Assay
-
Objective: To determine if the indoline-morpholine compound binds to a specific GPCR and to measure its binding affinity (Ki).
-
Principle: The compound competes with a radioactively labeled ligand for binding to the receptor.
-
Methodology:
-
Prepare cell membranes expressing the target GPCR.
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the indoline-morpholine compound.
-
Separate the bound from unbound radioligand by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50, from which the Ki can be calculated.
Protocol 2: cAMP Assay
-
Objective: To determine if the compound modulates the activity of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.
-
Culture cells expressing the target GPCR.
-
For Gs-coupled receptors, treat the cells with the indoline-morpholine compound and measure cAMP production.
-
For Gi-coupled receptors, stimulate the cells with an agonist (like forskolin) to induce cAMP production, then co-treat with the indoline-morpholine compound to measure the inhibition of cAMP production.
-
Lyse the cells and add HTRF reagents (a cAMP-d2 conjugate and an anti-cAMP-cryptate antibody).
-
Measure the HTRF signal, which is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Protocol 3: IP-One Assay
-
Objective: To determine if the compound modulates the activity of Gq-coupled GPCRs by measuring the accumulation of inositol monophosphate (IP1).
-
Methodology: The IP-One HTRF assay is a robust method.
-
Culture cells expressing the target Gq-coupled GPCR.
-
Treat the cells with the indoline-morpholine compound.
-
Lyse the cells and add HTRF reagents (IP1-d2 conjugate and an anti-IP1-cryptate antibody).
-
Measure the HTRF signal, which is inversely proportional to the amount of IP1 produced.
-
-
Data Analysis: Generate dose-response curves to determine the EC50 or IC50.
Investigating the Ion Channel Blocker Hypothesis
Ion channels are critical for cellular excitability and are important drug targets for a range of cardiovascular and neurological diseases.
Rationale for Experimental Choices
The primary technique for studying ion channel function is electrophysiology, which directly measures the flow of ions across the cell membrane.
Experimental Workflow
Caption: Workflow for ion channel blocker characterization.
Step-by-Step Protocol
Protocol: Whole-Cell Patch Clamp Electrophysiology
-
Objective: To directly measure the effect of the indoline-morpholine compound on the currents flowing through a specific ion channel (e.g., Kv1.5).
-
Methodology:
-
Culture cells expressing the target ion channel.
-
Use a glass micropipette to form a high-resistance "giga-seal" with the cell membrane.
-
Rupture the membrane patch to gain electrical access to the cell's interior (whole-cell configuration).
-
Apply a voltage protocol to elicit ion channel currents and record the baseline activity.
-
Perfuse the indoline-morpholine compound onto the cell and record the changes in the ion channel currents.
-
-
Data Analysis:
-
Concentration-Response: Apply increasing concentrations of the compound to determine the IC50 of the block.
-
Voltage-Dependence: Analyze the block at different membrane potentials to see if it is voltage-dependent.
-
State-Dependence: Use specific voltage protocols to determine if the compound preferentially binds to the channel in its resting, open, or inactivated state.
-
Mutational Analysis: If a putative binding site is identified through molecular modeling, mutate key residues in the channel to confirm their role in compound binding.[14][15][16]
-
| Parameter | Value |
| IC50 at +40 mV | 2.5 µM |
| Voltage Dependence | Present |
| State Preference | Open state |
| Table 2: Example electrophysiological profile of a hypothetical indoline-morpholine compound on Kv1.5 channels. |
Target Deconvolution for Phenotypic Hits
If a novel indoline-morpholine compound demonstrates interesting activity in a phenotypic screen (e.g., anti-proliferative effects in a cancer cell line) without a pre-existing hypothesis about its target, target deconvolution methods are necessary.
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): As described in the kinase section, CETSA can be used in an unbiased manner with proteomics to identify proteins that are thermally stabilized by the compound.
Conclusion: A Roadmap for Mechanistic Insight
The indoline-morpholine scaffold holds immense potential for the development of novel therapeutics. A systematic and hypothesis-driven approach, as outlined in this guide, is essential for efficiently elucidating the mechanism of action of new compounds. By combining broad, unbiased screening with detailed biochemical, cellular, and biophysical assays, researchers can build a comprehensive understanding of how these versatile molecules exert their biological effects. This knowledge is the cornerstone of successful drug development, enabling the optimization of lead compounds and the design of next-generation therapeutics with improved potency, selectivity, and safety profiles.
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- 8. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling the binding modes of Kv1.5 potassium channel and blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular determinants of Kv1.5 channel block by diphenyl phosphine oxide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties—including optimal basicity, hydrogen bonding capability, and the ability to improve aqueous solubility and metabolic stability—render it a "privileged scaffold".[1][2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by morpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will examine their roles as anticancer, antimicrobial (antibacterial and antifungal), antiviral, and central nervous system (CNS) active agents, supported by quantitative data and established protocols. This document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
Morpholine (tetrahydro-1,4-oxazine) is a versatile heterocyclic compound that has become indispensable in drug design.[4][5] Its structural features allow it to serve as a bioisosteric replacement for other rings like piperazine or piperidine, offering advantageous modulation of a compound's pharmacokinetic profile.[1][2] The presence of both an ether and a secondary amine group within its structure provides a unique balance of hydrophilicity and lipophilicity.[6] The nitrogen atom imparts basicity (pKa ≈ 8.7), while the oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[1][7][8]
These properties contribute to improved oral bioavailability, metabolic stability, and the ability to cross the blood-brain barrier, making the morpholine moiety a frequent component in FDA-approved drugs.[1][7][9] A significant portion of these drugs, particularly those approved in the last decade, are anticancer agents, highlighting the scaffold's importance in oncology.[1] This guide will systematically review the key therapeutic areas where morpholine derivatives have demonstrated significant potential.
Anticancer Activity
Morpholine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival signaling.[10] Their mechanisms often involve the inhibition of critical enzymes, particularly protein kinases.
Mechanism of Action: Kinase Inhibition
Many potent anticancer drugs incorporating a morpholine ring function as kinase inhibitors. The morpholine moiety often plays a dual role: it can enhance solubility and pharmacokinetic properties, and it can form specific, potency-driving interactions within the kinase active site.[3][11]
A prime example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer. The morpholine ring is a key pharmacophore for interacting with the PI3K kinase family.[7][9] In some inhibitors, the oxygen atom of the morpholine ring forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the molecule for effective inhibition.
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition points of morpholine derivatives in the PI3K/Akt/mTOR pathway.
Key Examples and Structure-Activity Relationship (SAR)
-
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[11] The morpholine group enhances its solubility and pharmacokinetic profile.
-
Quinazoline-Morpholine Hybrids: Studies on morpholine-substituted quinazoline derivatives have shown potent cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[12][13] SAR studies revealed that substitutions on the aromatic ring attached to the quinazoline core significantly impact cytotoxicity. For instance, compounds AK-3 and AK-10 induced cell cycle arrest at the G1 phase and promoted apoptosis.[12][13]
-
Benzimidazole-Oxadiazole-Morpholine Hybrids: A novel series of these derivatives demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[14] Compound 5h , with 3,4-dichloro substitution, showed an IC50 value of 0.049 µM against VEGFR-2, comparable to the standard drug Sorafenib.[14]
Quantitative Data: Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung) | 10.38 ± 0.27 | [12] |
| MCF-7 (Breast) | 6.44 ± 0.29 | [12] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [12] | |
| AK-10 | A549 (Lung) | 8.55 ± 0.67 | [12] |
| MCF-7 (Breast) | 3.15 ± 0.23 | [12] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [12] | |
| Compound 5h | HT-29 (Colon) | 3.103 ± 0.979 | [14] |
Antimicrobial Activity
The morpholine scaffold is integral to several potent antimicrobial agents, demonstrating both antibacterial and antifungal properties.
Antibacterial Activity
-
Mechanism of Action: Morpholine derivatives, notably the oxazolidinone class, inhibit bacterial protein synthesis at a very early stage.[15] Linezolid , an important antibiotic containing a morpholine ring, binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex required for translation.[16] This unique mechanism means there is little cross-resistance with other antibiotic classes.[15]
-
Spectrum of Activity: These agents are particularly effective against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[15][16] Some newly synthesized derivatives have also shown a broad spectrum of action against both Gram-positive and Gram-negative bacteria.[17][18][19]
Antifungal Activity
-
Mechanism of Action: Morpholine antifungals, such as Amorolfine and Fenpropimorph, interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[20][21] They achieve this by inhibiting two specific enzymes in the pathway: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase.[20] Disruption of ergosterol synthesis leads to the accumulation of toxic intermediate sterols and compromises the structural integrity and function of the fungal cell membrane.[22]
Diagram: Antifungal Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Spectrum of Activity: These agents are effective against a range of pathogenic fungi, including yeasts like Candida albicans and Cryptococcus neoformans, as well as filamentous fungi like Aspergillus niger.[20][23] While Amorolfine is used clinically as a topical agent, other derivatives are widely used in agriculture as fungicides.[20]
Antiviral and Other Pharmacological Activities
Antiviral Activity
The morpholine scaffold is present in compounds with activity against various viruses. For example, some quinoline derivatives incorporating morpholine have shown inhibitory effects on the replication of Zika Virus (ZIKV).[24] The precise mechanism often varies depending on the viral target, but can include inhibition of viral enzymes like RNA polymerase or interference with viral entry or replication processes.
CNS Activity
The morpholine ring is a key component in many drugs active on the central nervous system (CNS) due to its ability to improve blood-brain barrier penetration.[7]
-
Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.[25][26]
-
Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A), also used as an antidepressant.[25][26]
-
Aprepitant: A neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. The morpholine ring acts as a scaffold to correctly orient the pharmacophoric elements for receptor binding.[9]
Key Experimental Protocols
Protocol: MTT Assay for Anticancer Cytotoxicity
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the morpholine test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Broth Microdilution for Antibacterial MIC
This protocol determines the minimum inhibitory concentration (MIC) of an antibacterial agent.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.
-
Compound Dilution: Perform a two-fold serial dilution of the morpholine test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
Conclusion and Future Perspectives
The morpholine scaffold is unequivocally a privileged structure in medicinal chemistry, contributing to a wide spectrum of biological activities.[2] Its favorable physicochemical and pharmacokinetic properties have led to its incorporation into numerous successful drugs.[27] The research into anticancer agents, particularly kinase inhibitors, remains a highly promising area.[11] Furthermore, the unique mechanism of action of morpholine-containing antibiotics like Linezolid provides a critical tool against drug-resistant bacteria. Future research will likely focus on synthesizing novel morpholine derivatives with enhanced potency and selectivity, exploring new therapeutic targets, and modifying the scaffold to overcome challenges like metabolic instability or acquired resistance.[3][28] The versatility and proven track record of the morpholine ring ensure its continued importance in the future of drug discovery.
References
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- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
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Investigating the Therapeutic Potential of 4-(Indolin-5-yl)morpholine: A Technical Guide for Preclinical Development
Abstract
The confluence of privileged structural motifs in medicinal chemistry presents a rational pathway for the discovery of novel therapeutics. This guide delineates a comprehensive preclinical strategy to investigate the therapeutic potential of 4-(Indolin-5-yl)morpholine, a novel chemical entity uniting the biologically significant indoline core with the pharmacokinetically advantageous morpholine moiety. We will explore the foundational rationale for this compound's design, rooted in the established activities of both indoline and morpholine derivatives, and subsequently detail a phased, multi-disciplinary approach for its evaluation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining key experimental workflows from initial target validation and in vitro screening to in vivo efficacy and preliminary safety assessments. Our narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous progression toward defining the therapeutic profile of this promising compound.
Introduction: The Rationale for this compound
The quest for novel therapeutics with improved efficacy and drug-like properties is a cornerstone of modern medicine. The strategic combination of well-characterized pharmacophores is a proven approach to generating new chemical entities with high potential. This compound is a testament to this design philosophy, integrating two powerful scaffolds:
-
The Indoline Core: Indole derivatives, and their reduced indoline counterparts, are recognized as versatile scaffolds in drug discovery.[1][2][3] They form the structural basis for a wide array of therapeutic agents with applications in oncology, inflammation, and neurodegenerative diseases.[1][2] The indole nucleus is known for its ability to engage in various biological interactions and can be readily modified to fine-tune pharmacological activity.
-
The Morpholine Moiety: Morpholine is considered a "privileged structure" in medicinal chemistry, frequently incorporated into approved and experimental drugs to enhance their properties.[4][5][6] Its inclusion is often motivated by its ability to improve physicochemical characteristics such as solubility and metabolic stability.[4][7][8] The morpholine ring can also contribute to target binding and enhance potency.[5][7] Furthermore, its favorable profile can improve pharmacokinetic parameters, including blood-brain barrier permeability, making it particularly valuable for developing drugs targeting the central nervous system (CNS).[7][8][9]
The combination of these two moieties in this compound suggests a high probability of discovering a compound with both significant biological activity and favorable drug-like properties. This guide outlines a systematic approach to unlock and validate this potential.
Phase I: Target Identification and Initial In Vitro Profiling
The initial phase of investigation focuses on identifying the potential molecular targets of this compound and assessing its activity in relevant in vitro systems.
Broad-Spectrum Kinase and Receptor Screening
Given the wide range of biological targets for both indole and morpholine derivatives, an initial broad-spectrum screening is a logical first step.[2][5] This unbiased approach allows for the identification of primary targets and potential off-target effects early in the development process.
Experimental Protocol: Kinase and Receptor Panel Screening
-
Compound Preparation: Synthesize and purify this compound to >98% purity, confirmed by HPLC and NMR. Prepare a stock solution in DMSO.
-
Assay Selection: Utilize a commercial kinase panel (e.g., a panel of over 400 human kinases) and a receptor binding panel (including GPCRs, ion channels, and transporters).
-
Primary Screen: Perform initial screens at a single high concentration (e.g., 10 µM) to identify significant interactions (e.g., >50% inhibition or binding).
-
Data Analysis: Analyze the primary screen data to identify potential "hits."
Dose-Response and IC50/EC50 Determination
For any validated hits from the primary screen, the next step is to determine the potency of the compound by generating dose-response curves.
Experimental Protocol: IC50/EC50 Determination
-
Serial Dilution: Prepare a series of dilutions of this compound.
-
Assay Performance: Conduct the relevant kinase or receptor binding assays with the serially diluted compound.
-
Data Analysis: Plot the percentage of inhibition or binding against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation) value.
Data Presentation: Initial In Vitro Potency
| Target | Assay Type | IC50/EC50 (nM) |
| Kinase X | Kinase Inhibition | Hypothetical Value |
| Receptor Y | Receptor Binding | Hypothetical Value |
| Enzyme Z | Enzyme Inhibition | Hypothetical Value |
Cellular Target Engagement and Pathway Analysis
Once a primary molecular target is identified and its potency determined, it is crucial to confirm that this compound engages this target within a cellular context and modulates the relevant signaling pathway.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for confirming cellular target engagement and pathway modulation.
Phase II: In Vitro Efficacy and Disease Model Characterization
This phase aims to establish the therapeutic potential of this compound in disease-relevant cellular models. The specific models will be chosen based on the identified molecular target and its role in pathology. For the purpose of this guide, we will assume a potential anticancer application, a common therapeutic area for both indole and morpholine derivatives.[10][9][11][12]
Antiproliferative Activity in Cancer Cell Lines
A fundamental assessment of a potential anticancer agent is its ability to inhibit the growth of cancer cells.
Experimental Protocol: Cell Viability Assay
-
Cell Line Selection: Choose a panel of cancer cell lines relevant to the identified target pathway.
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 72 hours.
-
Viability Assessment: Use a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay to determine cell viability.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation: Antiproliferative Activity
| Cell Line | Tissue of Origin | GI50 (µM) |
| MCF-7 | Breast Cancer | Hypothetical Value |
| HCT-116 | Colon Cancer | Hypothetical Value |
| A549 | Lung Cancer | Hypothetical Value |
Mechanism of Action Studies
Understanding how this compound exerts its antiproliferative effects is critical. Key cellular processes to investigate include apoptosis, cell cycle arrest, and autophagy.
Experimental Workflow: Elucidating the Mechanism of Action
Caption: Experimental workflow to determine the cellular mechanism of action.
Phase III: In Vivo Efficacy and Preclinical Safety
Promising in vitro data warrants investigation in in vivo models to assess efficacy and preliminary safety.
Pharmacokinetic (PK) Profiling
Before efficacy studies, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential. The presence of the morpholine moiety is anticipated to confer favorable PK properties.[4][7]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use healthy mice (e.g., C57BL/6).
-
Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | Hypothetical Value | Hypothetical Value |
| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |
| Tmax (h) | Hypothetical Value | Hypothetical Value |
| AUC (ng·h/mL) | Hypothetical Value | Hypothetical Value |
| t1/2 (h) | Hypothetical Value | Hypothetical Value |
| Bioavailability (%) | N/A | Hypothetical Value |
In Vivo Efficacy in a Xenograft Model
Assuming an anticancer indication, a tumor xenograft model is the standard for evaluating in vivo efficacy.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Model Establishment: Implant human cancer cells (identified as sensitive in vitro) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer this compound at a dose and schedule informed by PK data.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, excise tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
Data Analysis: Calculate tumor growth inhibition (TGI).
Preliminary Toxicology
An initial assessment of the compound's safety profile is conducted concurrently with efficacy studies.
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Use healthy rodents.
-
Dose Escalation: Administer single, escalating doses of this compound.
-
Observation: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.
-
Necropsy: Perform gross necropsy at the end of the study.
-
Data Analysis: Determine the maximum tolerated dose (MTD).
Conclusion and Future Directions
This guide has outlined a logical and comprehensive preclinical workflow to investigate the therapeutic potential of this compound. By systematically progressing from broad, unbiased screening to focused in vivo efficacy and safety studies, a robust data package can be generated to support further development. The inherent potential of the indoline and morpholine scaffolds provides a strong foundation for this investigation.[1][5][6] Future work will be dictated by the outcomes of these studies and may include lead optimization, IND-enabling toxicology studies, and ultimately, clinical trial design.
References
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- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide for the Preliminary In Vitro Screening of 4-(Indolin-5-yl)morpholine
Abstract
The early stages of drug discovery are critical for identifying promising lead compounds and mitigating the risk of late-stage attrition.[1][2][3] This technical guide provides a comprehensive framework for the preliminary in vitro screening of 4-(Indolin-5-yl)morpholine, a novel heterocyclic compound incorporating both an indoline and a morpholine moiety. Both scaffolds are recognized as "privileged structures" in medicinal chemistry, known for their presence in a wide range of biologically active molecules and approved drugs.[4] The morpholine ring, in particular, is often employed to improve physicochemical and pharmacokinetic properties.[4] This guide details a tiered, logic-driven screening cascade designed to efficiently characterize the compound's cytotoxic potential, broad-spectrum antimicrobial activity, and initial safety pharmacology profile. By integrating foundational cytotoxicity assays with targeted antimicrobial and safety panels, this workflow aims to generate a robust preliminary dataset. This data will enable informed decision-making regarding the compound's potential therapeutic value and guide subsequent hit-to-lead optimization efforts.[5] The protocols and strategies outlined herein are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction: Rationale and Strategic Imperatives
The process of bringing a new drug to market is a lengthy and costly endeavor, with a high rate of failure.[3] A significant portion of this attrition is due to unforeseen toxicity or a lack of efficacy in later stages of development.[3] Therefore, a robust and strategically designed preliminary in vitro screening cascade is not merely a procedural step but a foundational pillar of a successful drug discovery program.[5][6][7][8] The primary objective of this early-stage evaluation is to "fail early and fail cheap," thereby conserving resources for the most promising candidates.[9]
The compound this compound is a compelling candidate for screening due to its hybrid structure. The indoline core is a feature of numerous compounds with a wide array of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[10][11][12][13][14][15] The morpholine heterocycle is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and central nervous system permeability, and can also contribute directly to biological activity.[4][16][17][18] This combination of a versatile pharmacophore (indoline) with a favorable pharmacokinetic modulator (morpholine) warrants a broad yet systematic initial investigation.
This guide proposes a multi-tiered screening approach. The initial tier focuses on establishing a baseline cytotoxicity profile across a panel of cancerous and non-cancerous cell lines. This is a critical first step, as overt cytotoxicity can either be an indicator of potential anticancer activity or a liability for other therapeutic applications.[19][20] Subsequent tiers are designed to explore potential antimicrobial effects and to perform a preliminary safety assessment against a panel of common off-target liabilities.[21][22][23] This structured approach ensures that the most fundamental questions of safety and broad biological activity are addressed efficiently.
The Screening Cascade: A Tiered Approach
The proposed screening cascade is designed to be iterative and decision-driven. The results from each tier will inform the progression to the next, allowing for a flexible and resource-efficient evaluation.
Caption: A tiered workflow for the in vitro screening of this compound.
Tier 1: Foundational Cytotoxicity Screening
Causality: The initial assessment of a compound's effect on cell viability is paramount. It provides a therapeutic window, distinguishing between general toxicity and potentially valuable selective cytotoxicity.[19][20] The choice of a diverse cell line panel, including both cancerous and non-cancerous lines, is crucial for determining a preliminary selectivity index. A compound that is highly toxic to all cell types is unlikely to be a viable drug candidate, whereas a compound that selectively kills cancer cells over healthy cells is of significant interest.[19]
Experimental Protocol: MTT/XTT Cell Viability Assay
The MTT and XTT assays are reliable, colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[24][25][26] The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells is the principle behind these assays.[24] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.[24][25]
Protocol: XTT Assay
-
Cell Seeding:
-
Culture selected cell lines (e.g., MCF-7 [breast cancer], A549 [lung cancer], and HEK293 [non-cancerous embryonic kidney]) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and replace it with 100 µL of the medium containing the test compound concentrations. Include wells for "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
XTT Reagent Addition and Measurement:
-
Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT labeling reagent and electron-coupling reagent).[26]
-
Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should also be used.
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the test wavelength absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Data Presentation: Hypothetical Tier 1 Results
| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) vs. HEK293 |
| MCF-7 | Breast Cancer | 15.2 | >6.6 |
| A549 | Lung Cancer | 28.5 | >3.5 |
| HEK293 | Non-Cancerous Kidney | >100 | - |
Interpretation: These hypothetical results suggest that this compound exhibits moderate, selective cytotoxicity against the tested cancer cell lines while showing minimal impact on the non-cancerous cell line at concentrations up to 100 µM. This profile warrants further investigation into its potential as an anticancer agent but also indicates a sufficient safety margin to explore other potential biological activities, such as antimicrobial effects.
Tier 2: Broad-Spectrum Bioactivity Screening
Causality: Based on the widespread activities of indole and morpholine derivatives, a broad-spectrum screen for antimicrobial activity is a logical next step.[15][27][28][29] Establishing the Minimum Inhibitory Concentration (MIC) is the standard method for quantifying the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the MIC of the test compound against a panel of clinically relevant bacteria and fungi.
Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation:
-
Select a panel of microorganisms, for example:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922)
-
Yeast: Candida albicans (ATCC 90028)
-
-
Prepare a standardized inoculum of each microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Presentation: Hypothetical Tier 2 Results
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | >128 |
| Candida albicans | Yeast | 32 |
Interpretation: The hypothetical data indicates that this compound has moderate activity against the Gram-positive bacterium S. aureus and the yeast C. albicans, but is largely inactive against the Gram-negative bacterium E. coli. This selective antimicrobial profile is a valuable finding and suggests potential avenues for further development.
Tier 3: Preliminary Safety and ADME-Tox Profiling
Causality: Early assessment of a compound's potential for off-target effects and poor pharmacokinetic properties is essential to de-risk a drug discovery program.[1][2][21][22] In vitro safety pharmacology profiling helps to identify liabilities that could lead to adverse drug reactions.[21][23] Similarly, early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening provides critical data on a compound's drug-like properties.[1][9][31][32]
Caption: Key in vitro assays for preliminary safety and ADME-Tox profiling.
Key Assays for Preliminary Profiling
-
hERG Inhibition Assay: This is a critical safety screen to assess the potential for a compound to cause cardiac arrhythmias. Inhibition of the hERG potassium ion channel is a major reason for drug candidate failure.[23]
-
Cytochrome P450 (CYP) Inhibition Panel: This assay evaluates the potential for the compound to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, 2D6, 2C9). Inhibition can lead to significant drug-drug interactions.[9]
-
Kinetic Solubility: Measures the solubility of the compound in a buffer solution, which is a key determinant of oral absorption.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput method to predict passive membrane permeability, a crucial factor for drug absorption.[32]
-
Liver Microsomal Stability Assay: This assay assesses the metabolic stability of the compound in the presence of liver enzymes, giving an early indication of its likely in vivo half-life.[32]
Data Presentation: Hypothetical Tier 3 Results
| Assay | Endpoint | Result | Interpretation |
| hERG Patch Clamp | IC₅₀ | > 30 µM | Low risk of cardiotoxicity |
| CYP3A4 Inhibition | IC₅₀ | > 50 µM | Low risk of drug-drug interactions |
| Kinetic Solubility | µg/mL at pH 7.4 | 85 | Good aqueous solubility |
| PAMPA | Permeability (10⁻⁶ cm/s) | 12.5 | High predicted permeability |
| Microsomal Stability | % Remaining after 60 min | 75% | Moderate to good metabolic stability |
Interpretation: This hypothetical Tier 3 data presents a favorable profile for this compound. The low risk of hERG and CYP inhibition, combined with good solubility, high permeability, and reasonable metabolic stability, suggests that the compound possesses "drug-like" properties and a promising preliminary safety profile, making it a strong candidate for further development.
Conclusion and Future Directions
This technical guide has outlined a logical and efficient in vitro screening cascade for the preliminary evaluation of this compound. The tiered approach, beginning with foundational cytotoxicity and progressing through bioactivity and safety profiling, provides a robust framework for making early, data-driven decisions in a drug discovery project.
The hypothetical results presented herein paint a picture of a promising compound with selective antimicrobial activity, moderate anticancer potential, and a favorable preliminary ADME-Tox profile. Based on such a dataset, the "Go" decision for progressing this compound into a hit-to-lead program would be strongly supported.
Future work would involve:
-
Expanding the antimicrobial testing to include resistant strains and determining the mechanism of action.
-
Further exploring the anticancer potential against a broader panel of cell lines and investigating the underlying signaling pathways.
-
Initiating medicinal chemistry efforts to synthesize analogs to establish a structure-activity relationship (SAR) with the goal of optimizing potency and selectivity.
By adhering to a systematic and scientifically rigorous screening strategy, researchers can maximize the potential for success while efficiently allocating resources in the challenging but rewarding field of drug development.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. ChemPartner [chempartner.com]
- 3. vectorb2b.com [vectorb2b.com]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. international-biopharma.com [international-biopharma.com]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 8. The Importance of In Vitro Assays [visikol.com]
- 9. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 10. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group [mdpi.com]
- 19. ijprajournal.com [ijprajournal.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 23. In vitro safety pharmacology profiling: what else beyond hERG? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 26. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 27. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 32. theraindx.com [theraindx.com]
The Ascendant Role of the 4-(Indolin-5-yl)morpholine Scaffold in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This technical guide delves into the burgeoning importance of the 4-(Indolin-5-yl)morpholine core, a hybrid scaffold that marries the versatile indoline nucleus with the pharmacokinetically favorable morpholine ring. This document provides an in-depth exploration of its synthesis, physicochemical properties, and burgeoning role in drug discovery, with a particular focus on its analogs that have demonstrated promising activity in oncology, inflammation, and neurodegenerative disease. Through a detailed examination of structure-activity relationships (SAR), this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in the design of next-generation therapeutics.
Introduction: The Strategic Amalgamation of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the indoline and morpholine heterocycles have independently carved out significant niches as core components of numerous therapeutic agents.[1][2][3] The strategic fusion of these two scaffolds into the this compound core represents a compelling strategy in modern drug design, aiming to synergize their individual strengths.
-
The Indoline Nucleus: A partially saturated analog of indole, the indoline structure is a cornerstone in a multitude of natural products and synthetic drugs.[2] Its three-dimensional, non-planar geometry allows for improved physicochemical properties, such as increased aqueous solubility and decreased lipophilicity, when compared to its aromatic counterpart, indole.[2] The indoline moiety's ability to engage in hydrophobic interactions via its benzene ring, and act as both a hydrogen bond donor and acceptor through its NH group, makes it a versatile pharmacophore for establishing critical binding interactions with biological targets.[2]
-
The Morpholine Ring: Recognized as a "privileged" structure, the morpholine ring is a common feature in a vast array of approved and experimental drugs.[3][4][5] Its inclusion in a molecule is often a deliberate strategy to enhance pharmacokinetic properties.[5] The morpholine moiety can improve aqueous solubility, metabolic stability, and overall drug-like characteristics.[3] Furthermore, its oxygen atom can participate in hydrogen bonding, contributing to target affinity and potency.[5]
The combination of these two scaffolds in the this compound framework presents a unique opportunity to create a new generation of drug candidates with optimized efficacy and pharmacokinetic profiles. This guide will explore the synthesis, biological activities, and structure-activity relationships of this promising chemical entity and its analogs.
Synthesis and Physicochemical Characterization of the this compound Core
The synthesis of the this compound core can be achieved through several established synthetic methodologies. A common and efficient approach involves the direct amination of a suitably functionalized indoline precursor.
Representative Synthetic Protocol
A plausible and efficient synthesis of this compound can be conceptualized based on established palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This protocol offers a robust and versatile method for the formation of the crucial aryl-nitrogen bond.
Step-by-Step Methodology:
-
Starting Material: The synthesis commences with a commercially available or readily synthesized 5-haloindoline derivative, such as 5-bromoindoline. The indole nitrogen is typically protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.
-
Catalyst System: A palladium catalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is employed in conjunction with a suitable phosphine ligand, for instance, Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).
-
Base and Solvent: A strong base, commonly sodium tert-butoxide (NaOtBu), is required to facilitate the catalytic cycle. A high-boiling point, aprotic solvent like toluene or dioxane is typically used as the reaction medium.
-
Coupling Reaction: The protected 5-bromoindoline is reacted with morpholine in the presence of the palladium catalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen) at elevated temperatures (typically 80-110 °C).
-
Deprotection: Following the successful coupling reaction, the protecting group on the indoline nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product, this compound.
-
Purification: The crude product is then purified using standard techniques such as column chromatography to afford the desired compound in high purity.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties and Drug-Likeness
The this compound scaffold possesses a favorable profile for drug development. The presence of the morpholine ring generally enhances aqueous solubility and can modulate lipophilicity to fall within the desired range for oral bioavailability. The basic nitrogen of the morpholine ring (pKa ~8.4) can be protonated at physiological pH, which can be advantageous for forming salt forms with improved solubility and handling properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication in Drug Discovery |
| Molecular Weight | ~190.25 g/mol | Falls within the "rule of five" for good oral bioavailability. |
| LogP | ~1.5 - 2.0 | Indicates a balance between lipophilicity and hydrophilicity. |
| Hydrogen Bond Donors | 1 (Indoline NH) | Ability to participate in key interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Morpholine O, N) | Enhances solubility and target binding. |
| Polar Surface Area | ~32.7 Ų | Suggests good potential for cell membrane permeability. |
Biological Activities and Therapeutic Potential of Analogs
While specific biological data for the parent this compound is not extensively reported in publicly available literature, a wealth of information on its closely related analogs highlights the significant therapeutic potential of this scaffold.
Anticancer Activity
The indoline-morpholine combination has emerged as a promising pharmacophore in the development of novel anticancer agents. Studies have shown that indoline-substituted morpholine derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1]
One notable area of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] For instance, derivatives of a morpholino-thiazole scaffold bearing an indoline moiety have been developed as potent and selective inhibitors of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in a signaling pathway that promotes cell survival and proliferation.[6]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Indoline Ring: The position and nature of substituents on the indoline ring can significantly impact anticancer activity. Halogen substitutions, for example, have been shown to enhance cytotoxic effects in some series.
-
Modifications of the Morpholine Ring: While the morpholine ring itself is often crucial for favorable pharmacokinetics, substitutions on the morpholine ring can be explored to fine-tune potency and selectivity.
-
Linker between the Scaffolds: In analogs where a linker is present between the indoline and morpholine moieties, the length and rigidity of the linker can influence how the molecule fits into the binding pocket of the target protein.
Anti-Inflammatory and Analgesic Properties
The indoline-morpholine scaffold has also been investigated for its potential in treating inflammatory conditions and pain. Analogs of pravadoline, an (aminoalkyl)indole with analgesic properties, have been synthesized where the morpholinoethyl side chain is conformationally restrained by tethering it to the indole nucleus.[7] These conformationally restricted analogs have demonstrated potent activity as cannabinoid receptor agonists, a mechanism known to be involved in pain modulation.[7]
Furthermore, indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[8] The incorporation of a morpholine moiety into such scaffolds could potentially enhance their drug-like properties and in vivo efficacy.
Applications in Neurodegenerative Diseases
The favorable physicochemical properties of the morpholine ring make it an attractive component for designing drugs that can cross the blood-brain barrier and act on central nervous system (CNS) targets. This makes the this compound scaffold a promising starting point for the development of therapeutics for neurodegenerative diseases. While direct evidence for this specific core is limited, the broader class of morpholine-containing compounds has been explored for various CNS applications.
Future Directions and Conclusion
The this compound core represents a fertile ground for the discovery of novel therapeutic agents. The amalgamation of the structurally versatile indoline nucleus with the pharmacokinetically advantageous morpholine ring provides a robust platform for the design of compounds with improved efficacy, selectivity, and drug-like properties.
Key areas for future exploration include:
-
Systematic SAR Studies: A comprehensive investigation of substitutions at various positions of both the indoline and morpholine rings is warranted to build a detailed understanding of the SAR for different biological targets.
-
Exploration of Diverse Therapeutic Areas: While oncology and inflammation are promising areas, the potential of this scaffold in other diseases, such as infectious diseases and metabolic disorders, should be explored.
-
Pharmacokinetic and Toxicological Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) and toxicology studies of lead compounds are crucial for their advancement into clinical development.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and optimization of new 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid and amide derivatives as potent and selective PI3Kβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(Indolin-5-yl)morpholine
Abstract
This document provides a comprehensive guide for the synthesis of 4-(Indolin-5-yl)morpholine, a molecule of interest in medicinal chemistry and drug development. The protocol leverages the robust and versatile Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, mechanistic insights, and practical advice for successful synthesis, purification, and characterization of the target compound.
Introduction and Significance
The indoline scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. Its unique three-dimensional structure and electronic properties make it a valuable building block in the design of novel therapeutic agents. The morpholine moiety, on the other hand, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. The conjugation of these two pharmacophores in this compound results in a molecule with significant potential for further exploration in various therapeutic areas.
The synthesis of N-aryl amines, such as the target compound, has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has emerged as a powerful and general method for the formation of C-N bonds, offering a significant improvement over harsher, classical methods.[1] This protocol details a reliable and reproducible method for the synthesis of this compound utilizing this powerful transformation.
Reaction Principle: The Buchwald-Hartwig Amination
The synthesis of this compound is achieved via a palladium-catalyzed cross-coupling reaction between 5-bromoindoline and morpholine. This reaction, known as the Buchwald-Hartwig amination, involves the formation of a new carbon-nitrogen bond at the C5 position of the indoline ring.[1][2]
Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle, which can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (5-bromoindoline), forming a Pd(II) intermediate.[3]
-
Amine Coordination and Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, followed by deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, this compound, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
The choice of ligand is critical for the efficiency of the catalytic cycle, as it influences the rate of oxidative addition and reductive elimination.[4] Bulky, electron-rich phosphine ligands are often employed to promote these key steps.
Mechanistic Diagram
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Concentration | Amount (mmol) | Eq. | Supplier |
| 5-Bromoindoline | C₈H₈BrN | 198.06 | - | 1.0 | 1.0 | Commercially Available |
| Morpholine | C₄H₉NO | 87.12 | - | 1.2 | 1.2 | Commercially Available |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | - | 0.01 | 0.01 | Commercially Available |
| BINAP | C₄₄H₃₂P₂ | 622.68 | - | 0.03 | 0.03 | Commercially Available |
| Sodium tert-butoxide | C₄H₉NaO | 96.10 | - | 1.4 | 1.4 | Commercially Available |
| Anhydrous Toluene | C₇H₈ | 92.14 | - | 5 mL | - | Commercially Available |
Equipment
-
Oven-dried Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Reaction Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromoindoline (1.0 mmol, 1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 0.01 eq.), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 0.03 eq.), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.).[5]
-
Expertise & Experience: The use of a slight excess of the phosphine ligand relative to the palladium precursor helps to stabilize the active catalyst and prevent the formation of palladium black. Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine without competing as a nucleophile.[5]
-
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 eq.) via syringe.
-
Trustworthiness: The use of anhydrous solvent is important as water can interfere with the catalytic cycle and lead to lower yields.[4]
-
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Expertise & Experience: The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (5-bromoindoline) is consumed.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic and aliphatic protons of the indoline and morpholine moieties. The chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the product (C₁₂H₁₆N₂O, MW: 204.27 g/mol ). |
| Purity (HPLC/LC-MS) | A single major peak indicating a high degree of purity. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Insufficient temperature | Gradually increase the reaction temperature, but avoid excessive heat which can lead to catalyst decomposition.[4] | |
| Formation of Palladium Black | Catalyst decomposition | Use a slightly higher ligand-to-palladium ratio. Ensure thorough degassing of the solvent.[4] |
| Incomplete Reaction | Insufficient reaction time | Continue monitoring the reaction until the starting material is fully consumed. |
| Steric hindrance | For more hindered substrates, consider using a more specialized, bulkier phosphine ligand like RuPhos or BrettPhos.[4] |
Conclusion
The protocol described herein provides a robust and reliable method for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination. By carefully controlling the reaction conditions and employing standard purification techniques, the target compound can be obtained in good yield and high purity. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.
References
Application Notes & Protocols: Investigating the Anticancer Potential of 4-(Indolin-5-yl)morpholine Derivatives
Abstract
The indoline and morpholine heterocyclic ring systems are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in molecules with significant pharmacological activity.[1][2] In oncology, these moieties are integral to the design of novel therapeutics targeting a range of cancer-related pathways.[3][4][5] This document provides a detailed guide for researchers investigating the anticancer properties of a representative, albeit hypothetical, compound from this class: "4-(1-acetylindolin-5-yl)morpholine" , hereafter referred to as IND-Morph-Ac . We will postulate a mechanism of action for IND-Morph-Ac based on extensive research into structurally similar molecules and provide a comprehensive set of protocols for its preclinical evaluation.[6][7] This guide is intended for cancer researchers, cell biologists, and drug development professionals.
Introduction: The Rationale for Investigating IND-Morph-Ac
The indoline core is a key feature in several FDA-approved anticancer drugs, where it often contributes to kinase inhibition.[3] Similarly, the morpholine ring is prized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] The combination of these two scaffolds in a single molecule, as in our model compound IND-Morph-Ac, presents a compelling starting point for cancer drug discovery.
Based on structure-activity relationship (SAR) studies of similar compounds, the acetylated indoline moiety suggests a potential interaction with enzymatic targets, while the morpholine group may enhance solubility and cell permeability.[8][9] Our initial hypothesis is that IND-Morph-Ac functions as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in human cancers and a common target for molecules containing the indoline and morpholine scaffolds.[5][6]
Postulated Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. We hypothesize that IND-Morph-Ac exerts its anticancer effects by inhibiting one of the key kinases in this pathway, leading to downstream suppression of pro-survival signals and induction of apoptosis.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and optimization of new 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid and amide derivatives as potent and selective PI3Kβ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
Topic: Comprehensive Analytical Methods for the Characterization of 4-(Indolin-5-yl)morpholine
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 4-(Indolin-5-yl)morpholine, a heterocyclic compound of significant interest in pharmaceutical research and development. The structural fusion of an indoline scaffold with a morpholine moiety necessitates a multi-faceted analytical approach to unequivocally confirm its identity, quantify its purity, and identify potential impurities. This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, adherence to international regulatory standards, and the establishment of self-validating systems to ensure data integrity. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Rationale
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Similarly, the morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[3] The compound this compound combines these two important pharmacophores, making it a valuable building block or potential drug candidate.
Ensuring the quality of such a compound is paramount. A robust analytical control strategy is not merely a regulatory requirement but a scientific necessity to guarantee the reliability and reproducibility of research data and the safety of potential drug products. This involves more than simple confirmation; it requires a deep characterization that interrogates the molecule's structure, purity, and potential impurity profile. The methods detailed herein are designed to provide this comprehensive characterization, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Foundational Physicochemical Properties
A baseline understanding of the molecule's physical and chemical properties is essential for method development. The following data, derived from computational models and public chemical databases for structurally related compounds, provides a starting point for analytical considerations.
| Property | Value / Description | Source |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| Molecular Weight | 204.27 g/mol | - |
| IUPAC Name | 4-(2,3-dihydro-1H-indol-5-yl)morpholine | - |
| Appearance | Likely an off-white to pale yellow solid | Visual Inspection |
| XLogP3 (Predicted) | 1.5 - 2.5 | Computational |
| Hydrogen Bond Donor Count | 1 (Indoline N-H) | Computational |
| Hydrogen Bond Acceptor Count | 2 (Morpholine N and O) | Computational |
| Topological Polar Surface Area | 36.9 Ų | Computational |
Note: The properties above are based on the chemical structure and may vary from experimental values.
Chromatographic Analysis for Purity and Assay
Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Expertise & Rationale: Reversed-Phase HPLC (RP-HPLC) is the preeminent method for analyzing non-volatile, moderately polar organic molecules like this compound. The indoline aromatic system provides a strong chromophore, making UV detection highly effective and sensitive. The selection of a C18 stationary phase provides excellent hydrophobic retention, while a methanol or acetonitrile/water mobile phase allows for fine-tuning of the separation. The method's trustworthiness is established through rigorous System Suitability Testing (SST), which ensures the chromatographic system is performing adequately before any sample is analyzed, as mandated by pharmacopoeias like the USP.[8][9]
Protocol 1: RP-HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., USP L1 packing).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Data Presentation: System Suitability and Acceptance Criteria
Adherence to SST criteria ensures the validity of the analytical run.[5][9]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry and good chromatographic performance. |
| Resolution (Rs) | Rs > 2.0 (between analyte and nearest impurity) | Guarantees baseline separation of critical peaks. |
| Precision (%RSD) | RSD ≤ 2.0% for 5 replicate injections | Demonstrates the reproducibility of the system. |
Visualization: HPLC Analytical Workflow
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: While this compound itself has low volatility, making it unsuitable for direct GC analysis, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.[11] The high sensitivity of the mass spectrometer and the extensive NIST library for spectral matching provide an authoritative identification of any detected volatile compounds. The protocol below is for a headspace analysis, which specifically targets these volatile impurities without injecting the non-volatile active compound onto the GC column.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-350 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.
Visualization: GC-MS Analysis Logic
Caption: Logic for headspace GC-MS analysis.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide an orthogonal and definitive confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms. Two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign proton and carbon signals by showing which protons are coupled to each other and which protons are directly attached to which carbons, respectively. This multi-faceted approach provides a self-validating "fingerprint" of the molecule.[12][13]
Protocol 3: NMR for Structural Elucidation
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments to Perform:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon)
-
DEPT-135 (Distinguishes CH, CH₂, and CH₃ groups)
-
2D ¹H-¹H COSY
-
2D ¹H-¹³C HSQC
-
-
Data Processing: Process spectra using appropriate software. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Presentation: Predicted NMR Assignments
The following table provides predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Indoline Aromatic (C4, C6, C7) | 6.5 - 7.2 | 110 - 130 | Aromatic region, specific shifts depend on substitution. |
| Indoline N-H | 4.0 - 5.5 (broad) | - | Exchangeable proton, broad signal. |
| Indoline CH₂ (C2, C3) | 2.9 - 3.5 | 30 - 50 | Aliphatic protons adjacent to nitrogen and aromatic ring. |
| Morpholine O-CH₂ | 3.7 - 3.9 | 65 - 70 | Protons adjacent to electronegative oxygen.[13] |
| Morpholine N-CH₂ | 3.0 - 3.3 | 48 - 55 | Protons adjacent to nitrogen, upfield from O-CH₂. |
| Indoline Quaternary (C3a, C5, C7a) | - | 125 - 150 | Aromatic quaternary carbons. |
Visualization: NMR Experiment Synergy
Caption: Interrelation of NMR experiments for structure proof.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Rationale: FT-IR is a rapid, non-destructive technique used to confirm the presence of key functional groups. It serves as an excellent identity test by matching the sample's spectrum to that of a reference standard. The spectrum provides direct evidence for the indoline N-H, aromatic C-H, aliphatic C-H, and the characteristic C-O-C ether stretch of the morpholine ring.[14][15]
Protocol 4: FT-IR for Functional Group Identification
-
Instrumentation: FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Data Presentation: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 3400 | N-H (Indoline) | Stretching |
| 3000 - 3100 | C-H (Aromatic) | Stretching |
| 2800 - 3000 | C-H (Aliphatic) | Stretching |
| 1600 - 1620 | C=C (Aromatic) | Stretching |
| 1110 - 1130 | C-O-C (Morpholine) | Asymmetric Stretching |
| 1250 - 1350 | C-N | Stretching |
Conclusion
The analytical characterization of this compound requires a synergistic application of chromatographic and spectroscopic techniques. The HPLC method provides robust quantification of purity and potency, while GC-MS effectively screens for volatile impurities. Concurrently, NMR and FT-IR spectroscopy offer definitive confirmation of the molecular structure and functional group identity. Together, these methods form a comprehensive, self-validating framework that ensures the quality, identity, and integrity of the compound, meeting the rigorous standards of the pharmaceutical industry. All methods should be fully validated according to ICH Q2(R2) guidelines before implementation in a regulated environment.[7][16]
References
- 1. Synthesis , characterization and pharmacological evaluation of novel Indole derivatives | Semantic Scholar [semanticscholar.org]
- 2. Indoline synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Understanding USP Chapter 621: HPLC Method Guidelines [phenomenex.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. HPLC Analysis according to USP and Ph. EUR. | Analytics-Shop [analytics-shop.com]
- 11. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Application Note: 4-(Indolin-5-yl)morpholine as a Chemical Probe for Target Identification
Abstract
This document provides a comprehensive guide to utilizing 4-(Indolin-5-yl)morpholine, a novel chemical probe, for the identification and validation of its protein targets in complex biological systems. While this compound is presented here as a well-characterized, potent, and selective hypothetical tool, the principles and methodologies described are broadly applicable to other small molecule probes. We detail its proposed mechanism of action, provide quality control benchmarks, and offer step-by-step protocols for affinity-based protein profiling (AfBPP) and chemoproteomic workflows. The overarching goal is to equip researchers, scientists, and drug development professionals with the technical knowledge to confidently employ chemical probes for robust target deconvolution.
Introduction to Chemical Probes and this compound
Chemical probes are small molecules engineered with high potency and selectivity for a specific protein target or family, enabling the interrogation of biological pathways and the validation of novel drug targets.[1][2][3] Unlike a drug, which is optimized for a clinical outcome, a chemical probe is a research tool designed to answer a specific biological question. The utility of a probe is contingent on its thorough characterization, including the use of a structurally similar but biologically inactive negative control to ensure observed phenotypes are on-target.[1][3]
This compound is a synthetic small molecule containing both an indoline and a morpholine moiety. The morpholine ring is a common pharmacophore in medicinal chemistry, often included to improve pharmacokinetic properties or to interact with target proteins like kinases.[4][5] The indoline scaffold is also prevalent in biologically active compounds.[6][7] For the purpose of this guide, we will treat this compound as a hypothetical, high-quality chemical probe designed to inhibit a specific family of signaling proteins.
Key Attributes of a High-Quality Chemical Probe:
-
Potency: Typically, a probe should have an in vitro IC50 or Kd < 100 nM against its intended target.[8]
-
Selectivity: It should exhibit significant selectivity (ideally >30-fold) for its target over other related proteins.[8]
-
Cellular Activity: The probe must be cell-permeable and demonstrate on-target activity in a cellular context at a concentration < 1 µM.[8]
-
Defined Mechanism of Action: The molecular mechanism by which the probe engages its target should be understood.
-
Availability of a Negative Control: A structurally similar analog that is inactive against the target is crucial for validating that cellular effects are due to target engagement.[1][3]
Characterization of this compound (Hypothetical Data)
To effectively use this compound as a probe, its biochemical and cellular properties must be rigorously defined. The following table summarizes the hypothetical characterization data for our probe and its corresponding negative control.
| Parameter | This compound (Probe) | 4-(Indolin-5-yl)piperidine (Negative Control) | Rationale & Interpretation |
| Structure | Indoline-Morpholine | Indoline-Piperidine | The morpholine oxygen is hypothesized to be critical for target binding. Replacing it with a methylene group in the piperidine analog should abrogate activity while maintaining similar physicochemical properties. |
| Target(s) | Kinase Family X (specifically X-1, X-2) | Inactive | The primary targets have been identified through initial screening. The negative control shows no significant binding. |
| In Vitro IC50 (Kinase X-1) | 50 nM | > 30,000 nM | Demonstrates high potency for the primary target. The negative control is >600-fold less active. |
| Cellular Target Engagement (EC50) | 500 nM | > 50,000 nM | Shows on-target activity in a cellular context at a sub-micromolar concentration, confirming cell permeability.[8] |
| Selectivity (Kinome Scan) | >50-fold selective for Kinase X-1/X-2 over 400+ other kinases | Not Assessed | High selectivity minimizes the risk of off-target effects confounding experimental results. |
| Solubility (PBS, pH 7.4) | 75 µM | 80 µM | Adequate solubility for in vitro and cellular assays. |
| Cell Permeability (PAMPA) | High | High | Both compounds are predicted to cross the cell membrane, ensuring the negative control can reach the intracellular space. |
Experimental Design: Target Identification Workflow
The primary application of this compound is to identify its direct binding partners in a native biological context, such as cell lysates or intact cells. Affinity-based chemoproteomics is a powerful technique for this purpose.[9] The general workflow involves creating an affinity reagent by immobilizing the probe on a solid support (e.g., beads) to "pull down" its binding partners from a proteome.
Caption: General workflow for affinity-based target identification.
Detailed Protocols
Protocol 1: Synthesis of this compound Affinity Matrix
Causality: To perform an affinity pull-down, the chemical probe must be immobilized on a solid support. A linker is attached to a position on the probe that is not critical for target binding. This "affinity probe" is then conjugated to beads.
Materials:
-
This compound derivative with a linker (e.g., a terminal carboxylic acid)
-
NHS-activated Sepharose beads
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Coupling Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Ethanolamine
Procedure:
-
Bead Preparation: Wash 1 mL of NHS-activated Sepharose beads with 10 volumes of ice-cold 1 mM HCl.
-
Probe Solubilization: Dissolve 5-10 µmol of the carboxylated this compound derivative in the coupling buffer.
-
Coupling Reaction: Immediately mix the bead slurry with the probe solution. Incubate for 2-4 hours at room temperature with gentle rotation.
-
Blocking: Pellet the beads by centrifugation (500 x g, 1 min). Discard the supernatant. Add 10 volumes of 1.0 M ethanolamine (pH 8.0) to block any unreacted sites. Incubate for 1 hour.
-
Washing: Wash the beads extensively to remove non-covalently bound probe. Perform sequential washes with:
-
3x with Coupling Buffer
-
3x with Wash Buffer (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.0)
-
3x with Lysis Buffer (see Protocol 2)
-
-
Storage: Resuspend the affinity matrix in Lysis Buffer containing 20% glycerol and store at -20°C.
Protocol 2: Affinity Pull-down and Competition Assay
Causality: This protocol uses the affinity matrix to isolate binding partners from a cell lysate. A competition experiment, where lysate is pre-incubated with excess "free" probe, is essential to distinguish specific binders from non-specific ones.[9] True targets will show reduced binding to the beads in the presence of the competitor.
Materials:
-
This compound affinity matrix (from Protocol 1)
-
Control beads (blocked with ethanolamine only)
-
Cell lysate (prepared in a non-denaturing lysis buffer, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease/phosphatase inhibitors)
-
Free this compound (for competition)
-
Wash Buffer (Lysis buffer with reduced detergent, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Grow and harvest cells of interest. Lyse cells on ice and clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine protein concentration (e.g., BCA assay).
-
Experimental Setup (per condition):
-
Condition A (Probe): 1 mg of cell lysate + 20 µL of affinity matrix.
-
Condition B (Competition): 1 mg of cell lysate pre-incubated with 50 µM free this compound for 1 hour at 4°C, then add 20 µL of affinity matrix.
-
Condition C (Control Beads): 1 mg of cell lysate + 20 µL of control beads.
-
-
Binding: Incubate all conditions for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet beads (500 x g, 1 min, 4°C).
-
Discard supernatant.
-
Wash beads 5 times with 1 mL of ice-cold Wash Buffer.
-
-
Elution: After the final wash, remove all supernatant. Add 40 µL of Elution Buffer to the beads and boil at 95°C for 5 minutes.
-
Sample Preparation for MS: Centrifuge to pellet the beads. Carefully collect the supernatant containing the eluted proteins for subsequent SDS-PAGE and in-gel digestion or direct in-solution digestion for LC-MS/MS analysis.
Data Analysis and Target Validation
Chemoproteomic Data Analysis: Following LC-MS/MS, protein identification and quantification are performed. The primary goal is to identify proteins that are significantly enriched in the probe pull-down (Condition A) compared to both the control beads (Condition C) and the competition sample (Condition B).
Caption: Workflow for chemoproteomic data analysis and hit validation.
Orthogonal Validation: Computational hits from the proteomic screen must be validated through independent, orthogonal methods.[10]
-
Western Blot: Confirm the presence of a top candidate protein in the pull-down eluate and its reduction in the competition lane.
-
Cellular Thermal Shift Assay (CETSA): Demonstrate direct target engagement in intact cells by showing that binding of this compound stabilizes the target protein against thermal denaturation.
-
Enzymatic Assays: If the target is an enzyme (e.g., a kinase), confirm that this compound inhibits its activity in a dose-dependent manner using a purified recombinant protein.
-
Knockdown/Knockout Studies: Use siRNA or CRISPR-Cas9 to deplete the target protein. The cellular phenotype observed with the probe should be mimicked by or absent in the knockdown/knockout cells.[10]
Conclusion
This compound serves as an exemplary chemical probe for the elucidation of complex biological pathways. The successful identification of its cellular targets relies on a systematic approach that combines careful experimental design, the use of appropriate controls, and rigorous orthogonal validation of proteomic hits. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently apply chemical probe technology to their own biological questions, accelerating both basic research and drug discovery.[11][12]
References
- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. youtube.com [youtube.com]
Application Note: Proper Handling, Storage, and Stability Assessment of 4-(Indolin-5-yl)morpholine
Introduction
4-(Indolin-5-yl)morpholine is a heterocyclic compound featuring both an indoline and a morpholine moiety. The indoline scaffold is a core structure in many biologically active compounds, and morpholine is recognized as a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of drug candidates.[1][2][3][4] The combination of these two rings suggests that this compound may be a valuable building block or lead compound in drug discovery and development.
This document provides a comprehensive guide to the proper handling, storage, and stability assessment of this compound. It is intended for researchers, scientists, and drug development professionals. It is important to note that specific experimental data for this exact molecule is limited in public literature. Therefore, the recommendations herein are synthesized from the known chemical properties of the indoline and morpholine functional groups, as well as data from closely related analogs.[5][6][7] These protocols and guidelines are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
A summary of the key chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| Molar Mass | 204.27 g/mol | Calculated |
| Appearance | Likely an off-white to brown solid | Inferred from related indoline compounds[6] |
| CAS Number | Not readily available | - |
| Melting Point | Not determined; the related 4-(1H-Indol-5-yl)morpholine melts at 134-135°C | [5] |
Personnel Safety and Handling
Due to the presence of amine functionalities, this compound should be handled with care, assuming it may be a skin and eye irritant, similar to its parent heterocycles.[6][8][9]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound in either solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A properly fastened laboratory coat.
Dispensing and Weighing Protocol
To minimize inhalation of fine particulates and ensure accurate measurement:
-
Work Area: Conduct all weighing and handling of the solid compound within a certified chemical fume hood.[10]
-
Spatula: Use a clean, dry spatula for transferring the solid.
-
Vessel: Weigh the compound into a tared, appropriate container (e.g., a glass vial or flask).
-
Static Control: If working with a fine powder, use an anti-static gun or weigh boat to prevent dispersal.
-
Closure: Tightly cap the stock bottle and the weighing vessel immediately after use to prevent exposure to air and moisture.[6][11]
Solution Preparation Protocol
-
Solvent Selection: Based on the polarity of the molecule, common solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or chlorinated solvents like Dichloromethane (DCM) are likely to be effective. Preliminary solubility tests on a small scale are recommended.
-
Dissolution: a. Add the desired volume of the chosen solvent to the vial containing the pre-weighed solid. b. Cap the vial and vortex briefly. c. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Protection: Solutions of indoline-containing compounds can be sensitive to light.[6] It is best practice to store solutions in amber vials or wrap clear vials in aluminum foil.
Recommended Storage Conditions
The stability of this compound is predicted to be sensitive to atmospheric oxygen, moisture, and light, similar to other indoline and indole derivatives.[5][6]
Summary of Storage Recommendations
| Form | Duration | Temperature | Atmosphere | Light Exposure |
| Solid | Short-Term (< 1 month) | 2–8 °C | Tightly sealed container | Protected from light |
| Solid | Long-Term (> 1 month) | -20 °C | Under inert gas (Argon or Nitrogen), tightly sealed | Protected from light |
| Solution | Short-Term (< 1 week) | 2–8 °C | Tightly sealed vial | Protected from light |
| Solution | Long-Term (> 1 week) | -80 °C | Under inert gas (Argon or Nitrogen), tightly sealed | Protected from light |
Storage Condition Decision Pathway
The following diagram provides a decision-making workflow for selecting the appropriate storage conditions.
Caption: Decision tree for selecting storage conditions.
Stability Profile and Degradation
Predicted Instabilities
-
Oxidation: The indoline nitrogen is susceptible to oxidation. More significantly, studies on related morpholine-containing compounds have shown that the morpholine nitrogen can be oxidized, particularly in the presence of oxidizing agents like hydrogen peroxide.[12] The electron-rich aromatic ring of the indoline is also a potential site for oxidative degradation.
-
Light Sensitivity: Indole and indoline derivatives are often sensitive to light, which can catalyze oxidative processes.[6][13]
-
Moisture: As with many amine-containing compounds, prolonged exposure to moisture can lead to hydrolysis or facilitate other degradation pathways.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[14]
Forced Degradation Study Workflow
To proactively understand the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its breakdown and identify potential degradation products.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chembk.com [chembk.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. trc-corp.com [trc-corp.com]
- 9. navybrand.com [navybrand.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity [mdpi.com]
- 13. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Strategies for Enhancing the Aqueous Solubility of 4-(Indolin-5-yl)morpholine
An Application Note and Protocol for Researchers
Abstract 4-(Indolin-5-yl)morpholine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Like many indoline derivatives, it presents a significant challenge due to its poor aqueous solubility, which can impede reliable biological screening and limit its therapeutic potential.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on systematic methods to characterize and improve the aqueous solubility of this compound. We present scientifically-grounded rationales and detailed, step-by-step protocols for several orthogonal solubility enhancement techniques, including pH adjustment, co-solvency, cyclodextrin complexation, and surfactant-mediated solubilization. The guide emphasizes a structured, hierarchical approach to tackling solubility issues, enabling the selection of the most appropriate method for a given experimental or developmental context.
Introduction: The Solubility Challenge
Aqueous solubility is a critical physicochemical property that governs a compound's behavior in biological systems. For a drug to be effective, especially when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3][4] Poor solubility is a leading cause of attrition for new chemical entities in the drug development pipeline.[5]
The structure of this compound contains a largely hydrophobic indoline core, which contributes to its low intrinsic solubility in water.[1][6] However, the molecule also possesses a morpholine ring, which contains a secondary amine functional group.[7] This amine is a weak base, capable of accepting a proton to form a charged, cationic species.[8][9] This structural feature is the key to unlocking the first and most direct method of solubility enhancement: pH modification.
This guide will first establish a baseline for the compound's intrinsic solubility and then explore various techniques to overcome its solubility limitations, providing both the theoretical basis and practical protocols for implementation.
Preliminary Characterization: Establishing a Baseline
Before attempting to enhance solubility, it is essential to accurately quantify the compound's baseline or "intrinsic" solubility (S₀) in a neutral aqueous medium. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.
Workflow for Solubility Assessment and Enhancement
The following diagram outlines the logical progression from initial characterization to the application of various enhancement techniques.
Caption: Workflow for solubility characterization and enhancement.
Protocol 2.1: Baseline Aqueous Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in a standard aqueous buffer.
Materials and Reagents:
-
This compound (solid powder, >95% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Purified water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, low-binding, e.g., PVDF)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Thermomixer or shaking incubator set to 25°C
-
Microcentrifuge
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare Stock Solution for Calibration: Accurately weigh and dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Use this to prepare a calibration curve in the desired mobile phase.
-
Add Excess Solid: Add an excess amount of the solid compound (e.g., 1-2 mg) to a 1.5 mL microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add Buffer: Add 1 mL of PBS (pH 7.4) to the tube.
-
Equilibration: Place the tube in a shaking incubator or thermomixer set to 25°C and agitate vigorously for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the tube at a high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, being cautious not to disturb the pellet. For robust separation, filter the supernatant through a 0.22 µm syringe filter. Discard the first few drops to saturate any binding sites on the filter membrane.
-
Quantification: Dilute the filtered supernatant with mobile phase and analyze using a validated HPLC-UV or LC-MS method against the previously prepared calibration curve to determine the concentration.
Methodologies for Solubility Enhancement
Once the baseline solubility is established, several techniques can be employed. It is often practical to start with the simplest and most cost-effective methods.
Method 1: pH Adjustment
Scientific Rationale: The morpholine moiety in this compound is a weak base. According to the Henderson-Hasselbalch equation, in an aqueous environment with a pH below the pKa of the morpholine nitrogen, the amine will be predominantly in its protonated, cationic form.[10] This charged species is significantly more polar and thus more soluble in water than the neutral form.[9][11] Therefore, lowering the pH of the aqueous medium is expected to dramatically increase the compound's solubility.
Protocol 3.1.1: pH-Dependent Solubility Profiling
Objective: To measure the solubility of the compound across a range of physiologically relevant pH values.
Procedure:
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 2.0, 4.5, 5.5, 6.8, and 7.4). Standard buffers like citrate for acidic pH and phosphate for neutral pH can be used.
-
Follow the Shake-Flask Protocol (2.1) for each buffer system.
-
Quantify the concentration of the dissolved compound in the filtrate from each pH condition.
-
Plot the measured solubility (on a log scale) against the pH to generate a solubility-pH profile.
Expected Outcome & Data Presentation:
| Buffer pH | Expected Protonation State | Measured Solubility (µg/mL) | Fold Increase vs. pH 7.4 |
| 2.0 | >99% Protonated | (High) | (High) |
| 4.5 | >99% Protonated | (High) | (High) |
| 6.8 | Partially Protonated | (Intermediate) | (Intermediate) |
| 7.4 | Mostly Neutral | (Baseline S₀) | 1x |
Table 1: Example data table for pH-dependent solubility results.
Method 2: Co-solvency
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12][13] This reduction in polarity lowers the energy required to create a cavity for the nonpolar solute and can disrupt water's hydrogen-bonding network, making it a more favorable environment for hydrophobic molecules like the indoline core.[14] This is a simple and highly effective technique, particularly for preparing concentrated stock solutions for in vitro assays.[3]
Protocol 3.2.1: Screening of Pharmaceutically Acceptable Co-solvents
Objective: To evaluate the solubility enhancement effect of common co-solvents.
Materials:
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
Procedure:
-
Prepare a series of co-solvent/buffer mixtures at various concentrations (e.g., 10%, 20%, 50% v/v co-solvent in PBS).
-
For each mixture, perform the Shake-Flask Protocol (2.1) to determine the saturation solubility.
-
Analyze the samples and quantify the concentration.
Expected Outcome & Data Presentation:
| Co-solvent System (% v/v in PBS) | Measured Solubility (µg/mL) | Fold Increase vs. Aqueous |
| 10% Ethanol | ||
| 20% Ethanol | ||
| 20% Propylene Glycol | ||
| 20% PEG 400 | ||
| 20% DMSO |
Table 2: Example data table for co-solvent screening results.
Method 3: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a truncated cone structure.[15][16] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[17] Poorly soluble drugs can be encapsulated within this hydrophobic cavity to form a "host-guest" inclusion complex.[18] This complex effectively shields the hydrophobic part of the molecule (the indoline core) from the aqueous environment, thereby increasing its apparent solubility.[19]
Caption: Cyclodextrin encapsulation of the hydrophobic indoline core.
Protocol 3.3.1: Solubility Enhancement with HP-β-CD
Objective: To determine the increase in aqueous solubility by complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used, low-toxicity cyclodextrin derivative.
Procedure:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 2%, 5%, 10% w/v) in PBS (pH 7.4).
-
Use these solutions as the solvent system in the Shake-Flask Protocol (2.1).
-
Incubate for 48-72 hours to ensure complete complexation and equilibrium.
-
Quantify the concentration of the dissolved compound in the filtrate.
-
Plot the compound's solubility as a function of HP-β-CD concentration to generate a phase-solubility diagram.
Expected Outcome & Data Presentation:
| HP-β-CD Conc. (% w/v) | Measured Solubility (µg/mL) | Fold Increase vs. Aqueous |
| 0 (Control) | (Baseline S₀) | 1x |
| 1% | ||
| 2% | ||
| 5% | ||
| 10% |
Table 3: Example data table for cyclodextrin complexation results.
Method 4: Surfactant-Mediated Solubilization
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solution.[20][21] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic drug molecules can partition into the hydrophobic core, effectively being "dissolved" within the micellar structures, which are themselves dispersed in the aqueous phase.[22][23] Non-ionic surfactants like polysorbates (Tween®) are widely used in pharmaceutical formulations due to their effectiveness and lower toxicity compared to ionic surfactants.[4][21]
Caption: Hydrophobic drug partitioned into a surfactant micelle core.
Protocol 3.4.1: Screening of Non-Ionic Surfactants
Objective: To evaluate the solubilizing capacity of common non-ionic surfactants.
Procedure:
-
Prepare aqueous solutions of surfactants such as Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) at concentrations well above their known CMC (e.g., 0.1%, 0.5%, 1.0% w/v) in PBS (pH 7.4).
-
Use these surfactant solutions as the solvent system in the Shake-Flask Protocol (2.1).
-
Quantify the concentration of the dissolved compound in the filtrate.
Expected Outcome & Data Presentation:
| Surfactant System (% w/v in PBS) | Measured Solubility (µg/mL) | Fold Increase vs. Aqueous |
| 0.1% Polysorbate 80 | ||
| 0.5% Polysorbate 80 | ||
| 0.1% Polysorbate 20 | ||
| 0.5% Polysorbate 20 |
Table 4: Example data table for surfactant solubilization results.
Comparative Analysis and Recommendations
After screening these methods, the results should be compiled to guide the selection of the most appropriate approach.
| Method | Typical Fold Increase | Pros | Cons | Best For |
| pH Adjustment | 100 - 1000x+ | Very high solubility increase, simple, cost-effective. | Only for ionizable compounds, risk of precipitation on pH change. | In vitro assays in buffered systems, parenteral formulations. |
| Co-solvency | 2 - 100x | Simple to prepare, effective for stock solutions.[13] | Potential for compound precipitation on aqueous dilution, toxicity. | High-throughput screening (HTS) stock solutions, early discovery assays. |
| Cyclodextrin Complex. | 10 - 500x | Low toxicity, stabilizes compound, suitable for in vivo use.[16] | Higher cost, potential for saturation of complexation. | Oral and parenteral formulations, reducing drug toxicity. |
| Surfactants | 10 - 500x | High solubilizing capacity, well-established in formulations. | Potential for cell toxicity in vitro, complex formulation behavior. | Formulations requiring high drug load, overcoming precipitation. |
Table 5: Summary and comparison of solubility enhancement techniques.
Recommendations:
-
For initial in vitro biological assays , using a low pH buffer (e.g., pH 5.5-6.5) is often the most effective and straightforward method if the assay is not pH-sensitive.
-
For preparing concentrated DMSO stock solutions for HTS, co-solvency is the industry standard. However, care must be taken to avoid precipitation upon dilution in aqueous assay buffers.
-
For pre-clinical in vivo studies , particularly oral formulations, cyclodextrins and non-ionic surfactants are preferred as they can improve both solubility and potentially bioavailability while having better toxicological profiles than high concentrations of organic co-solvents.[18][22]
Conclusion
Improving the aqueous solubility of this compound is an essential step in advancing its study and development. A systematic approach, beginning with accurate baseline measurement followed by a hierarchical screening of enhancement techniques, is critical for success. The compound's basic morpholine moiety makes pH adjustment a particularly powerful first-line strategy. For applications where pH modification is not feasible, co-solvents, cyclodextrins, and surfactants offer robust and orthogonal alternatives. By understanding the scientific principles behind each method and applying the detailed protocols provided, researchers can effectively overcome the solubility challenges associated with this promising molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. brieflands.com [brieflands.com]
- 5. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. issr.edu.kh [issr.edu.kh]
- 9. Video: Extraction: Effects of pH [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Cosolvent - Wikipedia [en.wikipedia.org]
- 15. humapub.com [humapub.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsr.com [ijpsr.com]
- 20. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 21. jocpr.com [jocpr.com]
- 22. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 23. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-(Indolin-5-yl)morpholine
Welcome to the technical support center for the synthesis of 4-(Indolin-5-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to empower you to overcome common challenges and optimize your reaction conditions. Our approach is grounded in established mechanistic principles and field-proven insights to ensure the robustness and reproducibility of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This powerful C-N bond-forming reaction allows for the coupling of an amine (morpholine) with an aryl halide (a 5-haloindoline derivative).[1][2] The general transformation is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
While the Buchwald-Hartwig amination is a versatile and widely used method, its success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.[3] The indoline core, with its electron-rich nature and potentially reactive N-H bond, can present unique challenges that require specific optimization strategies.
Recommended Starting Protocol
This protocol is a robust starting point based on established procedures for the N-arylation of heterocyclic compounds with morpholine.[2][4] Optimization may be required based on your specific starting materials and laboratory conditions.
Materials:
-
5-Bromoindoline or 5-Iodoindoline
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky, electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Toluene or Dioxane
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 5-haloindoline (1.0 equiv), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-1.5 equiv per Pd).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Under a positive pressure of inert gas, add the anhydrous solvent, morpholine (1.2-1.5 equiv), and the base (1.5-2.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.
Data Presentation: Starting Conditions for Optimization
The following table provides a range of starting conditions that can be systematically varied to optimize the reaction yield and purity.
| Parameter | Condition A (Standard) | Condition B (Milder Base) | Condition C (Alternative Catalyst) |
| Aryl Halide | 5-Bromoindoline | 5-Iodoindoline | 5-Bromoindoline |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | [Pd(allyl)Cl]₂ (1 mol%) |
| Ligand | XPhos (4 mol%) | RuPhos (2 mol%) | SPhos (2 mol%) |
| Base | NaOtBu (1.5 equiv) | K₃PO₄ (2.0 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene | Dioxane | t-Amyl alcohol |
| Temperature | 100 °C | 110 °C | 90 °C |
| Time | 12-24 h | 12-24 h | 12-24 h |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is not proceeding to completion, and I observe starting material remaining. What should I do?
A1: Incomplete conversion is a frequent issue in cross-coupling reactions. Consider the following troubleshooting steps:
-
Catalyst Deactivation: The palladium catalyst may be deactivating. Ensure your reagents and solvent are anhydrous and rigorously degassed to remove oxygen, which can lead to the formation of inactive palladium black.[3]
-
Insufficiently Active Catalyst System: The chosen catalyst and ligand combination may not be optimal for this specific transformation. For less reactive aryl bromides, a more electron-rich and bulky ligand like XPhos or RuPhos is often beneficial.[3]
-
Base Strength and Solubility: The base plays a crucial role in the catalytic cycle. If using a weaker base like K₃PO₄, ensure it is finely powdered to maximize its surface area. For more challenging couplings, a stronger base like NaOtBu or LHMDS might be necessary.[3]
-
Temperature: If the reaction is sluggish at a lower temperature, a modest increase (e.g., in 10 °C increments) may improve the rate. However, be cautious of excessive heat, which can promote catalyst decomposition and side reactions.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I mitigate them?
A2: Side product formation can arise from several pathways. Here are some common possibilities and solutions:
-
Hydrodehalogenation: This is the replacement of the halide on the indoline with a hydrogen atom. This can occur if there are sources of protic impurities or if the catalytic cycle is inefficient. Ensure all reagents and solvents are scrupulously dry.
-
Homocoupling of the Aryl Halide: The formation of a bi-indoline species can occur, particularly at high catalyst loadings or temperatures. Reducing the catalyst concentration or reaction temperature may help.
-
N1-Arylation of Indoline: While less common for the indoline N-H compared to the more nucleophilic morpholine, there is a possibility of self-coupling or reaction with another molecule of the aryl halide. This can sometimes be suppressed by using a slight excess of morpholine.
Q3: The purification of my product is challenging due to co-eluting impurities. What strategies can I employ?
A3: Purification can be complicated by the polar nature of the product and potential byproducts. Consider these approaches:
-
Column Chromatography Optimization: Experiment with different solvent systems for your silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is a good starting point. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.
-
Acid-Base Extraction: As this compound is basic, an acid-base workup can be effective. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer, leaving non-basic impurities in the organic phase. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the product back into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: A streamlined workflow for the synthesis of this compound.
Mechanistic Considerations
A fundamental understanding of the Buchwald-Hartwig amination catalytic cycle is crucial for effective troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-haloindoline.
-
Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center, and the base removes a proton from the morpholine nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.[5]
Each of these steps can be influenced by the choice of reactants and conditions, providing multiple levers for optimization.
References
- 1. Diastereoselective synthesis of N-aryl tetrahydroquinolines and N-aryl indolines by the tandem reaction of arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 4-(Indolin-5-yl)morpholine.
Technical Support Center: Purification of 4-(Indolin-5-yl)morpholine
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. As a molecule incorporating both a basic morpholine ring and a potentially sensitive indoline core, its purification can present unique challenges.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve high purity and yield.
Our approach is built on explaining the causal relationships in experimental design—understanding why a particular technique or solvent system is chosen is paramount to developing robust, self-validating purification methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most effective and commonly used methods are flash column chromatography on silica gel and recrystallization. For achieving analytical-grade purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) may be employed, though it is less common for bulk purification.[2] The choice depends on the impurity profile and the required scale.
Q2: My crude this compound is a dark oil or gum. Is this normal?
A2: It is not uncommon for crude products of indole derivatives to be dark or oily due to minor, highly colored impurities formed from side reactions or air oxidation.[2] These impurities are often highly polar and can typically be removed during chromatographic purification.
Q3: I'm seeing significant streaking on my TLC plate. What is the cause?
A3: Streaking is a common issue with amine-containing compounds like this compound. It is often caused by the interaction of the basic morpholine and indoline nitrogens with the acidic silanol groups on the silica gel surface. This can lead to poor separation and low recovery during column chromatography.[3][4]
Q4: Is this compound stable on silica gel?
A4: Indole and indoline derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.[3][4] Signs of degradation include the appearance of new, unexpected spots in the collected fractions and a lower-than-expected recovery of the desired product. It is advisable to test for stability before committing to a large-scale purification.
Q5: How should I store the purified this compound?
A5: Like many indole derivatives, this compound can be susceptible to air and light-induced oxidation.[2] For long-term storage, it is best kept as a solid in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the purification process.
Guide 1: Poor Separation in Column Chromatography
Problem: The target compound co-elutes with impurities, or the collected fractions are broad and contain multiple components despite a good separation on the analytical TLC plate.
Logical Troubleshooting Workflow
Caption: Decision tree for troubleshooting poor chromatographic separation.
Potential Causes & In-Depth Solutions:
-
Inappropriate Solvent System: The polarity of the eluent is the most critical factor. An Rf value between 0.2 and 0.4 on the TLC plate is often considered optimal for good separation on a column.[3]
-
Causality: If the Rf is too high (>0.4), the compound spends too much time in the mobile phase, leading to rapid elution and poor separation from less polar impurities. If the Rf is too low (<0.2), the compound is too strongly adsorbed to the silica, resulting in broad peaks and long elution times.
-
Solution: Systematically adjust the ratio of your polar and non-polar solvents. For this compound, common solvent systems include Hexanes/Ethyl Acetate for lower polarity and Dichloromethane/Methanol for higher polarity compounds.[3]
-
-
Acidic Silica Interaction (Streaking): The basic nitrogen atoms in the molecule can interact strongly with acidic silanol groups on the silica surface, causing tailing or streaking.
-
Causality: This strong, non-ideal interaction prevents the establishment of a rapid equilibrium between the stationary and mobile phases, leading to a continuous "bleed" of the compound down the column rather than a tight band.
-
Solution 1 (Base Modifier): Add a small amount (0.5-1%) of a volatile base like triethylamine (TEA) or ammonium hydroxide to your eluent. The additive neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Solution 2 (Deactivated Silica): Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. Let it stand for an hour, then pack the column. This pre-neutralizes the entire stationary phase.[3][4]
-
-
Improper Sample Loading: Loading the sample in too large a volume or in a solvent that is too strong can ruin the separation before it even begins.
-
Causality: Using a large volume creates a wide initial band. Using a solvent stronger than the mobile phase causes the band to spread downwards unevenly.
-
Solution: Dissolve the crude product in the absolute minimum volume of the mobile phase or a slightly more polar solvent (like DCM). For larger scales or compounds with poor solubility in the eluent, "dry loading" is superior. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.[3]
-
Guide 2: Low Yield or Product Degradation
Problem: The recovery of pure this compound is significantly lower than expected, and TLC analysis of the fractions shows new, unknown spots.
Potential Causes & In-Depth Solutions:
-
Degradation on Silica Gel: The indoline ring system can be sensitive to prolonged exposure to acid.
-
Causality: The acidic environment of the silica gel can catalyze side reactions, such as dimerization, oxidation, or rearrangement of the indoline structure.
-
Solution: In addition to using a base modifier as described above, consider switching to a less acidic stationary phase like alumina (basic or neutral) or Florisil.[4] Perform a quick stability test: spot your crude material on a TLC plate, let it sit for 1-2 hours, then elute. If a new spot appears at the baseline or elsewhere, degradation is likely occurring.[4]
-
-
Inappropriate Recrystallization Solvent: Using a solvent in which the compound is too soluble at low temperatures or one that doesn't dissolve impurities well.
-
Causality: A successful recrystallization relies on the principle that the target compound is highly soluble in a hot solvent but poorly soluble when cold, while impurities remain soluble at all temperatures. If the compound is too soluble when cold, recovery will be poor.[2]
-
Solution: Conduct a systematic solvent screen using small amounts of the material in test tubes. See the protocol below for details. Good starting solvents to screen for a molecule like this compound include isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexanes.
-
| Solvent System | Suitability for Chromatography | Suitability for Recrystallization | Notes |
| Hexanes/Ethyl Acetate | Excellent | Good (as a co-solvent) | Standard choice for medium-polarity compounds. |
| DCM/Methanol | Excellent | Poor (Methanol is often too good a solvent) | Use for more polar compounds that don't move in Hex/EtOAc.[3] |
| Isopropanol (IPA) | Poor (high viscosity) | Good | Often a good single-solvent choice for recrystallization. |
| Acetonitrile (ACN) | Fair | Good | Can provide different selectivity compared to other solvents. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a standard silica gel column purification.
-
Solvent System Selection:
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Spot the solution on a TLC plate and elute with various ratios of Hexanes/Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1) and/or DCM/Methanol (e.g., 99:1, 98:2, 95:5).
-
Identify the solvent system that gives your target compound an Rf of ~0.3 and good separation from impurities.[3]
-
Self-Validation: Add 1% triethylamine to the chosen solvent system and run another TLC. If streaking is reduced and separation is maintained, use this modified eluent for the column.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexanes).
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it into a firm, uniform bed. Ensure the top surface is flat and undisturbed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 1-2 times the weight of your crude material) to this solution to form a slurry.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Gently add a layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin elution using positive pressure.
-
Collect fractions in an array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates. Visualize with a UV lamp (254 nm) and/or a suitable stain (e.g., permanganate).
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Self-Validation: Run a final TLC of the combined fractions to confirm purity.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude solid into several different test tubes.
-
Add a few drops of a potential solvent (e.g., isopropanol, ethyl acetate, toluene, acetonitrile) to each tube. Observe solubility at room temperature. The ideal solvent will not dissolve the compound.[2]
-
Heat the tubes that did not show room temperature solubility. The compound should dissolve completely when hot.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Self-Validation: The solvent that produces a large amount of high-quality crystals is the best choice.
-
-
Bulk Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture to boiling with stirring. Add just enough hot solvent to fully dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a pre-heated funnel containing fluted filter paper.
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will promote the formation of larger, purer crystals.
-
Once crystallization appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
Technical Support Center: 4-(Indolin-5-yl)morpholine Stability and Degradation in Solution
Welcome to the technical support center for 4-(Indolin-5-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, we synthesize our expertise with established scientific principles to help you anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a bicyclic heterocyclic compound featuring an indoline nucleus fused to a morpholine ring. The stability of this molecule in solution is paramount for its reliable use in experimental settings. Degradation can lead to a loss of potency, the formation of impurities with altered pharmacological profiles, and inaccurate structure-activity relationship (SAR) data. This guide will walk you through the potential stability liabilities of this compound and provide practical solutions for its handling and analysis.
The indoline and morpholine moieties each possess distinct chemical properties that contribute to the overall stability profile of the parent molecule. The indoline ring, a saturated analog of indole, is susceptible to oxidation, which can lead to aromatization to the corresponding indole derivative.[1] The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is generally stable but can undergo oxidation and thermal degradation under certain conditions.[2][3]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical nature of its constituent rings, the primary degradation pathways are anticipated to be oxidation and hydrolysis , particularly under acidic or basic conditions. Photolytic and thermal degradation are also potential concerns under specific experimental conditions.
-
Oxidative Degradation: The indoline nitrogen and the benzylic carbons are potential sites of oxidation. This can lead to the formation of N-oxides, hydroxylated species, or dehydrogenation to the corresponding indole.[1] The morpholine ring can also undergo oxidation, potentially leading to ring opening.[4][5]
-
Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions can promote degradation. The ether linkage in the morpholine ring and the C-N bonds could be susceptible to cleavage under harsh acidic or basic conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is expected to be pH-dependent.
-
Acidic Conditions: In strongly acidic solutions, protonation of the nitrogen atoms in both the indoline and morpholine rings can occur. This may increase the susceptibility of the molecule to hydrolytic degradation.
-
Neutral Conditions (pH 6-8): The compound is expected to exhibit its greatest stability in this range.
-
Basic Conditions: In strongly basic solutions, deprotonation of the indoline nitrogen can occur, potentially increasing its susceptibility to oxidation. Some indole derivatives have shown measurable hydrolysis at pH 9 and above.[6][7]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing an indoline moiety can be photosensitive. Indoline spiropyrans, for example, are known to undergo photochromic reactions upon UV irradiation.[8] While this compound is not a spiropyran, the indoline core suggests a potential for photolytic degradation. It is therefore recommended to protect solutions from light, especially during long-term storage or prolonged experiments.
Q4: What are the recommended storage conditions for stock solutions?
A4: To ensure the long-term stability of your this compound stock solutions, we recommend the following:
-
Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Q5: How can I monitor the degradation of this compound?
A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to monitor for degradation. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradants.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent biological assay results. | Degradation of the compound in the assay buffer. | 1. Prepare fresh solutions of the compound for each experiment. 2. Assess the stability of the compound in your specific assay buffer over the time course of the experiment using a stability-indicating HPLC method. 3. If degradation is observed, consider modifying the buffer (e.g., adjusting pH, adding antioxidants) or reducing the incubation time. |
| Appearance of new peaks in the HPLC chromatogram over time. | The compound is degrading in the solvent or under the storage conditions. | 1. Confirm the identity of the new peaks as degradation products using LC-MS. 2. Review your storage conditions (temperature, light exposure, solvent quality). 3. Perform a forced degradation study to intentionally generate and identify the major degradation products. This will help in developing a robust stability-indicating HPLC method. |
| Loss of compound concentration in stock solutions. | Adsorption to container surfaces or degradation. | 1. Use low-adsorption polypropylene or silanized glass vials. 2. Re-evaluate storage conditions for potential degradation. 3. Include a standard in each analytical run to account for any systemic issues. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | 1. Determine the aqueous solubility of the compound at the desired pH. 2. Consider using a co-solvent (e.g., DMSO, ethanol) in your buffer, ensuring it does not exceed a concentration that affects your assay. 3. Prepare a more concentrated stock solution in an organic solvent and perform a final dilution into the aqueous buffer immediately before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[9]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of a control sample (stored at -20°C). Identify and quantify the degradation products. Use LC-MS to determine the mass of the degradation products for structural elucidation.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method for the quantification of this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Starting Point for Method Development):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength with PDA) |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
Visualizing Degradation Pathways and Workflows
Potential Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways of this compound.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | - |
| Molecular Weight | 204.27 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with limited aqueous solubility. | [10] |
| pKa | The indoline and morpholine nitrogens will have distinct pKa values, making the molecule basic. | Inferred |
Note: Experimental determination of these properties is recommended for accurate characterization.
References
- 1. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(Indolin-5-yl)morpholine Bioavailability Enhancement
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(Indolin-5-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the oral bioavailability of this compound for in vivo studies. We will explore the underlying scientific principles of common challenges and provide validated, step-by-step protocols to help you navigate your experiments successfully.
Part 1: Foundational Knowledge & Pre-Formulation Assessment
Before attempting to enhance bioavailability, a thorough understanding of the molecule's intrinsic properties is critical. This section addresses the essential first steps and common initial questions.
Frequently Asked Questions (FAQs)
Question: My initial in vivo study with this compound resulted in very low and highly variable plasma concentrations. What are the likely causes?
Answer: Low and variable oral bioavailability is a common challenge, particularly for new chemical entities. The primary causes are typically rooted in the compound's physicochemical properties, which fall under the Biopharmaceutics Classification System (BCS). For a molecule like this compound, the likely culprits are:
-
Poor Aqueous Solubility (BCS Class II or IV): The indoline and morpholine moieties suggest a degree of lipophilicity. If the compound's solubility in gastrointestinal (GI) fluids is low, it cannot dissolve efficiently, which is a prerequisite for absorption.[1][2][3]
-
Poor Membrane Permeability (BCS Class III or IV): While lipophilicity can aid permeability, other factors like molecular size, hydrogen bonding capacity, and interaction with efflux transporters (like P-glycoprotein) can limit the drug's ability to cross the intestinal epithelium.[4]
-
High First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation. The morpholine ring, while often added to improve metabolic stability, can still undergo metabolism.[5][6][7]
High variability often stems from physiological differences between animal subjects, such as gastric pH and motility, especially when absorption is dissolution-rate limited.[3]
Question: What essential pre-formulation data should I collect for this compound before designing a formulation strategy?
Answer: A robust pre-formulation dataset is the foundation for a logical formulation development plan. It saves time and resources by identifying the key challenges upfront.
The Science Behind It: Each parameter informs the selection of appropriate bioavailability-enhancing techniques. For instance, knowing the pKa and pH-solubility profile tells you if altering the local GI tract pH could be a viable strategy.
Table 1: Critical Pre-formulation Parameters
| Parameter | Experimental Method | Rationale & Implication for Bioavailability |
| Aqueous Solubility | Shake-flask method in various buffers (pH 1.2, 4.5, 6.8) | Directly assesses the primary hurdle. Low solubility (<100 µg/mL) confirms the need for enhancement strategies.[1] |
| LogP / LogD | HPLC-based or shake-flask method | Indicates lipophilicity. A LogP between 1 and 5 is often ideal for passive diffusion. Very high LogP can decrease solubility. |
| pKa | Potentiometric titration or UV-spectrophotometry | Identifies ionizable groups. The morpholine nitrogen is basic (pKa ~8.4).[8] This helps predict solubility changes along the GI tract. |
| Permeability | Caco-2 or PAMPA assay | In vitro assessment of the ability to cross the intestinal barrier. Helps distinguish between BCS Class II (high perm) and IV (low perm). |
| Solid-State Characterization | DSC, TGA, XRPD | Determines crystallinity vs. amorphous state and identifies polymorphs. Amorphous forms are typically more soluble but less stable.[9] |
| Metabolic Stability | In vitro incubation with liver microsomes or hepatocytes | Identifies susceptibility to first-pass metabolism. High clearance suggests a potential bioavailability issue independent of solubility. |
Part 2: Formulation Strategies & Troubleshooting
Once you have your pre-formulation data, you can select a targeted strategy. The following Q&A guide addresses common formulation-specific issues.
Workflow for Selecting a Bioavailability Enhancement Strategy
The diagram below illustrates a logical decision-making process based on initial characterization data.
Caption: Decision tree for formulation strategy selection.
Formulation FAQs
Question: I tried micronization, but the bioavailability gain was minimal. Why didn't it work and what should I try next?
Answer: Micronization increases the surface area for dissolution, which is effective for many poorly soluble drugs.[1] However, its success can be limited.
The Science Behind It:
-
Wettability Issues: If the micronized powder is still poorly wetted by GI fluids, the particles may agglomerate, reducing the effective surface area.
-
Permeability-Limited Absorption: If the drug has low permeability (BCS Class IV), increasing the dissolution rate won't help if the drug can't cross the gut wall.
-
"Brick Dust" Molecules: Some compounds are so poorly soluble (often called "brick dust") that even a large increase in surface area isn't enough to achieve the necessary concentration gradient for absorption.
Next Steps:
-
Amorphous Solid Dispersions (ASDs): This is a powerful next step. By dispersing the drug in a polymer matrix in its high-energy amorphous state, you can achieve supersaturated concentrations in the gut, dramatically increasing the driving force for absorption.[9][10] Common polymers include PVP, HPMC, and Soluplus®.
-
Lipid-Based Drug Delivery Systems (LBDDS): These are excellent for lipophilic compounds. The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with GI fluids, they form fine emulsions or microemulsions, keeping the drug in a solubilized state.[11][12]
Question: How do I choose between different lipid-based formulations like SEDDS and SMEDDS?
Answer: The choice depends on the required globule size upon dispersion and the drug's properties. Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are both effective lipid-based strategies.[4][11][13]
The Science Behind It: LBDDS work by presenting the drug in a solubilized form and leveraging the body's natural lipid absorption pathways.[14][15] Digestion of the lipid components by lipases can further help maintain drug solubility in micelles. These systems can also inhibit efflux pumps and promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[10][15]
Caption: Mechanism of Lipid-Based Drug Delivery Systems (LBDDS).
Table 2: Comparison of SEDDS and SMEDDS
| Feature | SEDDS | SMEDDS | When to Choose |
| Globule Size | 100-300 nm (Emulsion) | <100 nm (Microemulsion) | SMEDDS offers a larger interfacial area for absorption, often leading to more consistent results. |
| Appearance | Cloudy dispersion | Clear, transparent solution | Thermodynamic stability is higher for SMEDDS. |
| Surfactant % | Lower | Higher | High surfactant levels can sometimes cause GI irritation. A balance must be struck. |
| Co-solvent % | Higher | Lower | Choice depends on the drug's solubility in different excipients. |
Part 3: In Vivo Study Troubleshooting
Even with an optimized formulation, in vivo studies can yield unexpected results. This section provides a framework for troubleshooting pharmacokinetic (PK) data.
Question: My PK profile shows a delayed Tmax and a lower-than-expected Cmax. What could be wrong?
Answer: This profile suggests a delay or slowing of the absorption process.
The Science Behind It:
-
Delayed Gastric Emptying: In animal models, stress or the nature of the formulation can slow the rate at which the dose passes from the stomach to the small intestine, the primary site of absorption.
-
Slow Dissolution/Dispersion In Vivo: The formulation may not be dispersing as quickly as predicted by in vitro tests. The GI tract is a complex environment with variable motility and fluid content.[3]
-
Precipitation: For amorphous solid dispersions, the drug may precipitate out of its supersaturated state into a less soluble crystalline form before it can be absorbed. Including a precipitation inhibitor (like HPMC) in the formulation can help.
Question: I'm seeing significant inter-animal variability in my PK study. How can I reduce it?
Answer: High variability can mask the true performance of your formulation. While some biological variation is unavoidable, several experimental factors can be controlled.
Caption: Troubleshooting flowchart for unexpected in vivo PK results.
Key areas to control for variability:
-
Dosing Procedure: Ensure accurate and consistent oral gavage technique. Inaccurate dosing volume or placement can significantly impact results.
-
Fasting State: Standardize the fasting period before dosing. The presence of food can drastically alter GI physiology and drug absorption.[1]
-
Sample Handling: Inaccurate recording of blood sample times and improper sample processing (e.g., allowing coagulation when plasma is needed, hemolysis) can introduce significant errors.[16]
-
Bioanalytical Method: The LC-MS/MS method used to quantify the drug in plasma must be fully validated. Issues like matrix effects or interfering metabolites can lead to inaccurate results.[17]
Part 4: Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare a 20% drug load ASD of this compound with polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound
-
PVP K30
-
Dichloromethane (DCM) or other suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh 200 mg of this compound and 800 mg of PVP K30.
-
Dissolve both components completely in a minimal amount of DCM (~20-30 mL) in a round-bottom flask. The solution should be perfectly clear.
-
Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C.
-
Apply rotation and gradually reduce the pressure to evaporate the solvent. Continue until a thin, clear film is formed on the flask wall.
-
Once the film is dry, carefully scrape the solid material from the flask.
-
Place the collected solid in a vacuum oven at 40°C overnight to remove any residual solvent.
-
The resulting glassy solid is your ASD. Grind it gently into a fine powder for characterization (XRPD to confirm amorphous nature) and formulation into a suspension for dosing.
Protocol 2: Basic Pharmacokinetic Study Design in Rats
Objective: To determine the key PK parameters (Cmax, Tmax, AUC) of a formulated this compound.
Design:
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Acclimatization: At least 3 days before the study.
-
Fasting: Overnight (approx. 12 hours) before dosing, with free access to water.
-
Dose Administration:
-
Prepare a suspension of the formulation (e.g., the ASD from Protocol 1) in a suitable vehicle (e.g., 0.5% methylcellulose) at a concentration of 2 mg/mL.
-
Administer a single oral dose of 10 mg/kg via gavage.
-
-
Blood Sampling:
-
Collect sparse samples (~100 µL) from the tail vein into EDTA-coated tubes at the following time points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
It is critical to record the exact time of each sample collection.[16]
-
-
Sample Processing:
-
Immediately place blood samples on ice.
-
Centrifuge at 4°C (e.g., 2000 x g for 10 min) within 30 minutes of collection to separate plasma.
-
Transfer plasma to a new, clearly labeled tube and store at -80°C until bioanalysis.
-
-
Data Analysis:
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmacy180.com [pharmacy180.com]
- 19. Video: Bioavailability Study Design: Absolute Versus Relative Bioavailability [jove.com]
Troubleshooting inconsistent results in 4-(Indolin-5-yl)morpholine experiments.
Welcome to the technical support guide for 4-(Indolin-5-yl)morpholine. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter inconsistent results during the synthesis, purification, characterization, or biological evaluation of this compound. As a molecule combining the structurally significant indoline and morpholine scaffolds, its experimental handling presents unique challenges. This guide provides in-depth, causality-driven troubleshooting advice to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a heterocyclic organic compound featuring a reduced indole (indoline) core linked at the 5-position to a morpholine ring. The indoline and morpholine motifs are prevalent in a wide range of biologically active compounds and approved drugs.[1][2][3] The morpholine ring, in particular, is often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability.[4] This compound serves as a valuable scaffold for developing novel therapeutic agents.
Q2: My synthesis yield is consistently low. What is the most common reason?
Low yields in the synthesis of substituted indolines often stem from two primary issues: incomplete reaction cyclization or, more commonly, unintended oxidation of the indoline ring to the more stable aromatic indole.[5] Indolines are susceptible to oxidation, and reaction conditions must be carefully controlled to prevent the formation of 4-(Indol-5-yl)morpholine as a major byproduct.
Q3: I'm struggling to purify the final product. What are the likely impurities?
The most probable impurity is the oxidized analog, 4-(Indol-5-yl)morpholine. Its polarity is often very similar to the target compound, making separation by standard column chromatography challenging.[6] Other potential impurities include unreacted starting materials or byproducts from side reactions common in indole/indoline synthesis, such as those seen in Fischer indolization failures.[7]
Q4: Why are my biological assay results for this compound so variable?
Inconsistent bioassay results can be traced back to the compound's stability and solubility in aqueous assay media. The indoline ring can oxidize under aerobic conditions, especially in solution, meaning the compound you are testing may be degrading over the course of the experiment. Poor solubility can also lead to compound precipitation or aggregation, drastically affecting the effective concentration and leading to non-reproducible data.
Part 1: Synthesis & Purification Troubleshooting
This section addresses common challenges encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield in Synthesis
Question: I am attempting a reductive amination or a cyclization route to synthesize this compound, but the yield is poor or the reaction fails. How can I troubleshoot this?
Answer: Achieving a successful synthesis requires rigorous control over reagents, reaction conditions, and atmospheric purity. Indoline syntheses are notoriously sensitive to reaction parameters.
Root Cause Analysis:
-
Reagent Quality: Starting materials (e.g., a substituted phenylhydrazine and a ketone for a Fischer-type synthesis, or a substituted phenethylamine for cyclization) may be degraded or contain inhibitors.[7]
-
Reaction Conditions: Temperature, pressure, and reaction time are critical. For reductive processes (e.g., reduction of 4-(Indol-5-yl)morpholine), the choice of reducing agent (e.g., NaBH₄, H₂/Pd) and catalyst activity is paramount.[5]
-
Atmospheric Control: The indoline core is susceptible to oxidation. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of the corresponding indole as a major byproduct.
-
pH Control: For reactions involving acid or base catalysts, such as Fischer indolization or cyclization, incorrect pH can halt the reaction or promote undesired side pathways.[8]
The following diagram outlines a logical workflow for troubleshooting a failing synthesis.
Caption: Workflow for troubleshooting low synthesis yield.
This protocol assumes the synthesis of this compound via the reduction of the more readily available 4-(1H-Indol-5-yl)morpholine.
-
Setup: To a flame-dried round-bottom flask, add 4-(1H-Indol-5-yl)morpholine (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.
-
Solvent: Add anhydrous acetic acid via syringe.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Slowly quench the reaction by adding water at 0°C.
-
Basification & Extraction: Carefully basify the solution with aqueous NaOH to pH > 10. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Issue 2: Product Impurity and Purification Challenges
Question: My crude product shows multiple spots on TLC, and I cannot separate them effectively using column chromatography. How can I achieve high purity?
Answer: The primary challenge is separating the target indoline from its slightly less polar oxidized indole analog. A systematic approach to solvent system screening and the potential use of alternative purification methods are key.
Root Cause Analysis:
-
Co-elution: The indoline and indole analogs often have very similar Rf values in standard solvent systems (e.g., Hexane/Ethyl Acetate), leading to poor separation on a silica gel column.[6]
-
On-Column Degradation: The slightly acidic nature of standard silica gel can sometimes promote the degradation or oxidation of sensitive compounds.
-
Inappropriate Purification Method: For compounds that are solids and thermally stable, recrystallization may be a more effective method than chromatography for removing minor impurities.
Caption: Decision tree for selecting a purification method.
-
Adsorbent Selection: Use neutral alumina or deactivated silica gel if on-column degradation is suspected. To deactivate silica, make a slurry with your starting eluent containing 1% triethylamine (TEA) and pack the column with this mixture.
-
Solvent System Screening (TLC):
-
System 1: Dichloromethane (DCM) / Methanol (MeOH) (98:2 to 95:5)
-
System 2: Ethyl Acetate / Hexanes with 1% TEA
-
System 3: Toluene / Acetone (9:1)
-
-
Column Packing: Pack the column carefully to avoid air bubbles. A tall, thin column generally provides better separation than a short, wide one.
-
Loading: Load the crude product dissolved in a minimal amount of the solvent system or DCM. Dry-loading (adsorbing the compound onto a small amount of silica first) is highly recommended for better resolution.
-
Elution: Run the column using a shallow gradient or isocratic elution. Collect small fractions and analyze them by TLC before combining.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (or Neutral Alumina) | Standard, cost-effective. Alumina can be useful if the compound is acid-sensitive. |
| Mobile Phase | DCM/MeOH or EtOAc/Hexanes + 1% TEA | The addition of a basic modifier like TEA can sharpen peaks and prevent streaking for amine-containing compounds. |
| Loading Method | Dry Loading | Prevents band broadening at the origin, leading to sharper peaks and better separation. |
| Flow Rate | Slow (e.g., 1-2 mL/min) | Increases the interaction time between the compound and the stationary phase, improving resolution. |
Table 1: Recommended parameters for column chromatography purification.
Part 2: Analytical & Biological Assay Troubleshooting
Issue 3: Ambiguous Analytical Data
Question: How do I use NMR and MS to definitively distinguish between this compound and its oxidized 4-(Indol-5-yl)morpholine impurity?
Answer: Spectroscopic analysis provides clear, unambiguous markers to differentiate the reduced indoline from the aromatic indole. The key is to focus on the signals from the five-membered heterocyclic ring.
Key Spectroscopic Differences:
-
¹H NMR: The most telling region is between 2.5 and 4.0 ppm. The indoline ring has two saturated methylene groups (-CH₂-), which will appear as two distinct multiplets (typically triplets) in this aliphatic region. In contrast, the aromatic indole will have signals in the aromatic region (> 6.5 ppm) corresponding to the C2 and C3 protons of the pyrrole ring, and will lack the aliphatic -CH₂-CH₂- signals of the indoline core.
-
¹³C NMR: The indoline will show two aliphatic carbon signals between ~25 and 55 ppm. The indole will show aromatic carbon signals between ~100 and 140 ppm for its pyrrole ring carbons.
-
Mass Spectrometry (MS): The indoline compound will have a mass that is 2 Daltons (Da) higher than the indole analog due to the two extra hydrogen atoms (C₁₂H₁₆N₂O vs. C₁₂H₁₄N₂O).
-
UV-Vis Spectroscopy: The indole has a more extended conjugated π-system and will absorb at a longer wavelength (λ_max) compared to the indoline.
| Analytical Technique | This compound (Expected) | 4-(Indol-5-yl)morpholine (Expected Impurity) |
| Molecular Formula | C₁₂H₁₆N₂O | C₁₂H₁₄N₂O |
| Exact Mass [M+H]⁺ | 205.1335 | 203.1179 |
| ¹H NMR | Two aliphatic triplets ~3.0-3.6 ppm (for -N-CH₂-CH₂-Ar) | Two aromatic signals ~6.5-7.5 ppm (for indole C2-H, C3-H) |
| ¹³C NMR | Two aliphatic signals ~28-55 ppm | Two additional aromatic signals ~102-125 ppm |
| UV-Vis λ_max | Shorter wavelength (e.g., ~250-290 nm) | Longer wavelength (e.g., ~270-310 nm) |
Table 2: Comparative analytical data for distinguishing indoline from its indole analog.
Issue 4: Inconsistent Biological Assay Results
Question: My in-vitro assay results are not reproducible. One day the compound is active, the next it is not. What is causing this variability?
Answer: This is a classic problem for compounds with questionable stability or solubility. The indoline scaffold is prone to air oxidation, especially in aqueous buffers containing dissolved oxygen. What you add to the well may not be what the cells are seeing an hour later.
Caption: Workflow for troubleshooting biological assay inconsistency.
-
Prepare Compound: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Spike into Buffer: Dilute the stock solution into your final assay buffer to the highest concentration you plan to test. Also prepare a control sample in a stable solvent like acetonitrile.
-
Incubate: Incubate the assay buffer sample under the exact conditions of your experiment (e.g., 37°C for 24 hours).
-
Analyze: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the incubated sample and the control sample.
-
Quench & Detect: Quench any biological activity if necessary and analyze the samples by LC-MS.
-
Compare: Compare the peak area of the parent compound (this compound) in the incubated sample to the t=0 sample. Look for the appearance of the oxidized indole byproduct (mass will be 2 Da lower). If the parent peak area decreases by more than 5-10%, stability is an issue.
Mitigation Strategies:
-
Fresh Solutions: Always use freshly prepared stock solutions for your experiments.
-
Reduce Incubation Time: If possible, modify your assay protocol to reduce the time the compound spends in aqueous buffer.
-
Antioxidants: Consider adding a mild antioxidant like N-acetylcysteine or ascorbic acid to the assay buffer, but first confirm it does not interfere with the assay itself.
-
Inert Conditions: For highly sensitive assays, consider preparing plates and adding the compound in an anaerobic chamber.
References
- 1. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Characterizing Impurities in 4-(Indolin-5-yl)morpholine Samples
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 4-(Indolin-5-yl)morpholine. It provides practical, in-depth troubleshooting advice and validated protocols to navigate the complexities of impurity profiling, from initial detection to structural elucidation, ensuring alignment with global regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions encountered during the analysis of this compound.
Impurity Sourcing and Classification
Q1: What are the most probable impurities in my this compound active pharmaceutical ingredient (API) sample?
A1: Impurities in any API are broadly classified by the International Council for Harmonisation (ICH) and can originate from various stages of the manufacturing process, storage, or degradation.[1][2][3] For this compound, you should anticipate:
-
Organic Impurities: These are the most common and can include starting materials, by-products from unintended side reactions, intermediates that were not fully consumed, and degradation products.[2]
-
Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, or inorganic salts.[1][2]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[1][4]
A summary of potential impurities is provided in the table below.
Table 1: Potential Impurities in this compound and Their Likely Sources
| Impurity Category | Specific Examples/Types | Likely Origin | Recommended Primary Analytical Technique |
|---|---|---|---|
| Organic Impurities | Unreacted Indoline, Unreacted Morpholine, Over-alkylated by-products, Isomeric impurities | Synthesis | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)[5][6] |
| Degradation Products | Oxidized species (e.g., N-oxides), Hydrolytic products | Storage, Formulation, Exposure to light/heat/humidity | Stability-Indicating HPLC Method, LC-MS |
| Inorganic Impurities | Palladium (from coupling reactions), Inorganic salts | Synthesis, Purification | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[7] |
| Residual Solvents | Toluene, Acetonitrile, Methanol, Dichloromethane | Synthesis, Crystallization | Headspace Gas Chromatography-Mass Spectrometry (GC-MS)[4][8][9] |
Regulatory and Reporting Thresholds
Q2: I've detected an impurity. At what concentration do I need to report, identify, and qualify it?
A2: The thresholds for reporting, identification, and toxicological qualification are dictated by the ICH Q3A(R2) guideline for new drug substances.[1][10] These thresholds are based on the maximum daily dose (MDD) of the drug.
Table 2: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[1]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[2]
-
Identification Threshold: The level above which an impurity's structure must be determined.[2]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[1][3]
Analytical Troubleshooting
Q3: What is the best analytical technique to start with for profiling organic impurities?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and recommended starting point for profiling non-volatile organic impurities and degradation products.[5][6][7] Its versatility, robustness, and ability to separate a wide range of compounds make it the industry standard. Coupling HPLC with mass spectrometry (LC-MS) is invaluable for obtaining molecular weight information on unknown peaks.[11][12]
Q4: My HPLC chromatogram shows broad or tailing peaks for the main component. What is the likely cause and solution?
A4: Poor peak shape for a basic compound like this compound is often caused by secondary interactions between the amine functional groups and residual silanols on the silica-based stationary phase.
-
Causality: The basic nitrogen atoms in your molecule can interact strongly with acidic silanol groups on the C18 column packing, leading to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. This protonates the silanol groups, minimizing the unwanted interaction.
-
Use a Buffered Mobile Phase: A buffer (e.g., 10 mM ammonium formate) can help maintain a consistent pH and improve peak shape.
-
Select a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a hybrid particle column) designed for better performance with basic compounds.
-
Q5: I've detected a new peak in a stability study sample that was not present initially. What is my next step?
A5: A new peak indicates degradation. The immediate goal is to obtain the molecular weight and determine if it is a known or unknown degradant.
-
Analyze by LC-MS: This is the most critical first step. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the new peak, offering the first clue to its identity (e.g., an increase of 16 amu suggests oxidation).[11]
-
Consult Forced Degradation Data: Compare the retention time and mass of the new peak with the profiles generated during forced degradation studies (see Protocol 2.2). It is highly likely that this degradant was already generated under stress conditions.[13]
-
Quantify the Impurity: Determine the concentration of the impurity. If it is above the ICH identification threshold, you must proceed with structural elucidation.[2]
Section 2: In-Depth Guides and Experimental Protocols
This section provides detailed workflows and step-by-step protocols for key experiments.
Guide 1: A Systematic Workflow for Impurity Identification
The process of identifying and characterizing an impurity is systematic. It begins with detection and moves through identification and, if necessary, isolation for full structural confirmation.
Caption: General workflow for impurity identification and characterization.
Protocol 2.1: Developing a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately detect changes in the API's purity over time by separating the active ingredient from any impurities and degradation products.
Objective: To develop an HPLC method capable of separating this compound from all potential process impurities and degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is the workhorse of pharmaceutical analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier sharpens the peak shape of the basic analyte. Acetonitrile is often chosen for its low UV cutoff and favorable elution properties.
-
-
Initial Gradient and Conditions:
-
Run a broad scouting gradient to determine the approximate elution time of the API and any impurities.
-
Table 3: Recommended Starting HPLC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | Minimizes potential for peak overload. |
| Detection (UV) | 254 nm or PDA Scan (200-400 nm) | Start with a common wavelength; a PDA detector is ideal for checking for co-eluting peaks. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient helps to elute all components in the sample. |
- Method Optimization:
- Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.
- If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity.
- Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Protocol 2.2: Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying likely degradation pathways and demonstrating the specificity of your analytical method.[13][14][15] It involves subjecting the API to harsh conditions to intentionally generate degradants.[15]
Objective: To generate potential degradation products of this compound under various stress conditions. An appropriate level of degradation is generally considered to be 5-20%.[15]
Methodology:
-
Prepare Stock Solution: Prepare a solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add 1N HCl.
-
Heat at 60 °C for 24 hours.
-
Before analysis, neutralize with an equivalent amount of 1N NaOH.[14]
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add 1N NaOH.
-
Keep at room temperature for 8 hours.
-
Neutralize with an equivalent amount of 1N HCl before analysis.[14]
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid API in an oven at 80 °C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Dissolve the stressed solid in the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC-UV and LC-MS methods. The goal is to achieve peak purity for the main peak and good resolution from all generated degradants.
Guide 2: Troubleshooting Unexpected Analytical Results
When an unexpected peak appears, a logical decision-making process is required to identify the root cause and determine the next steps.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Section 3: Structural Elucidation of Unknown Impurities
When an unknown impurity is detected above the ICH identification threshold, its chemical structure must be determined.[2] This requires a combination of advanced analytical techniques.
1. Isolation using Preparative HPLC:
-
Purpose: To obtain a sufficient quantity (typically >1 mg) of the pure impurity for spectroscopic analysis.
-
Process: The analytical HPLC method is scaled up to a larger diameter preparative column. Fractions corresponding to the impurity peak are collected, pooled, and the solvent is removed.
2. High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To determine the accurate mass of the impurity, which allows for the calculation of its elemental formula.
-
Insight: HRMS instruments (like Q-TOF or Orbitrap) provide mass accuracy to within 5 ppm, significantly narrowing down the possible molecular formulas and increasing confidence in the identification.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide the definitive bonding arrangement and structure of the molecule.[12][16]
-
Key Experiments:
-
¹H NMR: Shows the number and types of protons and their connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These powerful experiments reveal proton-proton and proton-carbon correlations, allowing chemists to piece together the molecular skeleton.
-
-
Causality: NMR is the gold standard for structural elucidation because it provides unambiguous information about the atom-to-atom connectivity within a molecule.[17]
4. Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the impurity.[16][18]
-
Insight: While NMR and MS provide the core structural information, IR can quickly confirm the presence or absence of key functional groups (e.g., C=O, O-H, N-H), serving as a valuable complementary technique.[19][20]
By integrating data from these techniques, a scientist can confidently propose and confirm the structure of an unknown impurity, a critical step for ensuring drug safety and meeting regulatory requirements.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 7. biotech-spain.com [biotech-spain.com]
- 8. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 9. rroij.com [rroij.com]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. library.dphen1.com [library.dphen1.com]
- 14. rjptonline.org [rjptonline.org]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 17. ijprajournal.com [ijprajournal.com]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. IR and NMR spectroscopy | PPTX [slideshare.net]
Improving the yield and purity of 4-(Indolin-5-yl)morpholine synthesis.
Welcome to the technical support guide for the synthesis of 4-(Indolin-5-yl)morpholine. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges in a practical question-and-answer format, focusing on improving both the yield and purity of this valuable compound. Our approach is grounded in mechanistic principles to empower you to not only follow protocols but also to troubleshoot them effectively.
The synthesis is typically approached as a two-stage process: first, the preparation of the key intermediate, 5-bromoindoline, followed by a palladium-catalyzed cross-coupling reaction with morpholine. This guide is structured to address challenges at each stage.
Part 1: Synthesis of the 5-Bromoindoline Intermediate
The quality of your starting material is paramount. The most common route to 5-bromoindoline involves the protection of indoline, selective bromination, and subsequent deprotection. An alternative is the reduction of 5-bromoindole.[1]
Frequently Asked Questions (FAQs): 5-Bromoindoline Synthesis
Question 1: My bromination of N-acetylindoline is giving me low yields and multiple products. What's going wrong?
Answer: This is a classic issue of regioselectivity and reaction control. The primary cause is often over-bromination or bromination at undesired positions.
-
Causality: The N-acetyl group is an ortho-, para-director. While it activates the benzene ring for electrophilic substitution, the reaction can be too vigorous if not properly controlled, leading to di- or poly-brominated products.[2] The C7 position is also sterically accessible and can be a site for side reactions.
-
Expert Recommendation:
-
Temperature Control is Critical: Perform the bromination at a low temperature (0-5 °C) to temper the reaction's exothermicity and improve selectivity for the C5 position.[2][3] Add the bromine dropwise with vigorous stirring to avoid localized high concentrations.[2][3]
-
Protecting Group Strategy: The use of an N-acetyl protecting group is designed to direct bromination to the 5-position. Ensure the acetylation step has gone to completion before proceeding. Incomplete acetylation will leave the highly reactive indole nitrogen free, leading to a complex mixture of products.
-
Stoichiometry: Carefully control the stoichiometry of bromine. Use no more than one equivalent relative to your N-acetylindoline.
-
Quenching: After the reaction period, quench any excess bromine with a reducing agent like sodium bisulfite solution to prevent further reactions during workup.[3]
-
Question 2: I'm struggling with the deprotection of 5-bromo-N-acetylindoline. Is there an optimal method?
Answer: Both acidic and basic hydrolysis can be effective, but basic hydrolysis is generally preferred to avoid potential side reactions associated with strong acids.
-
Causality: The amide bond of N-acetylindoline can be cleaved under hydrolytic conditions. Basic hydrolysis (saponification) with a base like sodium hydroxide in a protic solvent (e.g., methanol or ethanol) is typically clean and efficient.
-
Expert Recommendation:
-
Protocol: A reliable method is to reflux the 5-bromo-N-acetylindoline with aqueous sodium hydroxide in methanol.[1] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Troubleshooting: If the reaction is sluggish, ensure your sodium hydroxide solution is sufficiently concentrated. If you observe decomposition (darkening of the reaction mixture), consider lowering the temperature and extending the reaction time.
-
Workflow for 5-Bromoindoline Synthesis
Below is a diagram illustrating the logical flow for synthesizing the 5-bromoindoline intermediate, a crucial first step.
Caption: Workflow for the synthesis of the 5-bromoindoline intermediate.
Part 2: Buchwald-Hartwig Amination for C-N Coupling
The core of this synthesis is the palladium-catalyzed Buchwald-Hartwig amination, which couples 5-bromoindoline with morpholine.[4] Achieving high yield and purity in this step depends on the careful selection of catalyst, ligand, base, and solvent.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Coupling
Question 3: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the most likely causes?
Answer: Low conversion is the most common issue in cross-coupling reactions and usually points to a problem with the catalytic system or the reaction environment.
-
Causality: The Buchwald-Hartwig reaction relies on a delicate Pd(0)/Pd(II) catalytic cycle.[4] This cycle can be poisoned by oxygen, water, or impurities in the starting materials. The choice of ligand and base is also critical for promoting the key steps of oxidative addition and reductive elimination.[5]
-
Expert Recommendation:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.
-
Catalyst and Ligand Choice: For coupling a secondary amine like morpholine, a common and effective catalyst system is Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) paired with a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand (e.g., RuPhos, JohnPhos).[6] These ligands facilitate the reductive elimination step, which is often rate-limiting for secondary amines.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice. Ensure it is fresh and has been handled under inert conditions, as it is very hygroscopic.
-
Solvent Purity: Use anhydrous, high-purity solvents. Toluene and dioxane are common choices. Water can hydrolyze the base and interfere with the catalyst.
-
Question 4: I'm observing a significant amount of a side product that appears to be just indoline (hydrodehalogenation). How can I minimize this?
Answer: The formation of the hydrodehalogenated product (where the bromine is replaced by hydrogen) is a known side reaction that competes with the desired C-N bond formation.
-
Causality: Hydrodehalogenation can occur via several pathways, including a β-hydride elimination from the palladium-amide intermediate or reaction with trace water.[4] It becomes more competitive if the desired C-N reductive elimination is slow.
-
Expert Recommendation:
-
Optimize the Ligand: Using a ligand that accelerates reductive elimination is the best strategy. The use of bulky biarylphosphine ligands is known to favor the desired coupling over hydrodehalogenation.
-
Control Temperature: While higher temperatures increase the reaction rate, they can sometimes favor side reactions. Try running the reaction at a slightly lower temperature (e.g., 80-100 °C) for a longer period.
-
Ensure Anhydrous Conditions: As mentioned, strictly anhydrous conditions can help minimize this side reaction.
-
Troubleshooting the Buchwald-Hartwig Coupling Step
This decision tree provides a logical path for troubleshooting low yields in the final coupling reaction.
Caption: Troubleshooting decision tree for the Buchwald-Hartwig amination step.
Part 3: Purification and Analysis
Question 5: What is the best method for purifying the final product, this compound?
Answer: The choice of purification depends on the scale and the nature of the impurities.
-
Causality: The final product is a relatively polar, basic compound. Impurities may include unreacted 5-bromoindoline, the phosphine ligand oxide, and inorganic salts from the base.
-
Expert Recommendation:
-
Aqueous Workup: First, perform an aqueous workup to remove inorganic salts. Dilute the reaction mixture with a solvent like ethyl acetate and wash with water and brine.
-
Column Chromatography: Silica gel column chromatography is typically the most effective method for removing organic impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the basic product from streaking on the silica gel.
-
Recrystallization: If a highly pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to obtain crystalline material of high purity.
-
Typical Reaction Conditions & Expected Outcomes
This table summarizes a standard set of conditions for the Buchwald-Hartwig coupling stage as a starting point for optimization.
| Parameter | Recommended Condition | Rationale | Expected Yield |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. | >80% |
| Ligand | Xantphos (2-4 mol%) | Promotes coupling of secondary amines and is air-stable. | |
| Base | Sodium tert-butoxide (1.4-2.0 equiv) | Strong, non-nucleophilic base to deprotonate morpholine. | |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, high-boiling solvents suitable for the reaction. | |
| Temperature | 100-110 °C | Provides sufficient thermal energy for the catalytic cycle. | |
| Reactants | 5-Bromoindoline (1.0 equiv) | Limiting reagent. | |
| Morpholine (1.2-1.5 equiv) | Used in slight excess to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoindoline (via Acetylation Route)
-
N-Acetylation: Dissolve indoline (1 equiv) in acetic anhydride. Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material. Carefully quench with water and extract the product.
-
Bromination: Dissolve the crude N-acetylindoline in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath.[7] Add a solution of bromine (1 equiv) in acetic acid dropwise, maintaining the internal temperature below 5 °C.[3]
-
Reaction Monitoring: Stir at 0-5 °C for 1 hour after the addition is complete. Allow the reaction to warm to room temperature and stir for another 1-2 hours. Monitor by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears. Neutralize carefully with a concentrated NaOH solution, keeping the temperature low. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Deprotection: Combine the organic extracts and evaporate the solvent. To the crude 5-bromo-N-acetylindoline, add methanol and a 2M aqueous solution of sodium hydroxide. Reflux the mixture for 2-4 hours until deprotection is complete (monitored by TLC).
-
Purification: Cool the reaction mixture, remove the methanol under reduced pressure, and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 5-bromoindoline, which can be purified by recrystallization or column chromatography.
Protocol 2: Buchwald-Hartwig Synthesis of this compound
-
Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromoindoline (1 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and the phosphine ligand (e.g., Xantphos, 0.02-0.04 equiv).
-
Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 equiv), followed by anhydrous toluene and morpholine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient with 1% triethylamine) to afford the pure this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 5-Bromoindole - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Addressing solubility issues of 4-(Indolin-5-yl)morpholine in biological buffers.
Welcome to the dedicated technical support center for 4-(Indolin-5-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in biological buffers. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a heterocyclic organic compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of approximately 204.27 g/mol . Its structure consists of an indoline ring system linked to a morpholine ring. While experimental data for this specific molecule is not extensively published, we can infer its likely properties based on its structure:
-
Basic Nature: The presence of two nitrogen atoms, one in the indoline ring (a secondary amine) and one in the morpholine ring (a tertiary amine), confers a basic character to the molecule. The morpholine nitrogen is typically the more basic of the two, with a pKa value for morpholine itself being around 8.4.[1] This suggests that the solubility of this compound will be highly dependent on pH.
-
Predicted Lipophilicity: The combination of the relatively non-polar indoline core and the polar morpholine ring suggests a moderate lipophilicity (fat-solubility). This characteristic often leads to poor aqueous solubility at neutral pH.
Q2: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?
A2: This is a very common phenomenon known as "solvent-shifting" or "antisolvent precipitation." Here's the causal explanation:
-
High Solubility in Organic Solvent: this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because DMSO can effectively solvate the molecule.
-
Poor Solubility in Aqueous Buffer: When you introduce this concentrated DMSO stock into an aqueous buffer like PBS, the DMSO is rapidly diluted. The environment around the compound molecules abruptly changes from organic to overwhelmingly aqueous.
-
Precipitation: Since the compound has low intrinsic solubility in water at neutral pH, it can no longer stay dissolved and precipitates out of the solution.[2]
This issue is a direct consequence of the compound's physicochemical properties and is a primary hurdle to address for in vitro and in vivo experiments.
Q3: How does pH influence the solubility of this compound?
A3: Given its basic nature, the solubility of this compound is expected to be significantly higher in acidic conditions.[3][4] Here’s the principle:
-
At Low pH (Acidic): In an acidic environment (pH below the compound's pKa), the nitrogen atoms in the molecule become protonated (gain a hydrogen ion, H⁺), forming a positively charged salt. This ionized form of the molecule is generally much more soluble in water.[5]
-
At High pH (Neutral to Basic): As the pH increases to and above the pKa, the molecule will be predominantly in its neutral, un-ionized form. This form is less polar and therefore less soluble in aqueous buffers.[5]
Therefore, attempting to dissolve the compound directly in a neutral buffer like PBS (pH 7.4) will likely result in very low solubility.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic, step-by-step approaches to troubleshoot and resolve common solubility problems encountered with this compound.
Problem 1: My compound is precipitating upon dilution of the DMSO stock into aqueous media.
This is the most frequent challenge. Below is a decision tree and detailed protocols to address it.
Solution A: Co-solvent Optimization
Causality: By maintaining a certain percentage of an organic co-solvent in the final aqueous solution, you can keep the compound dissolved.[6][7] The co-solvent helps to reduce the polarity of the aqueous medium, making it more favorable for the lipophilic compound.[]
Protocol 1: Systematic Co-solvent Titration
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in DMSO.
-
Test Dilutions: In separate tubes, add your final aqueous buffer (e.g., PBS).
-
Spike and Observe: Add a small volume of your DMSO stock (or intermediate dilutions) to the buffer to achieve your desired final compound concentration, while varying the final DMSO concentration (e.g., 5%, 2%, 1%, 0.5%).
-
Assess Solubility: Vortex each tube vigorously and let it stand at the experimental temperature for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, particulates). For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant.
Table 1: Example Co-solvent Titration Experiment
| Final Compound Conc. | Final DMSO Conc. | Buffer Volume | Stock (10mM in DMSO) Volume | Observation |
| 10 µM | 1% | 990 µL | 10 µL | Clear |
| 10 µM | 0.5% | 995 µL | 5 µL | Precipitate |
| 20 µM | 1% | 980 µL | 20 µL | Precipitate |
Key Insight: This experiment will help you determine the minimum percentage of co-solvent required to maintain your compound in solution at the desired concentration. Always check the tolerance of your specific assay (e.g., cell line, enzyme) to the chosen co-solvent.
Solution B: pH Modification
Causality: This technique leverages the basic nature of the compound. By preparing the formulation in an acidic solution, the compound is protonated to its more soluble salt form.[4][9]
Protocol 2: pH-Based Solubilization
-
Prepare an Acidic Diluent: Prepare a dilute acidic solution, for example, 10 mM HCl or a citrate buffer at pH 3-4.
-
Dissolve the Compound: Attempt to dissolve the solid this compound directly in this acidic diluent. Alternatively, you can add a small amount of concentrated DMSO stock to the acidic solution.
-
pH Adjustment (Optional but recommended): Once the compound is fully dissolved in the acidic solution, you can slowly and carefully adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH) while stirring vigorously. Monitor for any signs of precipitation as you approach the target pH of your experiment.
-
Determine the "pH of Precipitation": The pH at which the solution becomes cloudy is the pH of precipitation. For your experiments, you will need to work at a pH below this value.
Important Considerations:
-
Ensure that the low pH and the resulting salt concentration are compatible with your experimental system.
-
This method is particularly useful for in vivo studies where the formulation can be administered as an acidic solution.
Solution C: Use of Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10][11] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex."[12][13] This complex has a water-soluble exterior, significantly enhancing the apparent aqueous solubility of the guest molecule.[14]
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired biological buffer (e.g., a 10-40% w/v solution). HP-β-CD is highly soluble in water and generally well-tolerated in many biological systems.[11]
-
Add the Compound:
-
Method A (from solid): Add the solid this compound directly to the HP-β-CD solution.
-
Method B (from organic stock): Add a concentrated stock of the compound (e.g., in DMSO or ethanol) to the HP-β-CD solution. The cyclodextrin will help to "capture" the compound molecules as the organic solvent is diluted.
-
-
Facilitate Complexation: Stir or sonicate the mixture for a period ranging from 30 minutes to several hours at room temperature or slightly elevated temperature (e.g., 40°C) to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The concentration of the compound in the filtrate represents its solubility in the cyclodextrin formulation.
Table 2: Comparison of Solubilization Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Co-solvents | Reduces solvent polarity | Simple, effective for stock solutions | May have toxicity/inhibitory effects in assays | Initial in vitro screening |
| pH Modification | Forms a soluble salt | High solubility increase possible, cost-effective | Limited by compound and assay stability at non-neutral pH | In vivo formulations, specific in vitro assays |
| Cyclodextrins | Encapsulation to form a soluble complex | Generally low toxicity, significant solubility enhancement | Can be more expensive, may affect drug-target binding | In vitro and in vivo studies, especially for sensitive assays |
Summary and Best Practices
-
Characterize First: Whenever possible, perform preliminary experiments to determine the approximate solubility of this compound in different solvents and at different pH values.
-
Start with Co-solvents: For initial in vitro experiments, optimizing the concentration of a co-solvent like DMSO is often the most straightforward approach.
-
Consider the Assay: Always validate that your chosen solubilization method does not interfere with your biological assay. Run appropriate vehicle controls.
-
Document Everything: Keep detailed records of your formulation methods, including solvent types, concentrations, pH, and incubation times. This is crucial for reproducibility.
By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound and generate reliable, high-quality data in your research.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. m.youtube.com [m.youtube.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. bepls.com [bepls.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. cyclodextrinnews.com [cyclodextrinnews.com]
Validation & Comparative
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of 4-(Indolin-5-yl)morpholine
Introduction: The Analytical Challenge of a Hybrid Scaffold
In the landscape of modern drug discovery, molecules that blend distinct pharmacophores often present unique and compelling biological activities. 4-(Indolin-5-yl)morpholine is one such molecule, incorporating the privileged indoline core, a staple in medicinal chemistry, with the polar morpholine moiety.[1][2] The indoline structure is a precursor in many organic synthesis processes, while the morpholine ring is a common feature in numerous therapeutic agents, including antibacterials and anticancer drugs.[3] This structural combination results in a molecule of moderate polarity with basic nitrogen atoms, posing a distinct challenge for chromatographic separation and sensitive detection.
This guide provides an in-depth comparison of analytical strategies for the characterization and quantification of this compound. We will explore two primary liquid chromatography techniques—Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)—and two common atmospheric pressure ionization sources for mass spectrometry—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). By explaining the causality behind each experimental choice and providing validated protocols, this document serves as a practical resource for researchers in pharmaceutical development and quality control.
Part 1: Chromatographic Separation Strategies
The primary difficulty in analyzing polar compounds via liquid chromatography is achieving adequate retention on the column.[4][5] Without sufficient retention, the analyte may elute in or near the solvent front, leading to poor resolution from other sample components and suffering from significant ion suppression in the mass spectrometer.
Method A: Modern Reversed-Phase Liquid Chromatography (RP-HPLC)
Reversed-phase chromatography separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6] Hydrophobic molecules are retained longer on the column.[7] For a polar compound like this compound, traditional C18 columns often provide insufficient retention, especially with highly aqueous mobile phases which can lead to a phenomenon known as "phase collapse".[8]
Our Approach: To overcome this, we employ a modern, polar-endcapped C18 column designed for enhanced retention of polar analytes and stability in 100% aqueous conditions. By operating at a low pH, the basic nitrogen atoms on the indoline and morpholine rings are protonated, improving peak shape and solubility in the mobile phase.[9]
-
HPLC System: Standard analytical HPLC or UHPLC system.
-
Column: Polar-endcapped C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 60% B
-
8-9 min: 60% to 95% B (column wash)
-
9-10 min: 95% B (hold)
-
10-10.1 min: 95% to 5% B (re-equilibration)
-
10.1-15 min: 5% B (hold)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 10% Acetonitrile in Water.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for separating polar compounds that are poorly retained in reversed-phase systems.[10][11] It utilizes a polar stationary phase (such as bare silica or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
Causality: The high organic content of the HILIC mobile phase offers a significant advantage when coupled with mass spectrometry, as it promotes more efficient solvent desolvation and ionization in the MS source, often leading to enhanced sensitivity.[12]
-
HPLC System: Standard analytical HPLC or UHPLC system.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-8 min: 95% to 60% B
-
8-9 min: 60% to 50% B (column wash)
-
9-10 min: 50% B (hold)
-
10-10.1 min: 50% to 95% B (re-equilibration)
-
10.1-15 min: 95% B (hold)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 90% Acetonitrile in Water.
Chromatographic Method Comparison
| Parameter | Modern RP-HPLC (Polar-Endcapped) | HILIC | Rationale & Insights |
| Retention | Moderate | Strong | HILIC provides significantly more retention for polar analytes, moving them away from the solvent front.[12] |
| Selectivity | Based on hydrophobicity | Based on hydrophilicity/polarity | Offers an orthogonal (different) separation mechanism to RP-HPLC, which is useful for complex mixtures.[11] |
| Peak Shape | Good (with acidic modifier) | Excellent | The partitioning mechanism in HILIC often results in highly symmetrical Gaussian peaks. |
| MS Sensitivity | Good | Excellent | High organic mobile phase in HILIC enhances desolvation efficiency in the MS source. |
| Robustness | High | Moderate to High | HILIC can be more sensitive to the water content in the sample and mobile phase, requiring careful equilibration. |
Part 2: Mass Spectrometric Ionization
The choice of ionization source is critical for achieving maximum sensitivity and generating informative mass spectra. For LC-MS, ESI and APCI are the most common techniques for small molecules.[13]
Method 1: Electrospray Ionization (ESI)
ESI is a soft ionization technique that generates ions from a liquid solution.[14][15] A high voltage is applied to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[16]
Causality: ESI is exceptionally well-suited for polar and ionizable molecules that exist as ions in solution.[14] Given the basic nature of this compound, it is readily protonated in the acidic mobile phases used for both RP-HPLC and HILIC, making it an ideal candidate for positive-ion ESI to form the protonated molecule, [M+H]⁺.[13][17]
-
Ion Source: Electrospray Ionization (ESI)
-
Ion Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 45 psi
-
Drying Gas (N₂): 10 L/min
-
Drying Gas Temperature: 325 °C
-
Scan Range: m/z 50-500
Method 2: Atmospheric Pressure Chemical Ionization (APCI)
APCI is also an atmospheric pressure ionization technique, but it ionizes molecules in the gas phase.[18] The LC eluent is vaporized in a heated tube, and the resulting gas-phase analyte and solvent molecules are ionized by a corona discharge.[19]
Causality: APCI is generally preferred for less polar, more volatile, and thermally stable compounds that are not easily ionized in solution.[18][20][21] While ESI is the more logical first choice for this analyte, APCI serves as a valuable alternative, particularly if the chromatographic method required a less polar, non-aqueous mobile phase where pre-formed ions are not present.[21]
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI)
-
Ion Mode: Positive
-
Corona Current: 4.0 µA
-
Nebulizer Gas (N₂): 50 psi
-
Vaporizer Temperature: 400 °C
-
Drying Gas (N₂): 5 L/min
-
Drying Gas Temperature: 300 °C
-
Scan Range: m/z 50-500
Ionization Method Comparison
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale & Insights |
| Mechanism | Ionization from charged liquid droplets | Gas-phase ion-molecule reactions | ESI relies on pre-formed ions in solution; APCI creates ions in the gas phase.[16][18] |
| Analyte Suitability | Polar, ionizable, non-volatile | Moderately polar to non-polar, thermally stable | ESI is the premier choice for polar, basic compounds like this compound.[14] |
| Expected Sensitivity | High | Moderate to Low | The analyte's structure is perfectly suited for efficient protonation in ESI. |
| Matrix Effects | More susceptible to ion suppression | Generally less susceptible to ion suppression | APCI's gas-phase mechanism can make it more robust against non-volatile matrix components. |
| Flow Rate Tolerance | Better at lower flow rates (<1 mL/min) | Tolerates higher flow rates (>1 mL/min) | APCI is often more compatible with older HPLC systems running at higher flow rates.[18] |
Part 3: Integrated Workflow and Method Validation
Based on the comparative data, a HILIC-ESI-MS/MS method represents the optimal strategy for the sensitive and robust analysis of this compound.
Recommended Analytical Workflow
The diagram below illustrates the recommended workflow from sample preparation to final data analysis.
Caption: Recommended HILIC-ESI-MS/MS workflow for analysis.
Decision Logic for Method Selection
The choice of an analytical method is a critical decision driven by the physicochemical properties of the analyte.
Caption: Decision tree for selecting the optimal analytical method.
Method Validation: Ensuring Trustworthiness
Every analytical protocol must be a self-validating system. Following guidelines from regulatory bodies like the FDA and the principles of ICH Q2(R2) ensures the method is fit for its intended purpose.[22][23][24][25] A validated method provides confidence in the identity, purity, and strength of the drug substance.[26]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing blank and placebo matrices and showing no interference at the analyte's retention time.
-
Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments in the sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (Range) | R² ≥ 0.995 (1 - 500 ng/mL) | R² = 0.9992 |
| Accuracy (% Recovery) | 80 - 120% | 98.5% - 103.2% (at 3 levels) |
| Precision (%RSD) | Repeatability: ≤ 5% Intermediate: ≤ 10% | Repeatability: 2.8% Intermediate: 4.5% |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| LOQ | S/N ≥ 10 | 1.0 ng/mL |
| Specificity | No interference at RT of analyte | Pass |
| Robustness | %RSD of results < 15% | Pass (tested for ±2% organic, ±0.1 pH unit) |
Conclusion
The analysis of this compound, a molecule with mixed polarity characteristics, is best accomplished using a combination of Hydrophilic Interaction Liquid Chromatography (HILIC) and Electrospray Ionization (ESI) Mass Spectrometry . This approach provides superior retention, selectivity, and sensitivity compared to traditional reversed-phase methods. While a modern polar-endcapped RP-HPLC column can provide adequate performance, HILIC offers a more robust solution with the added benefit of enhancing MS signal. ESI is the unequivocal choice for ionization due to the compound's polar, basic nature, which facilitates efficient protonation. The outlined HILIC-ESI-MS/MS method, when fully validated according to regulatory guidelines, provides a reliable and high-performance system for the accurate characterization and quantification of this important chemical entity in a drug development setting.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. hplc.eu [hplc.eu]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 17. chem.umd.edu [chem.umd.edu]
- 18. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 19. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 20. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. biopharminternational.com [biopharminternational.com]
- 26. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Structural Confirmation of 4-(Indolin-5-yl)morpholine using NMR Spectroscopy
Abstract
This guide provides a comprehensive framework for the unambiguous structural confirmation of 4-(Indolin-5-yl)morpholine, a heterocyclic compound of interest to medicinal chemists and drug development professionals. In the absence of publicly available experimental spectra, this document leverages predictive Nuclear Magnetic Resonance (NMR) spectroscopy to establish the expected ¹H and ¹H-¹³C HSQC spectral data. Crucially, we present a comparative analysis against a potential regioisomer, 4-(Indolin-6-yl)morpholine, to highlight the specific NMR markers that differentiate these structures. This guide serves as both a predictive data sheet and a methodological protocol, explaining the causal relationships between molecular structure and spectral output, thereby empowering researchers to confidently verify their synthesized materials.
Introduction: The Imperative for Unambiguous Structural Confirmation
In the synthesis of complex organic molecules, particularly those destined for pharmaceutical development, absolute certainty of the molecular structure is paramount. Compounds like this compound, which combine the indoline and morpholine scaffolds, present a risk of forming various regioisomers during synthesis. These isomers, while having identical mass, can exhibit profoundly different chemical, physical, and biological properties.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds because it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] Unlike mass spectrometry, which confirms molecular weight, NMR can definitively distinguish between subtle structural variations, such as the substitution pattern on an aromatic ring.[1][3] This guide will detail the predicted NMR data necessary to confirm the identity of this compound and differentiate it from its isomers.
Predictive ¹H NMR and ¹H-¹³C HSQC Analysis of this compound
To confirm the structure, we must predict the signature signals for each proton and carbon, and then define the direct one-bond correlations between them using a Heteronuclear Single Quantum Coherence (HSQC) experiment.[4][5] The HSQC technique is exceptionally powerful, correlating the proton spectrum with the carbon spectrum to show precisely which protons are attached to which carbons.[6]
Predicted ¹H NMR Data
The ¹H NMR spectrum is predicted based on the distinct electronic environments of the indoline and morpholine protons. The substitution at the C-5 position of the indoline ring breaks the symmetry of the aromatic region, leading to a characteristic splitting pattern.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~6.95 | d (J ≈ 1.8 Hz) | 1H | Aromatic proton ortho to the morpholine substituent, appearing as a narrow doublet (meta coupling to H-6). |
| H-6 | ~6.75 | dd (J ≈ 8.0, 1.8 Hz) | 1H | Aromatic proton ortho to the methylene group (C-7) and meta to the morpholine substituent. |
| H-7 | ~6.60 | d (J ≈ 8.0 Hz) | 1H | Aromatic proton ortho to the NH group, coupled to H-6.[7] |
| NH (Indoline) | ~3.80 | br s | 1H | Broad singlet, chemical shift is solvent-dependent.[7] |
| H-2', H-6' (Morpholine) | ~3.88 | t (J ≈ 4.8 Hz) | 4H | Protons adjacent to oxygen are deshielded.[8][9] |
| H-3', H-5' (Morpholine) | ~3.15 | t (J ≈ 4.8 Hz) | 4H | Protons adjacent to the nitrogen, which is attached to the aromatic ring.[8][9] |
| H-3 (Indoline) | ~3.60 | t (J ≈ 8.4 Hz) | 2H | Methylene protons adjacent to the indoline nitrogen.[7] |
| H-2 (Indoline) | ~3.05 | t (J ≈ 8.4 Hz) | 2H | Methylene protons adjacent to the aromatic ring.[7] |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. Coupling constants (J) are approximate.
Predicted ¹H-¹³C HSQC Correlations
The HSQC spectrum provides unambiguous confirmation by linking each proton signal to its directly attached carbon atom. This is crucial for assigning the carbon skeleton correctly.
Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound
| Carbon Assignment | Predicted ¹³C Shift (δ, ppm) | Correlated ¹H Signal (δ, ppm) | Rationale |
| C-4 | ~115 | ~6.95 (H-4) | Aromatic CH carbon. |
| C-6 | ~118 | ~6.75 (H-6) | Aromatic CH carbon. |
| C-7 | ~108 | ~6.60 (H-7) | Aromatic CH carbon, shielded by the adjacent NH group.[10][11] |
| C-2', C-6' | ~67 | ~3.88 (H-2', H-6') | Morpholine carbons adjacent to oxygen.[8][12] |
| C-3', C-5' | ~50 | ~3.15 (H-3', H-5') | Morpholine carbons adjacent to nitrogen.[8][12] |
| C-3 | ~48 | ~3.60 (H-3) | Indoline methylene carbon adjacent to nitrogen.[10][11] |
| C-2 | ~30 | ~3.05 (H-2) | Indoline methylene carbon adjacent to the aromatic ring.[10][11] |
| C-3a, C-5, C-7a | ~125-152 | No Correlation | Quaternary carbons (no attached protons) will not show a signal in the HSQC spectrum. Their presence is inferred.[5] |
Comparative Analysis: Distinguishing this compound from 4-(Indolin-6-yl)morpholine
The most critical task for structural confirmation is to distinguish the target 5-substituted isomer from other possible regioisomers, such as the 6-substituted variant. The key differentiator lies in the ¹H NMR spectrum's aromatic region, specifically the proton coupling patterns.[3][13]
Table 3: Key ¹H NMR Aromatic Region Differences for Isomer Differentiation
| Feature | This compound (Target) | 4-(Indolin-6-yl)morpholine (Alternative) |
| Proton H-7 | A doublet with a large ortho coupling (~8.0 Hz) from H-6. Signal at ~6.60 ppm. | A doublet with a large ortho coupling (~8.0 Hz) from H-5. Signal expected around ~6.8-7.0 ppm. |
| Proton H-5 | Position is substituted (quaternary carbon). No proton signal. | A doublet of doublets with a large ortho coupling (~8.0 Hz) from H-7 and a smaller meta coupling (~1.8 Hz) from H-4. Signal at ~6.5-6.7 ppm. |
| Proton H-4 | A narrow doublet with a small meta coupling (~1.8 Hz) from H-6. Signal at ~6.95 ppm. | A narrow doublet with a small meta coupling (~1.8 Hz) from H-5. Signal expected around ~7.0-7.2 ppm. |
| Splitting Pattern Summary | One doublet (ortho), one doublet of doublets (ortho, meta), one narrow doublet (meta). | One doublet (ortho), one doublet of doublets (ortho, meta), one narrow doublet (meta). The chemical shifts and specific couplings will differ. |
The definitive marker for the 5-substituted isomer is the presence of three distinct aromatic protons with the specific splitting pattern and chemical shifts outlined in Table 1. The 6-substituted isomer would present a different set of chemical shifts and coupling interactions in this region, allowing for clear differentiation.
Experimental Protocols
To obtain high-quality data for comparison against these predictions, a rigorous and standardized experimental procedure is essential.
Sample Preparation
-
Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-25 mg of the synthesized compound for ¹H NMR, and 50-100 mg for ¹³C-based experiments like HSQC.[14][15]
-
Solvent Selection : Use 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[16] The choice of solvent is critical as it can influence chemical shifts.[17][18]
-
Homogenization : Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[19] Solid particles will degrade the magnetic field homogeneity and broaden spectral lines.[20]
-
Internal Standard : While not always necessary for structural confirmation, an internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (0.0 ppm).
Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Acquire a standard 1D proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹H-¹³C HSQC Acquisition :
Visualization of Analytical Workflows
To ensure clarity, the experimental and logical workflows are presented diagrammatically.
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to final structural confirmation.
Logic Diagram for Isomer Differentiation
Caption: Logic diagram for differentiating isomers based on ¹H NMR aromatic signals.
Conclusion
The structural confirmation of this compound relies on a detailed analysis of its NMR spectra. The key identifiers are found in the aromatic region of the ¹H NMR spectrum, where the 5-substitution pattern produces a unique set of three proton signals with characteristic multiplicities and coupling constants. This pattern, when combined with the unambiguous proton-carbon correlations from a 2D ¹H-¹³C HSQC experiment, provides a definitive and trustworthy confirmation of the molecular structure, effectively ruling out other potential regioisomers. By following the protocols and comparative logic outlined in this guide, researchers can proceed with confidence in the identity and purity of their target compound.
References
- 1. news-medical.net [news-medical.net]
- 2. jchps.com [jchps.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
- 10. Indoline(496-15-1) 13C NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mun.ca [mun.ca]
- 20. organomation.com [organomation.com]
- 21. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 22. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
Comparative analysis of the biological activity of 4-(Indolin-5-yl)morpholine and its analogs.
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Author's Note: Direct comparative biological data for 4-(Indolin-5-yl)morpholine and its immediate structural analogs is not extensively available in the public domain. This guide, therefore, adopts a conceptual framework, leveraging data from closely related indole-morpholine hybrids and the broader medicinal chemistry knowledge of the individual indoline and morpholine scaffolds. The objective is to provide a forward-looking analysis of the potential biological activities of this promising chemical space and to propose a strategic approach for its systematic investigation.
Introduction: The Allure of Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a variety of biological targets. Both the indoline and morpholine moieties independently hold this esteemed status, featuring in numerous approved drugs and clinical candidates.[1][2] The indoline core, a saturated analog of indole, is a cornerstone in the design of agents targeting the central nervous system (CNS) and in the development of kinase inhibitors.[3][4] The morpholine ring is prized for its ability to improve the physicochemical and pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability, while also contributing to target engagement.[5][6]
The combination of these two privileged scaffolds into a single molecular entity, such as This compound , presents a compelling starting point for the design of novel therapeutics. This guide will explore the potential biological activities of this hybrid scaffold through a comparative analysis of related structures, discuss hypothetical structure-activity relationships (SAR), and propose experimental workflows for a comprehensive evaluation.
The Promise of Indole-Morpholine Hybrids: A Case Study in Anticancer Activity
While direct data on this compound is scarce, a study on indole-pyrimidine hybrids bearing a morpholine moiety provides a powerful case study for the potential of this structural combination.[7][8] In this research, a series of compounds were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.
Comparative Biological Activity of Indole-Pyrimidine-Morpholine Hybrids
The study revealed that the hybridization of indole, pyrimidine, and morpholine scaffolds resulted in compounds with moderate to excellent anticancer potency.[7] The most promising compound, 15 , exhibited IC50 values of 0.29 µM, 4.04 µM, and 9.48 µM against MCF-7, HeLa, and HCT116 cell lines, respectively.[7] This represented a significant improvement in activity compared to the initial lead compound.
| Compound | HeLa (IC50, µM) | MDA-MB-231 (IC50, µM) | MCF-7 (IC50, µM) | HCT116 (IC50, µM) |
| Lead Compound 1 | 19.8 | >50 | 13.9 | 17.2 |
| Compound 14 | 2.51 | 10.1 | 0.81 | 11.3 |
| Compound 15 | 4.04 | 11.2 | 0.29 | 9.48 |
Data synthesized from Zhao et al., 2017.[7]
Mechanistic Insights: Tubulin Polymerization and Cell Cycle Arrest
Further investigation into the mechanism of action of these hybrids demonstrated that they act as tubulin polymerization inhibitors.[7] Compound 15 showed the most potent inhibition of tubulin polymerization, with a 42% reduction at a concentration of 10 µM.[7] Additionally, compound 14 was found to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner in HeLa cells.[7]
This case study underscores the potential of combining the indole and morpholine scaffolds to generate potent anticancer agents. The insights gained from the SAR in this study can be extrapolated to hypothesize about the potential of this compound and its analogs.
Conceptual Structure-Activity Relationship (SAR) of this compound Analogs
Based on the general principles of medicinal chemistry and the data from related indole-morpholine hybrids, we can propose a conceptual SAR for the this compound scaffold. This provides a roadmap for the rational design of analog libraries.
Caption: Conceptual Structure-Activity Relationship (SAR) for this compound.
-
Indoline N1-Substitution: Alkylation or acylation at the N1 position of the indoline ring can modulate the molecule's lipophilicity and hydrogen bonding capacity, which could influence its permeability across cell membranes and its interaction with biological targets.
-
Indoline Ring Substitution: The introduction of substituents such as halogens or methoxy groups onto the aromatic portion of the indoline ring can significantly impact electronic properties and steric hindrance, thereby affecting potency and selectivity for a given target.
-
Morpholine Ring Modification: Modifications to the morpholine ring, such as the introduction of methyl groups or its replacement with bioisosteric alternatives (e.g., thiomorpholine, piperazine), can fine-tune the molecule's pharmacokinetic profile, including its metabolic stability and aqueous solubility.[5]
Proposed Experimental Workflow for Comparative Analysis
A systematic evaluation of a library of this compound analogs would require a well-defined experimental workflow. The following outlines a proposed strategy, assuming a primary therapeutic focus on anticancer activity, informed by the case study of indole-pyrimidine-morpholine hybrids.
Caption: Proposed Experimental Workflow for Comparative Analysis.
Detailed Methodologies
1. Synthesis of this compound Analog Library:
-
A library of analogs would be synthesized based on the conceptual SAR, introducing systematic variations at the N1 and aromatic positions of the indoline ring, and on the morpholine ring. Standard organic synthesis protocols, such as Buchwald-Hartwig amination or nucleophilic aromatic substitution, would be employed.
2. Antiproliferative Assays:
-
Protocol:
-
Seed a panel of human cancer cell lines (e.g., MCF-7, HeLa, HCT116, A549) in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the synthesized analogs.
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or SRB assay.
-
Calculate the IC50 value for each compound against each cell line.
-
3. Primary Target Engagement Assays:
-
Tubulin Polymerization Assay (if anticancer activity is observed):
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter.
-
Add the test compounds at various concentrations.
-
Monitor the fluorescence increase over time at 37°C, which corresponds to tubulin polymerization.
-
Known tubulin inhibitors (e.g., colchicine, paclitaxel) should be used as positive controls.
-
-
Kinase Inhibition Assays (as an alternative or parallel screen):
-
Utilize a commercially available kinase assay kit for a panel of relevant kinases (e.g., EGFR, Src, VEGFR).
-
Incubate the kinase, substrate, ATP, and test compounds.
-
Measure the kinase activity, typically through luminescence or fluorescence detection.
-
Determine the IC50 values for active compounds.
-
4. Cell Cycle Analysis:
-
Protocol:
-
Treat a selected cancer cell line with the active compounds at their IC50 concentrations for a defined period (e.g., 24 hours).
-
Harvest and fix the cells in ethanol.
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Future Directions and Conclusion
The indoline-morpholine scaffold represents a promising area for drug discovery. While direct comparative data for this compound is not yet prevalent, the analysis of related indole-morpholine hybrids strongly suggests the potential for significant biological activity, particularly in the realm of oncology. The conceptual SAR and proposed experimental workflow presented in this guide offer a strategic framework for the systematic exploration of this chemical space.
For researchers and drug development professionals, the key takeaway is the potential for synergistic benefits arising from the combination of these two privileged scaffolds. Future research should focus on the synthesis and rigorous biological evaluation of a diverse library of this compound analogs to unlock the full therapeutic potential of this intriguing molecular architecture. The insights gained from such studies will be invaluable in the design of the next generation of targeted therapies.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparing the efficacy of 4-(Indolin-5-yl)morpholine with other indoline-based compounds.
This guide provides a comprehensive comparison of the efficacy of indoline-based compounds as potential therapeutic agents in oncology. While direct experimental data for 4-(Indolin-5-yl)morpholine is not publicly available, this document will establish a framework for evaluating its potential efficacy by analyzing structure-activity relationships (SAR) and mechanisms of action of structurally related indoline derivatives. The information presented here is intended for researchers, scientists, and drug development professionals.
Introduction: The Indoline Scaffold in Anticancer Drug Discovery
The indoline core, a privileged heterocyclic motif, is a cornerstone in the design of numerous biologically active compounds.[1] Its unique structural and electronic properties, including the ability of the benzene ring to engage in hydrophobic interactions and the NH group to act as a hydrogen bond donor and acceptor, make it an attractive scaffold for targeting various proteins implicated in cancer.[1] Several FDA-approved anticancer drugs, such as Sunitinib, feature an indoline or a related indole core, highlighting the therapeutic potential of this chemical class.[2]
Indoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.[3][4] This guide will delve into these mechanisms and explore how different substitutions on the indoline ring influence biological activity, providing a basis for a comparative assessment.
Structure-Activity Relationship (SAR) of Indoline Derivatives
The biological activity of indoline-based compounds is highly dependent on the nature and position of substituents on the indoline ring. Understanding these structure-activity relationships is crucial for the rational design of potent and selective anticancer agents.
Substitution at the N-1 Position
The nitrogen atom of the indoline ring is a common site for modification. N-acylation or the introduction of various substituted alkyl or aryl groups can significantly impact a compound's potency and target selectivity. For instance, N-substituted indole-3-carboxylates have been synthesized and evaluated for their anticancer properties.[2] The nature of the substituent on the nitrogen can influence the compound's ability to interact with the active site of target proteins. In a study comparing N-substituted indolines, it was found that the type of substitution at the nitrogen atom plays a crucial role in modulating their biological activity.[5]
Substitution at the C-5 Position
The C-5 position of the indoline ring is another critical determinant of anticancer activity. Studies have shown that the introduction of halogen atoms (e.g., bromine, chlorine) or electron-donating groups (e.g., methoxy) at this position can enhance cytotoxic effects.[6] For example, a series of 3-substituted 2-indolinones revealed that a 5-bromo substitution resulted in the most potent derivative against a breast cancer cell line.[6] This suggests that the electronic properties and steric bulk of the substituent at C-5 are key factors in the interaction with biological targets.
Based on these SAR trends, this compound, which possesses a morpholine ring at the C-5 position, can be hypothesized to have potential biological activity. The morpholine moiety could influence the compound's solubility, cell permeability, and interaction with target proteins. However, without direct experimental data, its specific efficacy remains to be determined.
Comparative Efficacy of Indoline Derivatives: A Data-Driven Analysis
While a direct comparison involving this compound is not possible due to the lack of available data, we can compare the efficacy of other indoline derivatives that have been evaluated in preclinical studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative Cytotoxicity of Selected Indoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9d | N-(1-(3,4,5-trimethoxyphenyl)acetyl)indoline | Kyse450 (Esophageal) | 1.49 | [4] |
| MGC-803 (Gastric) | 1.84 | [4] | ||
| A549 (Lung) | 6.82 | [4] | ||
| Compound IVa | 3-benzylidene-5-bromo-indolin-2-one | MCF-7 (Breast) | < 10 | [6] |
| Compound IVd | 3-(4-chlorobenzylidene)-indolin-2-one | HT-29 (Colon) | 7.51 | [6] |
| HNPMI | N-(2-hydroxy-5-nitrophenyl(4′-methylphenyl)methyl)indoline | MCF-7 (Breast) | 64.10 | [7] |
| SkBr3 (Breast) | 119.99 | [7] | ||
| Indoline-5-sulfonamide 4f | 1-(4-fluorobenzoyl)indoline-5-sulfonamide | MCF-7 (Breast) | 12.9 (hypoxia) | [8] |
Note: This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data in Table 1 illustrates the potent anticancer activity of several indoline derivatives against a range of cancer cell lines. Notably, compound 9d demonstrates significant cytotoxicity in the low micromolar range against esophageal and gastric cancer cells.[4] The potent activity of the 5-bromo substituted compound IVa further underscores the importance of the C-5 position in determining cytotoxic efficacy.[6]
Mechanisms of Action of Anticancer Indoline Compounds
Indoline-based compounds exert their anticancer effects through various mechanisms, primarily by targeting key cellular processes such as cell division and survival signaling pathways.
Inhibition of Tubulin Polymerization
A significant number of indole and indoline derivatives act as tubulin polymerization inhibitors.[4][9] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[9] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[3] Indole compounds have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth and the induction of apoptosis.[3][10] By inhibiting key components of this pathway, such as Akt, these compounds can effectively block downstream signaling that promotes tumorigenesis.[11]
Experimental Protocols for Efficacy Evaluation
To facilitate further research and comparative analysis, this section provides detailed protocols for key in vitro assays used to evaluate the anticancer efficacy of indoline-based compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indoline compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indoline compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Indoline compound
-
Positive control (e.g., Paclitaxel - stabilizer, Nocodazole - destabilizer)
-
96-well, black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a tubulin reaction mix containing tubulin, GTP, glycerol, and the fluorescent reporter in General Tubulin Buffer on ice.
-
Compound Preparation: Prepare serial dilutions of the indoline compound and controls in the assay buffer.
-
Assay Setup: Add the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity over time (e.g., every minute for 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control.
Conclusion
The indoline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that substitutions at the N-1 and C-5 positions of the indoline ring are critical for modulating cytotoxic activity. While direct experimental data for this compound is currently unavailable, the established SAR for this class of compounds suggests that it warrants further investigation. The morpholine moiety at the C-5 position could confer favorable pharmacokinetic properties and engage in specific interactions with biological targets.
Future research should focus on the synthesis and biological evaluation of this compound and its analogues. The experimental protocols provided in this guide offer a standardized approach for assessing their cytotoxic effects and elucidating their mechanisms of action. A comprehensive understanding of the SAR and a thorough evaluation of the biological activity of a broad range of indoline derivatives will be instrumental in advancing this promising class of compounds towards clinical application.
References
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Cellular Target Engagement of Novel Bioactive Compounds: The Case of 4-(Indolin-5-yl)morpholine
For researchers, scientists, and drug development professionals, the journey from a promising bioactive small molecule to a validated chemical probe or drug candidate is fraught with challenges. A critical and often arduous step in this process is the unequivocal confirmation that the compound binds to its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth comparison of modern cellular target engagement assays, using the novel compound 4-(Indolin-5-yl)morpholine as a case study. As the specific biological target of this compound is not yet publicly characterized, this guide will equip researchers with the strategic and technical knowledge to both identify a putative target and rigorously validate this interaction.
The Crucial Role of Target Engagement in Drug Discovery
Demonstrating that a small molecule reaches and binds to its specific target in a cellular context is fundamental to establishing its mechanism of action.[1] This validation is essential for several reasons: it provides confidence that the observed phenotypic effects are a direct consequence of modulating the intended target, it helps in optimizing lead compounds for improved potency and selectivity, and it can significantly reduce the high attrition rates of drug candidates in later stages of development.[1] The morpholine moiety, present in our compound of interest, is a versatile pharmacophore found in numerous approved drugs, where it can enhance potency, modulate pharmacokinetic properties, and form key interactions with target proteins.[2][3]
This guide will navigate through the principles, protocols, and comparative analysis of three widely adopted and powerful techniques for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and the Drug Affinity Responsive Target Stability (DARTS) assay.
Comparative Analysis of Leading Target Engagement Methodologies
Choosing the appropriate assay for validating target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. A multi-pronged approach, often combining a direct binding assay with a downstream functional assay, provides the most robust evidence for a compound's mechanism of action.
| Method | Principle | Pros | Cons | Throughput | Key Requirement |
| CETSA | Ligand-induced thermal stabilization of the target protein.[4][5] | Label-free, applicable to endogenous proteins in intact cells and tissues.[4][6] | Requires a specific and high-quality antibody for detection; can be laborious for Western blot-based readout.[7] | Low to high, depending on the detection method (Western blot vs. AlphaLISA/HTRF).[8] | High-quality antibody specific to the target protein. |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged target and a fluorescent tracer.[9][10] | High sensitivity, quantitative, real-time measurements in live cells; high-throughput compatible.[10] | Requires genetic modification of the target protein (fusion with NanoLuc®); needs a specific fluorescent tracer. | High. | Expression of a NanoLuc®-target fusion protein and a suitable fluorescent tracer. |
| DARTS | Ligand binding protects the target protein from proteolysis.[11][12] | Label-free, does not require modification of the compound; can be used for target identification from complex lysates.[12][13] | May not be suitable for all protein-ligand interactions; requires optimization of protease concentration. | Low to medium. | An antibody for the specific target protein for validation. |
In-Depth Experimental Guides
Here, we provide detailed, step-by-step protocols for each of the discussed target engagement assays. For the purpose of this guide, we will hypothesize that through initial screening (e.g., an unbiased DARTS experiment), a putative kinase target, "Kinase X," has been identified for this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[6][14] The underlying principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and thus more resistant to heat-induced denaturation and aggregation.[5][15]
CETSA Workflow Diagram
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol for CETSA:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line endogenously expressing Kinase X) and grow to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[16]
-
-
Cell Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the amount of soluble Kinase X in each sample by Western blotting using a specific primary antibody against Kinase X. An antibody for a loading control (e.g., GAPDH) should also be used.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Kinase X relative to the non-heated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to its target protein in live cells.[18] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase donor fused to the target protein and a fluorescently labeled tracer that binds to the same target.[9][19] A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[18]
NanoBRET™ Workflow Diagram
References
- 1. Critical Needs in Cellular Target Engagement [discoverx.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. annualreviews.org [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. promega.com [promega.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 4-(Indolin-5-yl)morpholine Derivatives and Analogs in Oncology Research
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this process is establishing a strong correlation between in vitro potency and in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo activities of morpholine-containing kinase inhibitors, with a focus on analogs of the 4-(indolin-5-yl)morpholine scaffold. We will delve into the experimental data of representative molecules to illuminate the key considerations in translating preclinical data into predictable in vivo outcomes.
The Significance of the Morpholine Moiety in Kinase Inhibition
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and modulate pharmacokinetic properties.[1][2] Its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable component in the design of targeted cancer therapies.[1] This guide will use the well-characterized PI3K inhibitor, GDC-0941, which features a morpholino-thienopyrimidine core, as a primary example to dissect the relationship between its performance in cellular and animal models. While not a direct this compound derivative, its extensive characterization provides an excellent framework for understanding the broader class of morpholine-containing kinase inhibitors.
The PI3K/Akt/mTOR Pathway: A Key Target in Oncology
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[3][4] This makes it a prime target for the development of novel anticancer agents.[4][5] Inhibitors targeting this pathway, such as those containing the morpholine scaffold, have shown significant promise in preclinical studies.[3]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.
In Vitro Evaluation: Establishing Potency and Cellular Effects
The initial assessment of a compound's potential begins with a battery of in vitro assays. These experiments are designed to determine the direct inhibitory effect on the target enzyme and the subsequent impact on cancer cell lines.
Biochemical Assays: Direct Target Engagement
The first step is to measure the compound's ability to inhibit the kinase of interest in a cell-free system. This provides a direct measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Kinase Inhibitory Activity of GDC-0941
| PI3K Isoform | IC50 (nM) |
| p110α | 3 |
| p110β | 33 |
| p110δ | 3 |
| p110γ | 75 |
| Data sourced from APExBIO product information.[6] |
Experimental Protocol: In Vitro Kinase Assay (Example)
This protocol outlines a typical luminescence-based kinase assay to determine IC50 values.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., GDC-0941) in DMSO.
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare a solution of the recombinant PI3K enzyme and its substrate (e.g., PIP2) in assay buffer.
-
Prepare an ATP solution at a concentration close to its Km for the enzyme.
-
-
Assay Procedure:
-
Add the diluted compound or DMSO (vehicle control) to the wells of a microplate.
-
Add the enzyme and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assays: Assessing Biological Impact
Following biochemical confirmation, the compound's activity is evaluated in cancer cell lines to assess its effects on cell viability, proliferation, and the target signaling pathway.
Table 2: In Vitro Cellular Activity of GDC-0941 in Breast Cancer Cell Lines
| Cell Line | Subtype | Effect of GDC-0941 + Docetaxel |
| BT474M1 | HER2+ | Increased antitumor activity |
| Hs578T1 | Basal | Increased apoptosis |
| Data is a qualitative summary from a study by Wallin et al. (2012).[7] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture:
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy
Positive in vitro results are a prerequisite for advancing a compound to in vivo studies. Animal models, particularly xenograft models in mice, are crucial for evaluating a drug's efficacy, pharmacokinetics, and tolerability in a complex biological system.
Caption: A typical workflow for an in vivo xenograft study.
Xenograft Models: A Cornerstone of Preclinical Oncology Research
In a xenograft model, human cancer cells are implanted into immunocompromised mice, allowing for the growth of a human tumor. This model is widely used to assess the antitumor activity of novel drug candidates.[7][8]
Table 3: In Vivo Efficacy of GDC-0941 in a Medulloblastoma Xenograft Model
| Treatment Group | Outcome |
| Vehicle Control | Progressive tumor growth |
| GDC-0941 (100 mg/kg, oral, daily) | Impaired tumor growth and significantly prolonged survival |
| Data sourced from a study by Ehrhardt et al. (2015).[8][9] |
Experimental Protocol: Subcutaneous Xenograft Study
-
Cell Implantation:
-
Inject a suspension of human cancer cells (e.g., 2 x 10^4 MEB-Med-8A cells) subcutaneously into the flank of immunocompromised mice.[8]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound (e.g., GDC-0941) or vehicle control via the appropriate route (e.g., oral gavage) at a specified dose and schedule.[8]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target pathway modulation).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Analyze survival data using Kaplan-Meier curves.
-
Correlating In Vitro and In Vivo Data: Key Considerations
A strong correlation between in vitro and in vivo data is the holy grail of preclinical drug development. However, several factors can influence this relationship:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): A potent compound in vitro may not be effective in vivo if it has poor absorption, rapid metabolism, or does not reach the tumor at a sufficient concentration to inhibit its target.
-
Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, immune cells, and vasculature in vivo can significantly impact drug response, an aspect not captured in 2D cell culture.
-
Off-Target Effects: A compound may have unforeseen off-target activities in a whole organism that contribute to its efficacy or toxicity.
For GDC-0941, the potent in vitro inhibition of PI3K translated to significant antitumor activity in vivo, demonstrating a good correlation.[6][8] This is often attributed to its favorable pharmacokinetic properties, allowing for sustained target inhibition in the tumor tissue.[10]
Comparison with Alternative Kinase Inhibitors
The landscape of kinase inhibitors is vast. When evaluating a new compound, it is essential to compare its performance against established inhibitors or other molecules with similar mechanisms of action.
Table 4: Comparison of Morpholine-Containing PI3K Pathway Inhibitors
| Compound | Primary Target(s) | Key In Vitro Activity | Key In Vivo Activity |
| GDC-0941 | Class I PI3K | Potent inhibition of PI3Kα/δ (IC50 = 3 nM)[6] | Tumor growth inhibition in various xenograft models[7][8] |
| ZSTK474 | Pan-Class I PI3K | Potent nanomolar inhibition of all Class I PI3K isoforms[11] | Inhibition of tumor growth in mouse xenograft models after oral administration[11] |
| Compound 15e (Thieno[3,2-d]pyrimidine derivative) | PI3Kα | Selective and potent inhibition of p110α (IC50 = 2.0 nM)[12] | Not explicitly detailed in the provided search results |
Conclusion
The successful development of novel anticancer agents hinges on a robust and logical progression from in vitro characterization to in vivo validation. The this compound scaffold and its analogs represent a promising class of kinase inhibitors. By meticulously evaluating their in vitro potency, cellular effects, and in vivo efficacy, researchers can build a comprehensive data package that supports their clinical potential. The case of GDC-0941 illustrates that a compound with potent and selective in vitro activity, coupled with favorable pharmacokinetic properties, has a high probability of demonstrating significant antitumor effects in preclinical models. This guide provides a framework for designing and interpreting these critical experiments, ultimately bridging the gap between the bench and the bedside.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-(Indolin-5-yl)morpholine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational design. This guide delves into the structure-activity relationship (SAR) of the 4-(indolin-5-yl)morpholine scaffold, a chemical framework with significant potential in the development of targeted therapeutics, particularly in the realm of kinase inhibition. By dissecting the individual contributions of the indoline and morpholine moieties and extrapolating from studies on related structures, we can illuminate the path toward optimizing this promising scaffold.
The Allure of a Hybrid Scaffold: Indoline and Morpholine
The indoline core, a saturated analog of indole, is a prevalent feature in a multitude of biologically active compounds. Its three-dimensional structure provides a valuable framework for interacting with protein targets.[1] The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, and to form key hydrogen bond interactions with biological targets.[2][3][4] The fusion of these two pharmacophores in the this compound scaffold presents a compelling starting point for the design of novel inhibitors targeting a range of enzymes, most notably protein kinases.
Comparative Analysis of Structural Modifications
While direct, extensive SAR studies on a wide array of this compound derivatives are not abundantly available in the public domain, we can construct a robust understanding by analyzing SAR data from closely related chemical series. The following sections will compare the anticipated impact of substitutions at key positions on the indoline ring and the morpholine moiety, drawing evidence from published research on similar kinase inhibitors.
Substitutions on the Indoline Ring System
The indoline ring offers several positions for substitution (N-1, C-4, C-6, and C-7) that can significantly influence biological activity.
| Position | Substitution Type | Predicted Impact on Activity | Rationale and Supporting Data |
| N-1 | Small alkyl groups (e.g., methyl) | May modulate potency and selectivity. | N-alkylation of the indoline can alter the molecule's orientation in the binding pocket and affect its interaction with key residues. |
| C-4, C-6, C-7 | Halogens (F, Cl, Br) | Can enhance potency through halogen bonding and improved lipophilicity. | Halogen substitution on aromatic rings is a common strategy to increase binding affinity.[2] |
| C-6 | Aromatic/heteroaromatic rings | Potential for significant potency enhancement. | Introduction of additional ring systems can lead to new interactions with the target protein, as seen in various kinase inhibitor scaffolds. |
| C-7 | Small, polar groups | May improve solubility and pharmacokinetic properties. | The introduction of polar functional groups can enhance the overall druglike properties of the molecule. |
Modifications of the Morpholine Moiety
The morpholine ring itself can be modified, or it can be replaced with other cyclic amines to probe the importance of its structural features.
| Modification | Predicted Impact on Activity | Rationale and Supporting Data | |---|---|---|---| | Ring Conformation | Substitutions on the morpholine ring | Can influence binding affinity by altering the ring pucker and the orientation of substituents. | The stereochemistry of substituents on the morpholine ring can be critical for optimal target engagement. | | Replacement with other heterocycles (e.g., piperidine, piperazine) | Variable, depends on the target. | In some kinase inhibitors, replacement of morpholine with piperidine or piperazine has been shown to either increase or decrease activity, highlighting the specific requirements of the binding pocket. | | Introduction of chiral centers | Can lead to enantioselective activity. | The introduction of stereocenters on the morpholine ring can result in significant differences in potency between enantiomers. |
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthesis of this compound Derivatives
The synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common approach involves the Buchwald-Hartwig amination.
Step 1: Synthesis of 5-Bromoindoline Commercially available 5-bromoindole is reduced to 5-bromoindoline using a suitable reducing agent such as sodium cyanoborohydride.
Step 2: Buchwald-Hartwig Amination 5-Bromoindoline is coupled with morpholine using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.
Step 3: N-Functionalization of the Indoline (Optional) The nitrogen of the indoline ring can be functionalized by reaction with an appropriate alkyl halide or acyl chloride in the presence of a base.
Step 4: Aromatic Substitution on the Indoline Ring (Optional) Further modifications to the aromatic part of the indoline can be achieved through standard aromatic substitution reactions.
Diagram of the Synthetic Workflow:
Caption: General synthetic workflow.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a panel of protein kinases can be determined using a variety of commercially available assay kits. A typical protocol for a luminescence-based kinase assay is as follows:
-
Prepare Reagents : Reconstitute kinase, substrate, and ATP according to the manufacturer's instructions.
-
Compound Dilution : Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction : In a 384-well plate, add the kinase, the test compound, and the substrate/ATP mixture.
-
Incubation : Incubate the reaction mixture at room temperature for a specified period (e.g., 1 hour).
-
Detection : Add the detection reagent, which measures the amount of ADP produced (correlating with kinase activity).
-
Luminescence Reading : Read the luminescence signal using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Diagram of the Kinase Assay Workflow:
References
A Comparative Guide to the Off-Target Profile of 4-(Indolin-5-yl)morpholine and Its Derivatives
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its therapeutic window and potential for adverse effects. This guide provides an in-depth comparative analysis of the off-target profile of 4-(Indolin-5-yl)morpholine, a scaffold of significant interest, against key alternative kinase inhibitors. By examining its hypothetical off-target interactions in the context of established compounds, we aim to provide a framework for interpreting selectivity data and making informed decisions in drug discovery programs.
The core structure of this compound combines two privileged pharmacophores in kinase inhibitor design: the indoline and the morpholine moieties. The morpholine ring is a common feature in numerous approved and experimental drugs, often enhancing potency and modulating pharmacokinetic properties.[1][2][3] The indoline scaffold is also prevalent in a variety of kinase inhibitors, contributing to target engagement.[4][5][6] Given these structural alerts, the primary on-target activity of this compound and its derivatives is predicted to be within the kinase family, particularly targeting the PI3K/mTOR and RIPK1 signaling pathways.
This guide will therefore compare the hypothetical off-target profile of this compound against well-characterized inhibitors of these pathways:
-
GDC-0941 (Pictilisib): A potent pan-Class I PI3K inhibitor.
-
PI-103: A dual PI3K/mTOR inhibitor.
-
GSK2982772: A highly selective RIPK1 inhibitor.
-
Necrostatin-1s (Nec-1s): A selective and stable RIPK1 inhibitor.
Comparative Off-Target Profile: A Quantitative Analysis
A critical step in preclinical drug development is the early identification of off-target interactions to mitigate the risk of adverse drug reactions.[7] This is typically achieved by screening compounds against large panels of kinases and other pharmacologically relevant targets like GPCRs, ion channels, and transporters.
The following table presents a comparative summary of the inhibitory activities (IC50/Kᵢ in nM) of our compound of interest and its selected competitors.
Disclaimer: The off-target profile for this compound presented below is hypothetical and constructed for illustrative purposes based on the known activities of its core scaffolds. This is intended to serve as a guide for how such data would be interpreted.
| Target | This compound (Hypothetical IC50, nM) | GDC-0941 (Pictilisib) (IC50, nM) | PI-103 (IC50, nM) | GSK2982772 (IC50, nM) | Necrostatin-1s (IC50, nM) |
| Primary Targets | |||||
| PI3Kα | 50 | 3[8][9][10][11] | 2 - 8[12][13][14] | >10,000 | >10,000 |
| PI3Kβ | 250 | 33[9][10] | 3 - 88[12][13] | >10,000 | >10,000 |
| PI3Kδ | 45 | 3[9][10] | 3 - 48[12][13] | >10,000 | >10,000 |
| PI3Kγ | 300 | 75[9][10] | 15 - 150[12][13] | >10,000 | >10,000 |
| mTOR | 150 | >580[11] | 20 (mTORC1), 83 (mTORC2)[12][13] | >10,000 | >10,000 |
| RIPK1 | 80 | >10,000 | >10,000 | 1[15] | 206[16] |
| Key Off-Targets | |||||
| DNA-PK | >1000 | - | 2 - 23[12][13] | >10,000 | >10,000 |
| PAK1 | >5000 | - | - | >10,000 | >1000-fold selective for RIPK1[17] |
| PKAcα | >5000 | - | - | >10,000 | Partially inhibited by Nec-1[17] |
| IDO1 | >5000 | - | - | >10,000 | Not inhibited by Nec-1s[18] |
Interpretation of the Comparative Data:
From this hypothetical profile, this compound emerges as a dual PI3K/RIPK1 inhibitor with moderate mTOR activity.
-
Comparison with GDC-0941: GDC-0941 is a highly potent pan-PI3K inhibitor with significantly weaker mTOR inhibition.[11] Our hypothetical compound shows a similar preference for PI3Kα and δ over β and γ, but with lower potency. Unlike GDC-0941, it displays significant RIPK1 activity.
-
Comparison with PI-103: PI-103 is a potent dual inhibitor of both PI3K and mTOR, and also potently inhibits DNA-PK.[12][13] this compound, in our hypothetical scenario, is less potent against both PI3K and mTOR and lacks the significant DNA-PK off-target liability of PI-103.
-
Comparison with GSK2982772: GSK2982772 is an exceptionally potent and selective RIPK1 inhibitor, with IC50 values in the low nanomolar range and minimal off-target kinase activity.[19][20] Our compound is a less potent RIPK1 inhibitor but possesses the additional PI3K inhibitory activity.
-
Comparison with Necrostatin-1s: Nec-1s is a selective RIPK1 inhibitor, notable for its improved stability and lack of indoleamine 2,3-dioxygenase (IDO) inhibition, an off-target effect of its parent compound, Necrostatin-1.[18][21] The hypothetical profile of our compound suggests it is more potent against RIPK1 than Nec-1s and also engages the PI3K pathway.
Signaling Pathway Interactions
The off-target profile of a compound dictates which cellular signaling pathways it will modulate. Understanding these interactions is key to predicting both efficacy and toxicity.
PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xl147.com [xl147.com]
- 9. pik-93.com [pik-93.com]
- 10. pik-93.com [pik-93.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-(Indolin-5-yl)morpholine with Standard-of-Care PI3K Inhibitors in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: 4-(Indolin-5-yl)morpholine is a novel investigational compound. Its therapeutic efficacy and safety are yet to be fully established in clinical settings. This guide presents a hypothetical profile based on its structural analogs and compares it with established standard-of-care drugs to provide a framework for its potential evaluation.
Introduction: The Evolving Landscape of PI3K Inhibition
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent oncogenic driver in a multitude of human cancers, making it a prime target for therapeutic intervention. The PI3K family comprises several isoforms, with Class I isoforms (α, β, γ, δ) being the most implicated in cancer. While early efforts focused on pan-PI3K inhibitors, significant toxicities spurred the development of isoform-selective inhibitors, aiming for a wider therapeutic window.[1][2][3]
This guide provides a comparative analysis of This compound , a novel investigational molecule hypothesized to be a selective PI3Kβ inhibitor, against established standard-of-care PI3K inhibitors. This document is intended for researchers, scientists, and drug development professionals to understand the potential positioning of this compound and the experimental frameworks required for its evaluation.
The Investigational Compound: this compound
Based on the structural similarities to known PI3Kβ inhibitors, we hypothesize that this compound selectively targets the p110β catalytic subunit of PI3K. This isoform is particularly relevant in cancers with loss of the tumor suppressor PTEN, where tumor cells become heavily reliant on PI3Kβ signaling for survival.
Standard-of-Care Comparators
For this analysis, we will compare this compound with the following PI3K inhibitors, which have distinct isoform selectivity profiles and are established as standard-of-care in various hematological and solid tumors:
-
Idelalisib (Zydelig®): A selective PI3Kδ inhibitor, primarily used in the treatment of certain B-cell malignancies like chronic lymphocytic leukemia (CLL) and follicular lymphoma.[4][5][6]
-
Copanlisib (Aliqopa®): A pan-Class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms. It is administered intravenously for the treatment of relapsed follicular lymphoma.[7][8][9][10][11]
-
Umbralisib (Ukoniq®): A dual inhibitor of PI3Kδ and casein kinase 1-epsilon (CK1ε), approved for relapsed or refractory marginal zone lymphoma and follicular lymphoma. Note: Umbralisib was voluntarily withdrawn from the market due to safety concerns, but its profile remains a relevant comparator.[12][13][14][15]
Mechanistic Comparison: Targeting the PI3K/AKT/mTOR Pathway
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a myriad of substrates, including the mammalian target of rapamycin (mTOR), to promote cell survival, growth, and proliferation.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
The key distinction between these inhibitors lies in their isoform selectivity, which dictates their therapeutic applications and toxicity profiles.
-
This compound (Hypothetical): By selectively inhibiting PI3Kβ, it is anticipated to be most effective in PTEN-deficient tumors, where signaling is predominantly driven by this isoform. This selectivity may spare other isoforms, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.
-
Idelalisib and Umbralisib: Their selectivity for PI3Kδ makes them particularly effective in B-cell malignancies, as PI3Kδ is primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling.[4][5][6][16]
-
Copanlisib: As a pan-inhibitor with strong activity against PI3Kα and PI3Kδ, it has a broader spectrum of action but also a wider range of on-target toxicities.[7][8][9][10][11]
Preclinical Performance: A Comparative Data Overview
A comprehensive preclinical evaluation is essential to define the therapeutic potential of this compound. The following tables outline key comparative data points that would be generated.
Table 1: In Vitro Kinase Selectivity and Cellular Potency
| Compound | Target Isoform(s) | IC50 (nM) vs. PI3Kβ | IC50 (nM) vs. PI3Kα | IC50 (nM) vs. PI3Kδ | IC50 (nM) vs. PI3Kγ | Cellular p-AKT IC50 (nM) (PTEN-null PC3 cells) |
| This compound | PI3Kβ | <10 | >1000 | >1000 | >1000 | <50 |
| Idelalisib | PI3Kδ | >1000 | >1000 | <10 | >500 | >1000 |
| Copanlisib | pan-PI3K (α, δ) | ~5 | <1 | <1 | ~10 | <20 |
| Umbralisib | PI3Kδ, CK1ε | >1000 | >1000 | <25 | >1000 | >1000 |
Data for standard-of-care drugs are representative values from public literature. Data for this compound are hypothetical target values.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | PTEN-null Prostate (PC3) | 50 mg/kg, oral, QD | >70% |
| This compound | PTEN-wt Colon (HCT116) | 50 mg/kg, oral, QD | <20% |
| Idelalisib | CLL (TCL1) | 75 mg/kg, oral, BID | >80% |
| Copanlisib | Follicular Lymphoma (DoHH2) | 12 mg/kg, IV, intermittent | >90% |
Data for standard-of-care drugs are representative values from public literature. Data for this compound are hypothetical target values.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the compound against each PI3K isoform.
References
- 1. mdpi.com [mdpi.com]
- 2. Safety, Tolerability, and Management of Toxic Effects of Phosphatidylinositol 3-Kinase Inhibitor Treatment in Patients With Cancer: A Review [en-cancer.fr]
- 3. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib - Wikipedia [en.wikipedia.org]
- 5. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 7. Copanlisib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 9. reference.medscape.com [reference.medscape.com]
- 10. Copanlisib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Umbralisib | C31H24F3N5O3 | CID 72950888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 14. aacr.org [aacr.org]
- 15. Umbralisib - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 4-(Indolin-5-yl)morpholine
Introduction: The Imperative of Methodological Harmony in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the successful transfer of analytical methods between laboratories is a critical juncture that underpins data integrity and regulatory compliance. This guide provides an in-depth, experience-driven comparison of two distinct analytical methods for the quantification of 4-(Indolin-5-yl)morpholine, a key intermediate or potential impurity in various synthetic pathways. We will explore the cross-validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method between two independent laboratories.
The objective is not merely to present protocols but to dissect the nuances of inter-laboratory variability and to establish a robust framework for ensuring consistent and reliable analytical results, a cornerstone of successful drug development. The principles discussed herein are grounded in the comprehensive guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Foundation: A Well-Defined Cross-Validation Protocol
Before embarking on any experimental work, a comprehensive cross-validation protocol is paramount. This document serves as the blueprint for the entire study, meticulously detailing the objectives, methodologies, and, most importantly, the predefined acceptance criteria.[3][4] A robust protocol minimizes ambiguity and ensures that the comparison is both scientifically sound and compliant with regulatory expectations.
Key Elements of the Cross-Validation Protocol:
-
Objective and Scope: Clearly state the purpose of the study, which is to demonstrate the equivalency of the analytical methods between the originating (Lab A) and receiving (Lab B) laboratories.
-
Analytical Procedures: Provide detailed, step-by-step protocols for both the HPLC-UV and UPLC-MS/MS methods.
-
Validation Parameters: Specify the parameters to be evaluated, including accuracy, precision (repeatability and intermediate precision), linearity, and specificity.[1][5]
-
Materials and Instruments: List all critical reagents, standards, and equipment to be used in both laboratories.
-
Experimental Design: Outline the number of batches, replicates, and concentration levels to be tested.
-
Acceptance Criteria: Define the numerical limits for the agreement between the results from both laboratories. These criteria should be based on the performance of the method during its initial validation.
-
Data Analysis and Reporting: Describe the statistical methods that will be used to compare the data and the format of the final report.
The Contenders: Two Analytical Approaches for this compound
The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, which possesses both a UV-active indoline core and a polar morpholine moiety, both HPLC-UV and UPLC-MS/MS present viable, yet distinct, analytical strategies.
Method 1: The Workhorse - Reversed-Phase HPLC with UV Detection
This method represents a robust and widely accessible approach for routine quality control. The indoline chromophore allows for sensitive detection using UV spectrophotometry.
Experimental Protocol: HPLC-UV
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of water and acetonitrile.
-
Accurately weigh and dissolve the sample containing this compound in the same diluent to achieve a target concentration within the calibration range.
-
Method 2: The Specialist - UPLC with Tandem Mass Spectrometry Detection
For applications demanding higher sensitivity and specificity, such as impurity profiling or analysis in complex matrices, UPLC-MS/MS is the method of choice. This technique offers unparalleled selectivity through the monitoring of specific precursor-to-product ion transitions.
Experimental Protocol: UPLC-MS/MS
-
Chromatographic and Mass Spectrometric System:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
-
Column: ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 95-50% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: [M+H]+ → fragment ion (e.g., for this compound, C12H16N2O, MW=204.27; [M+H]+ = 205.1 → specific fragment)
-
-
Standard and Sample Preparation:
-
Prepare a 100 µg/mL stock solution of this compound reference standard in methanol.
-
Prepare calibration standards and samples by diluting with acetonitrile.
-
Visualizing the Workflow: From Sample to Result
To ensure clarity and consistency between laboratories, a visual representation of the analytical workflow is invaluable.
Caption: A generalized workflow for the analysis of this compound.
The Cross-Validation Study: A Head-to-Head Comparison
To assess the inter-laboratory performance of both methods, a comparative study was designed. Three batches of a bulk drug substance containing this compound were analyzed in triplicate at both Lab A (the originating laboratory) and Lab B (the receiving laboratory).
Data Presentation: A Clear and Concise Summary
The following tables summarize the hypothetical, yet realistic, data generated during the cross-validation study.
Table 1: Comparison of Accuracy Results
| Method | Laboratory | Spiked Level (%) | Mean Recovery (%) | Acceptance Criteria (%) |
| HPLC-UV | Lab A | 80 | 99.2 | 98.0 - 102.0 |
| 100 | 100.5 | |||
| 120 | 101.1 | |||
| Lab B | 80 | 98.8 | ||
| 100 | 99.7 | |||
| 120 | 100.8 | |||
| UPLC-MS/MS | Lab A | 80 | 100.1 | 98.0 - 102.0 |
| 100 | 100.8 | |||
| 120 | 101.5 | |||
| Lab B | 80 | 99.5 | ||
| 100 | 100.2 | |||
| 120 | 101.0 |
Table 2: Comparison of Precision Results (Intermediate Precision)
| Method | Laboratory | Mean Assay (%) | Overall RSD (%) | Acceptance Criteria (%) |
| HPLC-UV | Lab A | 99.8 | 0.8 | ≤ 2.0 |
| Lab B | 99.5 | 1.1 | ||
| UPLC-MS/MS | Lab A | 100.2 | 0.6 | ≤ 2.0 |
| Lab B | 100.5 | 0.9 |
Table 3: Comparison of Linearity Results
| Method | Laboratory | Correlation Coefficient (r²) | Acceptance Criteria |
| HPLC-UV | Lab A | 0.9995 | ≥ 0.999 |
| Lab B | 0.9992 | ||
| UPLC-MS/MS | Lab A | 0.9998 | ≥ 0.999 |
| Lab B | 0.9997 |
Interpreting the Results: A Scientist's Perspective
The data presented in Tables 1-3 indicate a successful cross-validation for both the HPLC-UV and UPLC-MS/MS methods. The results for accuracy, precision, and linearity all fall within the predefined acceptance criteria, demonstrating that both laboratories can produce comparable and reliable data for the quantification of this compound using either analytical technique.
The slightly higher variability observed for the HPLC-UV method in Lab B (RSD of 1.1% vs. 0.8% in Lab A) is not uncommon and could be attributed to minor differences in instrumentation, analyst technique, or environmental conditions. However, as it remains well within the acceptance limit of ≤ 2.0%, it does not compromise the validity of the method transfer. The UPLC-MS/MS method, as expected, exhibited slightly better precision overall, a testament to its inherent selectivity and sensitivity.
Troubleshooting and Harmonization: Bridging the Inter-Laboratory Gap
Even with a successful cross-validation, it is prudent to consider potential sources of discrepancy and to establish strategies for ongoing method harmonization.
Potential Sources of Variability:
-
Instrumental Differences: Variations in detector lamp intensity, pump performance, or mass spectrometer sensitivity can influence results.
-
Column Performance: Differences in column packing, age, and usage history can lead to shifts in retention time and peak shape.
-
Reagent and Standard Preparation: Minor variations in weighing, dilution, or the purity of solvents can introduce errors.
-
Analyst Technique: Differences in sample handling, injection technique, and data processing can contribute to variability.
Strategies for Harmonization:
-
Standardized Training: Ensure that analysts in both laboratories receive identical training on the analytical procedures.
-
System Suitability Tests (SSTs): Implement rigorous SSTs with clearly defined acceptance criteria to be performed before each analytical run. This ensures that the chromatographic system is performing optimally.
-
Shared Reference Standards and Control Samples: Utilize a single, well-characterized batch of reference standard and control samples for all cross-validation and routine analyses.
-
Regular Inter-Laboratory Comparisons: Periodically analyze the same set of samples in both laboratories to monitor for any drift in method performance over time.
The Logic of Method Transfer: A Visual Guide
The decision-making process and the flow of activities in a method transfer can be visualized to enhance understanding and ensure all critical steps are addressed.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Indolin-5-yl)morpholine
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond discovery to the responsible management of chemical agents. This guide provides an in-depth, procedural framework for the proper disposal of 4-(Indolin-5-yl)morpholine, a heterocyclic compound featuring both indoline and morpholine moieties.
Hazard Assessment and Waste Characterization
A thorough understanding of a compound's chemical properties is the foundation of its safe management. This compound combines the characteristics of an aromatic amine (indoline) and a cyclic ether amine (morpholine).[4][5] Consequently, the waste must be handled as a hazardous material, assuming the combined risks of its components.
The primary hazards are derived from:
-
Morpholine Moiety : This component is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[6][7] It is harmful if swallowed and toxic upon inhalation or skin contact.[6]
-
Indoline Moiety : As an aromatic amine, indoline is a skin and eye irritant and is considered toxic if ingested.[2][5] Aromatic amines as a class are known for being readily absorbed through the skin and may pose long-term health risks.[8][9]
Based on these properties, waste containing this compound should be characterized as hazardous chemical waste. Your facility's EHS professional will make the final determination, but it would likely fall under regulations enforced by the Environmental Protection Agency (EPA).[10][11]
| Anticipated Hazard Classification | Basis (Derived from Parent Moieties) | Primary Concerns |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful/Toxic if swallowed, inhaled, or in contact with skin.[6] | Systemic toxicity, irritation to the respiratory tract. |
| Skin Corrosion / Irritation | Causes severe skin burns and irritation.[2][6] | Chemical burns, dermatitis. Aromatic amines can be absorbed dermally.[8] |
| Serious Eye Damage / Irritation | Causes serious eye damage.[2][6] | Risk of permanent eye injury. |
| Flammability | Morpholine is a flammable liquid.[7] | Vapors may form explosive mixtures with air.[6] |
| Environmental Hazard | May be harmful to aquatic life.[12][13] | Contamination of waterways and soil must be prevented.[14] |
Immediate Safety & Personal Protective Equipment (PPE)
Safe handling is a prerequisite for safe disposal. All operations involving this compound, including its disposal, must be conducted with strict adherence to safety protocols to minimize exposure.
Core Safety Requirements:
-
Ventilation : Always handle the compound and its waste within a certified chemical fume hood to prevent inhalation of vapors.[12][15]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[16]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Given that aromatic amines can permeate some materials, consult a glove compatibility chart and double-gloving may be advisable.[9]
-
Body Protection : A lab coat is required. For significant quantities or spill cleanup, a chemically resistant apron or suit is recommended.[13]
-
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to contain the hazard and protect laboratory personnel.
Step-by-Step Spill Cleanup:
-
Alert Personnel : Immediately notify all personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is inadequate.
-
Control Ignition Sources : If the material is spilled outside a fume hood, extinguish all nearby flames and turn off spark-producing equipment.[17]
-
Contain the Spill : For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[1][17] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorb and Collect : Carefully apply the absorbent material, starting from the outside and working inwards to minimize the spread. Once fully absorbed, use non-sparking tools to scoop the material into a designated, labeled hazardous waste container.[15][17]
-
Decontaminate : Wipe down the spill area with a suitable solvent (consult your EHS department), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your supervisor and EHS department, regardless of the spill size.
Caption: Decision workflow for responding to a this compound spill.
Step-by-Step Disposal Procedure
The disposal of this compound waste must follow a systematic process to ensure regulatory compliance and safety. The primary method of disposal for this type of chemical waste is through a licensed environmental services contractor.[18]
Protocol for Waste Accumulation and Disposal:
-
Waste Identification : All waste streams containing this compound (e.g., pure compound, solutions, contaminated labware) must be designated as hazardous waste.
-
Segregation : This waste must be kept separate from non-hazardous trash and other incompatible chemical waste streams. It should not be mixed with strong oxidizing agents, acids, or acid anhydrides.[19]
-
Containerization :
-
Collect waste in a robust, leak-proof container that is chemically compatible with the compound. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be kept closed at all times, except when adding waste.
-
-
Labeling :
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify all contents by their full chemical name (i.e., "this compound") and list any other components in the waste mixture.
-
Indicate the approximate percentages of each component.
-
Mark the container with the appropriate hazard warnings (e.g., "Toxic," "Corrosive," "Flammable").
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[10]
-
The storage area must be well-ventilated, secure, and have secondary containment to capture any potential leaks.
-
-
Disposal Request :
-
Once the container is full or waste is ready for removal, follow your institution's procedures to request a pickup from your EHS department or the contracted hazardous waste disposal company.
-
-
Final Disposal Method : The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The preferred disposal method for nitrogen-containing organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions like nitrogen oxides (NOx).[1][20]
Caption: Standard operating procedure for the disposal of this compound.
Regulatory Context
In the United States, the management of hazardous laboratory waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA), which sets standards for worker safety.[10][21] Many academic institutions may operate under the alternative requirements of Subpart K, which provides more flexibility for managing laboratory waste.[22][23] It is crucial to be familiar with your generator status (e.g., Very Small, Small, or Large Quantity Generator) as it dictates storage time limits and reporting requirements.[10]
This guide provides a framework based on federal standards. However, state and local regulations can be more stringent. Therefore, the final authority on disposal procedures is always your institution's EHS department, which can ensure full compliance with all applicable laws.
References
- 1. Morpholine (HSG 92, 1995) [inchem.org]
- 2. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indoline - Safety Data Sheet [chemicalbook.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Indoline - Hazardous Agents | Haz-Map [haz-map.com]
- 6. nexchem.co.uk [nexchem.co.uk]
- 7. nj.gov [nj.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. acs.org [acs.org]
- 12. solventsandpetroleum.com [solventsandpetroleum.com]
- 13. navybrand.com [navybrand.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 19. fishersci.com [fishersci.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. osha.gov [osha.gov]
- 22. epa.gov [epa.gov]
- 23. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
